Pyrrolidine-2-carbaldehyde
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
pyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDDPVQQUHACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391457 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61480-98-6 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Pyrrolidine-2-carbaldehyde
Abstract
This compound, particularly in its enantiomerically pure form (often derived from L-proline), stands as a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural motif is integral to a vast array of pharmaceuticals, including antiviral agents, enzyme inhibitors, and complex natural products.[1][2][3][4] The aldehyde functionality provides a versatile handle for a multitude of chemical transformations, while the inherent chirality of the pyrrolidine ring allows for precise stereochemical control in subsequent synthetic steps. This guide provides an in-depth analysis of the principal synthetic methodologies for accessing this critical intermediate, focusing on the oxidation of N-protected prolinols and the partial reduction of N-protected proline esters. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each route, offering researchers a comprehensive resource for making informed strategic decisions in their synthetic endeavors.
Strategic Overview: The Two Primary Pathways
The synthesis of this compound from the readily available amino acid L-proline is dominated by two robust and widely adopted strategies. The choice between them often hinges on factors such as available equipment, scale, and tolerance for specific reagents or byproducts.
-
The Oxidation Pathway: This two-step sequence involves the initial reduction of an N-protected proline derivative to the corresponding alcohol (prolinol), followed by a controlled oxidation to furnish the desired aldehyde.
-
The Reduction Pathway: This more direct approach involves the partial reduction of an N-protected proline ester, selectively stopping the reaction at the aldehyde oxidation state.
Both pathways necessitate the protection of the pyrrolidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under various reaction conditions and its straightforward removal.
Caption: Core synthetic strategies for this compound.
The Oxidation Pathway: From Prolinol to Aldehyde
This pathway is arguably the most common, offering high yields and reliability. It begins with the complete reduction of N-Boc-L-proline to N-Boc-L-prolinol, typically using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[1] The critical step is the subsequent selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Two methods excel in this regard: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation
The Swern oxidation is a classic and highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[5][6] The reaction is known for its mild conditions and broad functional group tolerance.[5]
Causality and Mechanism: The process begins at very low temperatures (-78 °C) where DMSO reacts with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate, releasing CO and CO₂ gas.[5][7] The alcohol then attacks this electrophilic sulfur species. The addition of a hindered organic base, such as triethylamine (Et₃N), deprotonates the carbon adjacent to the sulfonium ion, forming a sulfur ylide. This ylide undergoes a[8][9]-sigmatropic rearrangement via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[5][10] The low temperature is crucial to prevent side reactions.
Caption: Simplified mechanism of the Swern Oxidation.
Experimental Protocol: Swern Oxidation of N-Boc-L-Prolinol [8]
-
Initiation: To a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in dichloromethane (CH₂Cl₂) cooled to -78 °C under an inert atmosphere, add oxalyl chloride (1.5 eq.) dropwise. Stir the resulting solution for 15 minutes.
-
Substrate Addition: Add a solution of (S)-(+)-N-Boc-2-Prolinol (1.0 eq.) in CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Ylide Formation: After stirring for 20-30 minutes, add triethylamine (Et₃N, 4.0 eq.) dropwise.
-
Warm-up & Quench: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel chromatography to yield the pure aldehyde. A reported yield for this specific transformation is 99%.[8]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation provides a powerful alternative to DMSO-based methods. It employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve a mild and selective oxidation.[11][12]
Causality and Mechanism: The reaction proceeds by ligand exchange, where the alcohol displaces an acetate group on the iodine center of the DMP reagent.[13] An external base (often the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that forms the aldehyde, iodinane, and acetic acid.[11][13] The reaction is typically run at room temperature in chlorinated solvents.
Advantages & Trustworthiness: The primary advantages of DMP are its operational simplicity, neutral pH conditions, and the avoidance of toxic chromium reagents or foul-smelling sulfur byproducts.[11][14] The reaction workup is generally straightforward. However, a significant consideration is the potentially explosive nature of the DMP reagent, especially upon impact or heating, and its relatively high cost.[14]
Experimental Protocol: General DMP Oxidation [14]
-
Reaction Setup: To a solution of the N-Boc-L-Prolinol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C or room temperature, add Dess-Martin periodinane (1.2-1.5 eq.) portion-wise.
-
Monitoring: Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
The Reduction Pathway: Direct Conversion of Proline Esters
This strategy offers a more atom-economical route by directly converting a carboxylic acid derivative to an aldehyde. The key is using a reducing agent that can be precisely controlled to prevent over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[9][15]
DIBAL-H Reduction of N-Boc-Proline Esters
DIBAL-H is a bulky and moderately reactive hydride source. Its efficacy in this partial reduction stems from its ability to form a stable tetrahedral intermediate at low temperatures.[15][16]
Causality and Mechanism: The reaction must be conducted at very low temperatures (typically -78 °C).[16][17] The Lewis acidic aluminum center of DIBAL-H coordinates to the ester's carbonyl oxygen. This is followed by the intramolecular delivery of a single hydride to the carbonyl carbon, forming a stable tetrahedral aluminum-alkoxide complex.[15] At -78 °C, this intermediate is "frozen" and does not collapse to eliminate the alkoxy group.[16] Only upon aqueous work-up (quenching) does this intermediate hydrolyze to release the aldehyde.[15] Using more than one equivalent of DIBAL-H or allowing the reaction to warm before quenching will result in the formation of the aldehyde in solution, which is then immediately reduced further to the primary alcohol.[16][18]
Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.
Experimental Protocol: DIBAL-H Reduction of an N-Boc-Proline Ester [17]
-
Reaction Setup: Dissolve the N-Boc-L-proline methyl or ethyl ester (1.0 eq.) in an anhydrous solvent such as dichloromethane or toluene. Cool the solution to -78 °C under an inert atmosphere.
-
Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 1.0-1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC. It is critical to maintain the low temperature throughout.[17]
-
Quenching (at -78 °C): While the solution is still cold, slowly add methanol to quench any excess DIBAL-H.
-
Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the phases separate.
-
Extraction and Purification: Extract with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route is a critical decision guided by multiple factors. This table summarizes the key attributes of the discussed methods to aid in this process.
| Feature | Swern Oxidation | Dess-Martin Oxidation | DIBAL-H Reduction |
| Starting Material | N-Boc-Prolinol | N-Boc-Prolinol | N-Boc-Proline Ester |
| Key Reagents | DMSO, Oxalyl Chloride, Et₃N | Dess-Martin Periodinane | Diisobutylaluminum Hydride |
| Temperature | -78 °C to RT | 0 °C to RT | Strictly -78 °C |
| Typical Yield | Very High (>95%)[8] | High (80-95%) | Good to High (70-90%) |
| Advantages | High yield, reliable, wide functional group tolerance.[5] | Mild, neutral conditions, simple workup, no odor.[11][14] | Fewer steps (one-pot), atom economical.[9] |
| Disadvantages | Toxic/gaseous byproducts (CO), malodorous DMS, requires cryogenic temperatures.[5] | Reagent is potentially explosive and expensive.[14] | Highly sensitive to temperature, risk of over-reduction, pyrophoric reagent.[16] |
| Scalability | Common on large scale, but gas evolution and odor can be problematic. | Limited by cost and safety concerns of the reagent. | Widely used on industrial scale with proper engineering controls. |
Conclusion
The synthesis of this compound is a well-established field with several high-yielding and reliable methods available to the modern chemist. The oxidation of N-Boc-prolinol via Swern or Dess-Martin protocols offers excellent yields and is mechanistically well-understood. The Swern oxidation is often favored for its reliability and cost-effectiveness on scale, provided that the necessary equipment for low temperatures and handling of byproducts is available. The Dess-Martin oxidation serves as an excellent, milder alternative for smaller-scale syntheses where avoidance of harsh conditions or odors is paramount.
Conversely, the direct partial reduction of N-Boc-proline esters with DIBAL-H presents a more streamlined approach. Its success is critically dependent on rigorous temperature control to prevent over-reduction. For laboratories equipped to handle pyrophoric reagents and maintain cryogenic conditions accurately, this method is a highly efficient and attractive option. The ultimate choice of method will always be a balance of scale, cost, available equipment, and the specific requirements of the overall synthetic campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 14. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 15. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 16. orgosolver.com [orgosolver.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to Pyrrolidine-2-carbaldehyde: Structural Analogs and Derivatives in Modern Drug Discovery
Introduction: The Privileged Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the five-membered nitrogen heterocycle, pyrrolidine, stands out as a "privileged scaffold." Its prevalence in over 20 FDA-approved drugs underscores its significance.[1] The cyclic and saturated nature of the pyrrolidine ring provides a conformationally restricted three-dimensional framework, which is highly advantageous for enhancing the biological activity and bioavailability of molecules.[2][3] Derived from the natural amino acid L-proline, pyrrolidine-2-carbaldehyde serves as a versatile and chiral building block for synthesizing a vast array of more complex molecules.[4][5] Its utility stems from the dual reactivity of its secondary amine and aldehyde functional groups, allowing for extensive chemical modifications. This guide provides an in-depth exploration of this compound, its structural analogs, and key derivatives, focusing on the synthetic strategies, structure-activity relationships (SAR), and therapeutic applications that are of paramount interest to researchers in drug development. We will delve into the causality behind synthetic choices and the logic of derivatization, providing a framework for the rational design of novel therapeutic agents.
The this compound Core: Reactivity and Properties
The foundational element, this compound, is a chiral molecule whose properties are dictated by its two primary functional groups. The aldehyde group is electrophilic and susceptible to a range of transformations, while the secondary amine can act as a nucleophile or a base.[4] This duality is the cornerstone of its synthetic versatility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C5H9NO | [5] |
| Molecular Weight | 99.13 g/mol | [5] |
| InChIKey | JIDDDPVQQUHACU-UHFFFAOYSA-N | [5] |
The reactivity of the aldehyde allows for nucleophilic additions, condensations, and reductions, providing pathways to alcohols, imines, and alkyl chains.[4] Simultaneously, the secondary amine enables N-alkylation, N-acylation, and participation in catalytic cycles, most famously in organocatalysis, where proline itself catalyzes key C-C bond-forming reactions through enamine intermediates.[6][7][8]
Caption: Reactivity map of the this compound core.
Synthetic Strategies: Building the Pyrrolidine Framework
The creation of substituted pyrrolidines with high stereochemical control is a central challenge in organic synthesis. The choice of strategy is dictated by the desired substitution pattern and the need for enantiopurity, which is critical for pharmacological efficacy.
Asymmetric Synthesis Methodologies
1. Biocatalysis with Transaminases: A green and highly efficient approach involves the use of transaminase (TA) enzymes. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone.[9] This method allows for the synthesis of enantiopure 2-substituted pyrrolidines from readily available ω-chloroketones, achieving excellent enantiomeric excess (>99.5% ee) for both enantiomers by selecting the appropriate enzyme.[9]
2. 1,3-Dipolar Cycloaddition: This powerful reaction forms the five-membered ring in a single, often highly stereocontrolled, step.[10] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is a convergent and efficient route to create polysubstituted pyrrolidines, a strategy leveraged by companies like Enamine for the construction of diverse building block libraries.[1][10]
3. Catalytic Asymmetric Synthesis: For constructing highly functionalized pyrrolidines, metal- and organo-catalysis are indispensable.
-
Metal Catalysis: Methods such as asymmetric allylic alkylation can be used to set a stereogenic quaternary center, which can then undergo further transformations like a stereospecific ring contraction to yield enantioenriched 2,2-disubstituted pyrrolidines.[11]
-
Organocatalysis: Chiral pyrrolidine derivatives, particularly diarylprolinol silyl ethers, are themselves exceptional organocatalysts, promoting a wide variety of asymmetric transformations.[12][13] The principles learned from these reactions are applied to the synthesis of the catalysts themselves.
Caption: Major synthetic pathways to substituted pyrrolidines.
Protocol: Enantio-Complementary Synthesis of 2-Aryl-Pyrrolidine via Transaminase-Triggered Cyclization
This protocol is adapted from methodologies demonstrating the power of biocatalysis.[9]
Objective: To synthesize (R)- and (S)-2-phenylpyrrolidine from 5-chloro-1-phenylpentan-1-one.
Materials:
-
5-chloro-1-phenylpentan-1-one
-
Transaminase (ATA-256 for (R)-product, ATA-260 for (S)-product)
-
Isopropylamine (IPA) as amine donor
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
Tosyl acid
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 8.5).
-
Cofactor Addition: Add PLP to a final concentration of 1 mM.
-
Enzyme Addition: Add the selected transaminase (e.g., ATA-256) to a final concentration of 10 mg/mL.
-
Amine Donor: Add isopropylamine (IPA) to a final concentration of 1 M. Causality: IPA serves as the sacrificial amine source for the enzymatic transamination, regenerating the enzyme's active form.
-
Substrate Addition: Dissolve the 5-chloro-1-phenylpentan-1-one substrate in DMSO and add it to the reaction mixture to a final concentration of 10 mM. Causality: DMSO is used as a co-solvent to ensure the solubility of the hydrophobic ketone substrate in the aqueous buffer.
-
Incubation: Seal the vessel and incubate at 30°C with agitation for 24 hours. The reaction proceeds via a cascade: the transaminase converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.
-
Workup and Extraction: After 24 hours, basify the mixture with NaOH and extract the product with MTBE.
-
Purification: To the MTBE extract, add a solution of tosic acid. The product amine will precipitate as a tosylate salt, which can be collected by filtration. Causality: Salt precipitation is an effective method for isolating and purifying the final amine product from the organic solvent.
-
Analysis: Confirm product identity and determine enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).
Key Structural Analogs and Derivatives: A Universe of Possibilities
Modification of the core this compound structure allows for the fine-tuning of pharmacological properties. These modifications can be broadly categorized.
| Derivative Class | Key Structural Feature | Common Biological Activities | Representative Examples |
| Pyrrolidin-2-ones | Lactam (cyclic amide) at C2 | Nootropic, Anticonvulsant, Anti-inflammatory | Piracetam, Levetiracetam[14] |
| Pyrrolidine-2,5-diones | Succinimide structure | Anticonvulsant, Anticancer | Ethosuximide, Phensuximide[10][15] |
| C2,5-Disubstituted | Substituents at C2 and C5 | Chiral Ligands, Natural Product Alkaloids | (-)-Pyrrolidine 197B[16] |
| Bicyclic Analogs | Fused or bridged ring systems | Hepatotoxic, Neurotoxic, Anticancer | Pyrrolizidine Alkaloids (e.g., Senecionine)[17][18] |
| Bioisosteric Analogs | Ring heteroatom changes, fluorination | Modulated Potency & Metabolism | Fluoroprolines, α-Methylproline[2][3] |
Pyrrolidin-2-ones and -2,5-diones: CNS-Active Scaffolds
Replacing the aldehyde with a carbonyl group to form a lactam (pyrrolidin-2-one) or a succinimide (pyrrolidine-2,5-dione) dramatically alters the molecule's properties, often leading to significant central nervous system (CNS) activity. The pyrrolidone family includes well-known nootropic agents like piracetam and major antiepileptic drugs like levetiracetam.[14] The mechanism for succinimide-based drugs like ethosuximide involves the inhibition of T-type calcium channels in the thalamus, which stabilizes neuronal excitability.[15]
Bicyclic and Fused Systems: Lessons from Nature
Nature provides a vast library of complex pyrrolidine derivatives. Pyrrolizidine alkaloids (PAs), for instance, are a large class of plant-derived compounds characterized by a fused bicyclic core.[17][18] While many PAs exhibit significant toxicity (hepatotoxic, genotoxic, and neurotoxic), their study provides crucial insights into pharmacophore design and potential toxicophores to avoid.[17][18][19] The synthesis of PA analogs remains an active area of research for developing compounds with controlled biological activity, such as anti-tumor agents.[20]
Bioisosteric Replacement: A Strategy for Optimization
Bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of modern drug design.[21] For the pyrrolidine scaffold, this includes:
-
Fluorination: Introducing fluorine atoms (e.g., to create fluoroprolines) can block metabolic oxidation sites, increase binding affinity through new electronic interactions, and alter ring pucker, thereby "locking" the molecule into a more bioactive conformation.[2][3]
-
Alkylation: Adding a methyl group at the α-position (α-methylproline) provides steric hindrance that can increase metabolic stability and constrain peptide bond geometry.[2][3][22]
-
Ring Modification: Replacing a carbon with a heteroatom (e.g., oxazolidines, thiazolidines) alters the ring's geometry, polarity, and hydrogen bonding capacity.[22][23]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the pyrrolidine scaffold has led to its incorporation into drugs for a wide range of diseases.[24][25]
-
Anticancer Agents: Derivatives have been designed as antagonists for chemokine receptors like CXCR4, which is implicated in cancer metastasis.[24] SAR studies have shown that specific substitutions on the pyrrolidine ring are critical for achieving high binding affinity and metabolic stability.[10][26]
-
Antiviral Drugs: The conformational constraint provided by the pyrrolidine ring is a key feature in many protease inhibitors used to treat HIV and Hepatitis C. Bicyclic proline analogs are prominent in this area.[2]
-
Antidiabetic Agents (DPP-IV Inhibitors): Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics. Many of these drugs, such as vildagliptin, feature a pyrrolidine moiety that mimics the proline residue of the natural substrate, allowing them to bind effectively to the enzyme's active site.
Caption: Mechanism of action for pyrrolidine-based DPP-IV inhibitors.
Conclusion and Future Prospects
This compound and its derivatives represent a rich and enduring platform for drug discovery. The scaffold's inherent chirality, conformational rigidity, and synthetic tractability have secured its place in the medicinal chemist's toolbox. Future research will likely focus on several key areas: the development of novel, highly stereoselective synthetic methods to access previously unexplored chemical space; the application of computational chemistry to better predict the conformational and electronic effects of bioisosteric replacements; and the exploration of pyrrolidine derivatives for novel biological targets.[2][3][12] As our understanding of disease biology deepens, the modular nature of this remarkable scaffold will continue to enable the design and synthesis of the next generation of precisely targeted therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 5. This compound | C5H9NO | CID 3323161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 14. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - ProQuest [proquest.com]
- 19. researchgate.net [researchgate.net]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. drughunter.com [drughunter.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 26. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
Spectroscopic Characterization of Pyrrolidine-2-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of Pyrrolidine-2-carbaldehyde (also known as prolinal), a pivotal chiral building block in synthetic organic chemistry and drug discovery. Despite its significance, readily available, consolidated experimental spectroscopic data is notably scarce in the public domain. This document addresses this gap by presenting a detailed analysis based on established principles of spectroscopy and predictive methodologies. We will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering insights into the structural elucidation and characterization of this versatile molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize or intend to utilize this compound in their synthetic endeavors.
Introduction to this compound
This compound, with the chemical formula C₅H₉NO and a molecular weight of 99.13 g/mol , is a heterocyclic compound featuring a pyrrolidine ring substituted with an aldehyde group at the 2-position[1][2]. The presence of a chiral center at the C-2 position makes it a valuable precursor for the synthesis of a wide array of enantiomerically pure compounds, particularly proline derivatives and more complex alkaloids. Its utility spans various fields, including asymmetric catalysis and medicinal chemistry, where it serves as a key intermediate in the synthesis of bioactive molecules[3].
The synthesis of this compound can be achieved through the oxidation of the corresponding alcohol, L-prolinol. Given its reactivity, it is often prepared and used in situ or handled as a more stable derivative, such as its N-protected form. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, purity assessment, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aldehyde group and the pyrrolidine ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.65 | d | 1H | H-6 (Aldehyde) |
| ~4.05 | m | 1H | H-2 |
| ~3.20 | m | 1H | H-5a |
| ~3.00 | m | 1H | H-5b |
| ~2.10 | m | 1H | H-3a |
| ~1.95 | m | 1H | H-3b |
| ~1.80 | m | 2H | H-4 |
| ~1.70 | br s | 1H | N-H |
Interpretation and Causality:
-
Aldehyde Proton (H-6): The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. Its coupling to the adjacent C-2 proton would result in a doublet.
-
C-2 Proton: This proton is attached to the carbon bearing both the aldehyde and the nitrogen atom, leading to a downfield shift. It would appear as a multiplet due to coupling with the aldehyde proton and the C-3 protons.
-
C-5 Protons: These protons are adjacent to the nitrogen atom and are expected to be diastereotopic, appearing as separate multiplets.
-
C-3 and C-4 Protons: These methylene protons of the pyrrolidine ring will appear as complex multiplets in the aliphatic region of the spectrum.
-
N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~202.0 | C-6 (C=O) |
| ~65.0 | C-2 |
| ~46.5 | C-5 |
| ~28.0 | C-3 |
| ~25.0 | C-4 |
Interpretation and Causality:
-
Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield.
-
C-2 Carbon: This carbon, attached to both the nitrogen and the carbonyl group, will be the most downfield of the ring carbons.
-
C-5 Carbon: The carbon adjacent to the nitrogen will be deshielded compared to the other ring carbons.
-
C-3 and C-4 Carbons: These carbons will appear in the typical aliphatic region for a five-membered ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the N-H, C-H, C=O, and C-N bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H stretch |
| ~2960, ~2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~2720 | Weak | C-H stretch (aldehyde, Fermi resonance) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1100 | Medium | C-N stretch |
Interpretation and Causality:
-
N-H Stretch: The broad absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.
-
C-H Stretches: The absorptions in the 2870-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidine ring. The weak band around 2720 cm⁻¹ is a characteristic, though often weak, C-H stretch of an aldehyde proton, often appearing as a doublet due to Fermi resonance.
-
C=O Stretch: A strong, sharp absorption around 1725 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl group of the aldehyde.
-
C-N Stretch: The stretching vibration of the C-N bond is expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two NaCl or KBr plates.
-
KBr Pellet: If the sample is a solid, grind a small amount with dry KBr and press into a thin pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 99 | High | [M]⁺ (Molecular Ion) |
| 98 | Moderate | [M-H]⁺ |
| 70 | High | [M-CHO]⁺ |
| 42 | Moderate | [C₂H₄N]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The peak at m/z 99 corresponds to the molecular weight of this compound.
-
[M-H]⁺ Peak: Loss of a hydrogen radical can lead to a peak at m/z 98.
-
[M-CHO]⁺ Peak: The most significant fragmentation is likely the loss of the formyl group (CHO) as a radical, leading to a stable pyrrolidinium-type ion at m/z 70. This is often the base peak.
-
Further Fragmentation: Subsequent fragmentation of the pyrrolidine ring can lead to smaller fragments, such as the one observed at m/z 42.
Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the structure.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in organic synthesis. This guide provides a detailed, albeit predictive, overview of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The presented data and interpretations offer a robust framework for researchers to identify and characterize this important chiral building block in their experimental work. While experimental data from public databases remains elusive, the theoretical analysis herein provides a strong foundation for understanding the spectroscopic properties of this molecule. It is recommended that researchers generating this compound in the future contribute their experimental data to public repositories to enrich the collective knowledge base.
References
- 1. chemscene.com [chemscene.com]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyrrolidine-2-carbaldehyde: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of Pyrrolidine-2-carbaldehyde in Modern Synthesis
This compound, a chiral heterocyclic aldehyde, stands as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry.[1] Its unique structural architecture, featuring a five-membered nitrogen-containing ring appended with a reactive aldehyde functionality, renders it an invaluable chiral building block.[1] This guide provides an in-depth exploration of the commercial landscape, synthetic methodologies, and practical applications of this compound, with a particular focus on its role in the development of novel therapeutics. The inherent chirality of this molecule, coupled with the versatile reactivity of the aldehyde group, offers a strategic advantage in the stereocontrolled synthesis of complex molecular targets.
The pyrrolidine scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3] Consequently, this compound serves as a critical starting material for the synthesis of proline analogs and other nitrogen-containing heterocycles, which are integral to advancements in drug discovery and material science.[1]
Commercial Availability and Supplier Landscape
This compound is commercially available from a multitude of chemical suppliers, catering to a wide range of research and development needs. The compound is typically offered as a racemic mixture or as its individual enantiomers, (S)-Pyrrolidine-2-carbaldehyde and (R)-Pyrrolidine-2-carbaldehyde, with the (S)-enantiomer being more commonly utilized due to its direct lineage from the naturally abundant amino acid, L-proline. Furthermore, it is available in various grades of purity and quantities, from milligrams for initial screening to kilograms for pilot-scale synthesis. For large-scale manufacturing, several key players in the chiral chemicals market can provide bulk quantities.[4][5][6][7]
Below is a comparative overview of prominent suppliers of this compound:
| Supplier | Product Name(s) | CAS Number | Purity/Grades Offered | Available Forms |
| ChemScene | This compound | 61480-98-6 | ≥98% | Racemic |
| Alfa Chemistry | This compound | 61480-98-6 | 96% | Racemic |
| BLD Pharm | This compound | 61480-98-6 | Inquire | Racemic |
| BOC Sciences | This compound | 61480-98-6 | Inquire | Racemic |
| Parchem | (S)-Pyrrolidine-2-Carbaldehyde | 88218-12-6 | Inquire | (S)-enantiomer |
| Santa Cruz Biotechnology | Pyrrolidine-2-carboxaldehyde, N-CBZ protected | 105706-84-1 | Inquire | N-protected derivative |
This table is not exhaustive and represents a selection of commercially available options. Researchers are advised to consult individual supplier websites for the most current product specifications and availability.
Synthetic Strategies and Methodologies
The synthesis of this compound is a well-established area of organic chemistry, with numerous methods reported in the literature. The choice of synthetic route is often dictated by the desired stereochemistry, scale of the reaction, and the availability of starting materials.
Oxidative Approaches from Prolinol
A prevalent and efficient method for the synthesis of enantiomerically pure this compound involves the oxidation of the corresponding prolinol ((S)- or (R)-pyrrolidin-2-ylmethanol). This approach is favored due to the commercial availability of both enantiomers of prolinol, which are readily derived from the reduction of proline.[2]
Several oxidizing agents can be employed for this transformation, each with its own set of advantages and limitations:
-
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride activated dimethyl sulfoxide (DMSO) to achieve a mild and high-yielding oxidation. It is particularly suitable for sensitive substrates and generally avoids over-oxidation to the carboxylic acid.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a convenient and reliable method for the oxidation of alcohols to aldehydes under neutral conditions.[1]
-
Chromium-based Reagents: Reagents such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) have been historically used for this transformation. However, their toxicity and the generation of chromium waste have led to a decline in their use in favor of more environmentally benign alternatives.[8]
Caption: Oxidation of (S)-Prolinol to (S)-Pyrrolidine-2-carbaldehyde.
Reductive Approaches from Proline Derivatives
Alternatively, this compound can be synthesized through the reduction of activated proline derivatives. For instance, the reduction of N-protected proline acid chlorides or esters using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the desired aldehyde. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to the corresponding alcohol.
Key Applications in Drug Discovery and Organic Synthesis
The utility of this compound as a synthetic intermediate is vast and continues to expand. Its bifunctional nature allows for a diverse range of chemical transformations, making it a powerful tool in the hands of synthetic chemists.[1][8]
Asymmetric Synthesis and Catalysis
Chiral pyrrolidine derivatives synthesized from this compound are widely employed as catalysts and ligands in asymmetric synthesis. The pyrrolidine nitrogen can be readily functionalized to create a library of chiral ligands for various metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Synthesis of Bioactive Molecules
This compound is a key precursor for the synthesis of numerous biologically active compounds. Its aldehyde functionality serves as a handle for the introduction of various pharmacophoric groups through reactions such as:
-
Reductive Amination: The reaction of this compound with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to chiral 2-aminomethylpyrrolidine derivatives. This reaction is a cornerstone of medicinal chemistry for the construction of amine-containing drug candidates.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain at the 2-position, leading to the formation of α,β-unsaturated esters, ketones, and nitriles, which are versatile intermediates for further elaboration.
-
Aldol and Related Condensation Reactions: The aldehyde can participate in aldol reactions with enolates and other nucleophiles to form new carbon-carbon bonds and introduce additional stereocenters.
A notable example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.[9] For instance, the synthesis of Vildagliptin involves a key intermediate derived from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be prepared from L-proline, showcasing the importance of pyrrolidine-based synthons.[9]
Caption: Synthetic utility of this compound.
Experimental Protocol: Reductive Amination of (S)-Pyrrolidine-2-carbaldehyde with a Primary Amine
This protocol provides a general procedure for the reductive amination of (S)-Pyrrolidine-2-carbaldehyde. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
(S)-Pyrrolidine-2-carbaldehyde
-
Primary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of (S)-Pyrrolidine-2-carbaldehyde (1.0 equivalent) in DCM or DCE, add the primary amine (1.0 - 1.2 equivalents).
-
If the amine salt is used, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 - 2.0 equivalents) in the reaction solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition should be portion-wise to control any potential exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-aminomethylpyrrolidine.
Safety, Handling, and Storage
This compound should be handled in a well-ventilated fume hood.[10][11][12][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12][14] Avoid inhalation of vapors and contact with skin and eyes.[10][11][13] In case of contact, rinse the affected area with copious amounts of water.[12]
Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[10][14][15] Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde functionality.[11]
Conclusion
This compound has firmly established itself as a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its commercial availability in both racemic and enantiomerically pure forms, coupled with a rich and diverse reactivity profile, ensures its continued prominence in the synthesis of complex molecules with significant biological activity. As the demand for stereochemically defined pharmaceuticals continues to grow, the strategic application of this compound is poised to play an even more critical role in the future of drug discovery and development.
References
- 1. 61480-98-6(this compound) | Kuujia.com [kuujia.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marketresearchfuture.com [marketresearchfuture.com]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. Chiral Compounds manufacturers from around the world ⇒ chemeurope.com [chemeurope.com]
- 7. Top 10 Leading Aldehydes Companies Shaping the Market Outlook to 2030 [researchandmarkets.com]
- 8. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 9. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 10. combi-blocks.com [combi-blocks.com]
- 11. solventsandpetroleum.com [solventsandpetroleum.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 61480-98-6|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Safe Handling and Management of Pyrrolidine-2-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Understanding the Dual Nature of Pyrrolidine-2-carbaldehyde
This compound is a heterocyclic compound of significant interest in the realms of organic synthesis and pharmaceutical development.[1] Its structure, featuring a five-membered pyrrolidine ring with an aldehyde functional group, makes it a versatile building block for creating a wide array of more complex molecules, including chiral ligands and bioactive compounds.[1] The reactivity of both the secondary amine and the aldehyde group allows for diverse chemical transformations, positioning it as a valuable intermediate in the synthesis of novel therapeutics, particularly in areas like oncology and neuroprotective research.[1][2]
However, the very chemical reactivity that makes this compound a powerful synthetic tool also imbues it with inherent hazards. The aldehyde group is a potent electrophile, capable of reacting with biological nucleophiles, while the pyrrolidine moiety is a cyclic amine, a class known for its potential to cause irritation and burns.[2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an understanding of its chemical properties. It is designed to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.
Hazard Identification and Risk Analysis
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound, and its parent compound pyrrolidine, present a multi-faceted risk profile encompassing flammability, corrosivity, and toxicity.
GHS Hazard Classification (based on related compounds):
-
Flammable Liquids: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor (Category 2).[4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][7]
-
Acute Toxicity (Oral & Inhalation): Harmful if swallowed or inhaled.[4]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (Category 1A).[4] This is a critical hazard, as contact can lead to rapid tissue damage.
The causality of these hazards is rooted in the molecule's structure. The aldehyde group is known to be a sensory irritant and can cause inflammation.[3][9] The cyclic amine is corrosive and can cause severe burns upon contact.[4] The combination of these functional groups necessitates stringent safety protocols.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [10][11] |
| Molecular Weight | 99.13 g/mol | [10][11] |
| Appearance | Colorless to pale yellow liquid/solid | [2][7] |
| Melting Point | 43 - 46 °C | |
| Boiling Point | 86 - 88 °C (for Pyrrolidine) | [5] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| Vapor Density | >1 (Heavier than air) | [9] |
Engineering Controls: The First Line of Defense
Engineering controls are the most critical measures for minimizing exposure. Reliance on personal protective equipment alone is insufficient.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[12] This is non-negotiable. The hood contains vapors and aerosols, preventing inhalation, which is a primary route of exposure.[3]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][12]
-
Explosion-Proof Equipment: Given the flammability hazard associated with the parent compound, use of explosion-proof electrical and ventilating equipment is a necessary precaution, especially when handling larger quantities.[12]
-
Emergency Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[12][13]
Personal Protective Equipment (PPE): A Self-Validating Barrier
The selection of PPE must be deliberate and based on the specific hazards of this compound.
-
Eye and Face Protection: At a minimum, splash-proof chemical goggles conforming to EN166 or NIOSH standards are required.[3][14] Due to the severe eye damage risk, it is highly recommended to use a full face shield in conjunction with goggles, especially when transferring liquids or running reactions.[3][12]
-
Hand Protection: Standard latex gloves are not sufficient.[3] Gloves made of butyl rubber or nitrile are recommended for their resistance to aldehydes and amines.[3] Always inspect gloves for tears or pinholes before use. Follow proper glove removal technique to avoid contaminating skin and dispose of them after use.[14]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Full-length pants and closed-toe shoes are mandatory to prevent any skin exposure.[13]
-
Respiratory Protection: Respirators should not be the primary means of exposure control.[15] They are to be used for emergency situations, such as a large spill, or when engineering controls are not feasible. If respirators are required, a comprehensive respiratory protection program that includes medical evaluation, training, and fit-testing in accordance with OSHA 29 CFR 1910.134 must be implemented.[12][15] An air-purifying respirator with organic vapor cartridges is typically appropriate.[3]
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to prevent accidents.
Experimental Workflow: Safe Handling Protocol
-
Pre-Handling Assessment:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary PPE and ensure it is in good condition.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
Review the Safety Data Sheet (SDS) for any specific handling notes.[16]
-
-
Chemical Handling:
-
Post-Handling Procedures:
-
Decontaminate the work area.
-
Properly seal and store the chemical.
-
Remove and dispose of contaminated gloves and any disposable PPE.
-
Wash hands and forearms thoroughly with soap and water.[9]
-
Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][9] The storage area should be a designated flammables cabinet.
-
Container: Keep containers tightly sealed to prevent the escape of vapors and reaction with air or moisture.[9]
-
Inert Atmosphere: For long-term storage or for high-purity grades, storing under an inert gas like nitrogen or argon is recommended to prevent degradation.[13]
-
Incompatibilities: Store away from incompatible materials. This includes strong oxidizing agents (e.g., nitrates, peroxides), strong acids, and acid halides.[7][9] Reaction with these can be exothermic and potentially violent.
Emergency and First-Aid Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE (respirator may be necessary).
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a spill pillow.[12]
-
Using non-sparking tools, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response team from a safe location.
-
Do not attempt to clean it up yourself.
-
Caption: Diagram 2: Decision-making logic for responding to a chemical spill.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[14]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][17] Water spray can be used to cool containers, but a direct water jet may be ineffective and spread the fire.[17][18]
-
Hazards: Combustion produces toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[9][17][19] Containers may explode when heated.[17]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[19]
Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination.
-
Classification: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[20] Do not pour down the drain.[4]
References
- 1. 61480-98-6(this compound) | Kuujia.com [kuujia.com]
- 2. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 3. homework.study.com [homework.study.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. web.stanford.edu [web.stanford.edu]
- 7. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound | C5H9NO | CID 3323161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. wcu.edu [wcu.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. osha.gov [osha.gov]
- 16. Lab Safety Guideline: Formaldehyde 37% | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 17. nj.gov [nj.gov]
- 18. carlroth.com [carlroth.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
The Unassuming Aldehyde: A Technical Guide to the Historical and Synthetic Importance of Pyrrolidine-2-carbaldehyde
Introduction: Beyond a Simple Aldehyde
In the vast lexicon of organic synthesis, certain molecules, though structurally simple, emerge as pivotal players, their significance echoing through decades of chemical innovation. Pyrrolidine-2-carbaldehyde, a chiral aldehyde derived from the amino acid proline, is one such molecule. To the uninitiated, it may appear as a mere functionalized heterocycle. However, to the seasoned researcher in organic synthesis and drug development, it represents a cornerstone of asymmetric synthesis, a versatile chiral building block, and a precursor to a powerful class of organocatalysts. This technical guide delves into the historical context of this compound, tracing its evolution from a synthetic curiosity to an indispensable tool in the modern synthetic chemist's arsenal. We will explore its synthesis, its multifaceted applications, and the mechanistic subtleties that underpin its remarkable utility.
A Tale of Two Eras: The Historical Trajectory of this compound
The story of this compound is intrinsically linked to that of its parent amino acid, L-proline. Its historical impact can be broadly divided into two overlapping yet distinct eras: its foundational role as a chiral building block and its later emergence at the forefront of the organocatalysis revolution.
The Early Days: A Chiral Scaffold for Nature's Architecture
Long before the widespread adoption of organocatalysis, the pyrrolidine ring system was recognized as a privileged scaffold in a vast array of natural products, particularly alkaloids.[1] Consequently, chiral pyrrolidine derivatives, including this compound, were identified as valuable starting materials for the stereoselective synthesis of these complex molecules. The inherent chirality of the C2 position, derived from natural L- or D-proline, provided a crucial stereochemical handle for the construction of intricate three-dimensional structures.
Early synthetic applications focused on leveraging the aldehyde functionality for chain elongation and the introduction of new stereocenters. Its use in the synthesis of pyrrolizidine and indolizidine alkaloids, for instance, showcased its utility in building bicyclic nitrogen-containing frameworks.[2] While specific seminal publications detailing the very first synthesis of this compound are not prominently cited in broad reviews, its preparation is a logical extension of proline chemistry, with early methods likely involving the reduction of proline derivatives followed by oxidation.
The Organocatalysis Revolution: A New Paradigm
The turn of the 21st century witnessed a paradigm shift in asymmetric synthesis with the rise of organocatalysis. This field demonstrated that small, purely organic molecules could catalyze a wide range of stereoselective transformations with efficiencies rivaling traditional metal-based catalysts. At the heart of this revolution was L-proline, which was found to be a remarkably effective catalyst for asymmetric aldol and Mannich reactions.[3]
This discovery cast a new light on this compound and its derivatives. While proline itself acts as a bifunctional catalyst through its secondary amine and carboxylic acid, derivatives of this compound, particularly those with bulky substituents, became instrumental in the development of a new class of organocatalysts. These catalysts operate through the formation of chiral enamines or iminium ions, effectively controlling the stereochemical outcome of carbon-carbon and carbon-heteroatom bond-forming reactions. The aldehyde functionality, or derivatives thereof, plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity.
The Art of Preparation: Synthesizing this compound
The synthesis of enantiomerically pure this compound is most commonly achieved through the oxidation of the corresponding alcohol, prolinol. Prolinol itself is readily accessible via the reduction of proline.[4] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups, particularly when dealing with N-protected derivatives.
Key Synthetic Methodologies
Several reliable methods have been established for the oxidation of prolinol to this compound. The Swern and Parikh-Doering oxidations are among the most frequently employed due to their mild reaction conditions and high yields.[5][6]
Table 1: Comparison of Common Oxidation Methods for Prolinol
| Oxidation Method | Oxidizing Agent/Conditions | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | >90% | Mild conditions, high yields, avoids heavy metals.[5] | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide. |
| Parikh-Doering Oxidation | SO₃·pyridine, DMSO, triethylamine | 85-95% | Milder than Swern, can be run at 0 °C to room temperature.[6] | Can require a large excess of reagents. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | 80-95% | Mild, neutral conditions, commercially available reagent. | Can be expensive, produces explosive byproducts if not handled correctly. |
Experimental Protocol: Parikh-Doering Oxidation of N-Boc-L-prolinol
This protocol provides a detailed procedure for the synthesis of N-Boc-L-pyrrolidine-2-carbaldehyde, a versatile intermediate in organic synthesis.
Materials:
-
N-Boc-L-prolinol (1.0 eq)
-
Sulfur trioxide pyridine complex (SO₃·pyridine) (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (5.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-Boc-L-prolinol in a mixture of anhydrous DMSO and DCM at 0 °C under an inert atmosphere, add triethylamine.
-
To this stirred solution, add the sulfur trioxide pyridine complex portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-pyrrolidine-2-carbaldehyde.
Causality Behind Experimental Choices:
-
The use of anhydrous solvents and an inert atmosphere is crucial to prevent the deactivation of the oxidizing agent and unwanted side reactions.
-
Maintaining a low temperature (0 °C) helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
The portion-wise addition of the SO₃·pyridine complex prevents a rapid increase in temperature.
-
The aqueous workup with NaHCO₃ neutralizes the acidic components of the reaction mixture.
A Versatile Synthon: Applications in Complex Molecule Synthesis
The utility of this compound extends far beyond its role in organocatalysis. As a chiral building block, it has been instrumental in the total synthesis of numerous natural products and pharmaceutically active compounds.[7] Its aldehyde group serves as a versatile handle for a wide array of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, allowing for the construction of complex carbon skeletons with precise stereochemical control.
Case Study: The Synthesis of (-)-Kainic Acid
Kainic acid, a potent neuroexcitatory amino acid, has been a long-standing target for synthetic chemists due to its interesting biological activity and challenging stereochemical architecture. Several total syntheses of (-)-kainic acid have utilized chiral pyrrolidine derivatives.[8][9] In many of these approaches, a this compound equivalent serves as a key intermediate. The aldehyde functionality allows for the introduction of the C3 side chain through various C-C bond-forming reactions, while the inherent chirality of the pyrrolidine ring directs the stereochemical outcome of subsequent transformations.[10]
Mechanistic Underpinnings: The Source of Stereocontrol
The efficacy of this compound and its derivatives in asymmetric synthesis stems from their ability to form well-defined, transient chiral intermediates. In organocatalytic reactions, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound to form a chiral enamine or iminium ion.
The stereochemistry of the pyrrolidine ring, particularly the substituent at the C2 position, creates a chiral environment that directs the approach of the electrophile to one face of the enamine, leading to the formation of a single enantiomer of the product. The aldehyde group in this compound, or its derivatives, plays a crucial role in this process by influencing the steric bulk and electronic nature of the catalyst, thereby fine-tuning the stereochemical outcome.
Conclusion and Future Outlook
From its humble origins as a chiral building block derived from a natural amino acid, this compound has evolved into a central figure in the field of asymmetric synthesis. Its historical journey mirrors the broader advancements in organic chemistry, from the pursuit of natural product synthesis to the development of powerful catalytic methods. The continuous exploration of new pyrrolidine-based catalysts and their applications in novel synthetic transformations ensures that this compound and its derivatives will remain at the forefront of chemical research for the foreseeable future. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of this unassuming aldehyde is not merely an academic exercise but a practical necessity for the design and execution of elegant and efficient synthetic strategies.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. enamine.net [enamine.net]
- 8. Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route. | Semantic Scholar [semanticscholar.org]
- 10. Stereocontrolled construction of substituted pyrrolidines based on intramolecular protodesilylation reaction. Enantiospecific synthesis of (–)-kainic acid and (+)-allokainic acid from L-serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Natural Occurrence of Pyrrolidine-2-carbaldehyde Derivatives
Abstract
The pyrrolidine ring is a fundamental scaffold in a vast array of naturally occurring alkaloids and pharmacologically active compounds. Among its numerous derivatives, those bearing a carbaldehyde group at the 2-position represent a significant class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the natural occurrence of pyrrolidine-2-carbaldehyde derivatives, delving into their biosynthetic origins, isolation from natural sources, and known pharmacological properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemistry and therapeutic potential of these natural products.
Introduction: The Significance of the this compound Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry.[1][2][3] Its prevalence in FDA-approved drugs underscores its importance as a pharmacophore.[1] The introduction of a carbaldehyde group at the 2-position creates a reactive and versatile functional group that serves as a key intermediate in the biosynthesis of more complex alkaloids and is also a determinant of biological activity. This compound and its derivatives have been isolated from a wide range of natural sources, including plants, fungi, and marine organisms.[4][5] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][6][7]
This guide will explore the fascinating world of naturally occurring this compound derivatives, providing a detailed examination of their origins and biological significance.
Natural Sources and Distribution
This compound derivatives are found across different biological kingdoms, highlighting their evolutionary significance and diverse functional roles.
Plant Kingdom
Plants are a prolific source of pyrrolidine alkaloids, many of which are derived from or are structurally related to this compound. A significant class of these are the pyrrolizidine alkaloids (PAs), which are known for their role as defense compounds against herbivores.[8][9][10] It is estimated that approximately 3% of the world's flowering plants produce PAs.[11] These compounds are particularly abundant in families such as Asteraceae, Boraginaceae, and Fabaceae.[11]
-
Pyrrolizidine Alkaloids (PAs): While the core structure of PAs is a bicyclic pyrrolizidine system, their biosynthesis proceeds through intermediates that are conceptually derived from this compound. The initial cyclization step in PA biosynthesis often leads to a pyrrolizidine-1-carbaldehyde, a closely related isomer.[11]
-
Angelica dahurica: The roots of this plant have been found to contain several pyrrole-2-carbaldehyde derived alkaloids, some of which have demonstrated acetylcholinesterase inhibitory activity.[12]
Fungal and Microbial Sources
Microorganisms, including fungi and bacteria, are also a rich source of this compound derivatives.[4][5]
-
Fungi: Edible mushrooms and mangrove-associated fungi have been reported to produce pyrrole-2-carboxaldehyde derivatives.[5]
-
Marine Sponges: Marine invertebrates, such as sponges of the genera Oscarella and Laxosuberites, have yielded a variety of 3-alkyl-pyrrole-2-carbaldehyde derivatives.[4]
Biosynthesis of this compound Derivatives
The biosynthesis of the pyrrolidine ring and its subsequent functionalization to form this compound derivatives is a fascinating area of study. The primary precursor for the pyrrolidine ring in many organisms is the amino acid L-ornithine.
The Ornithine-Putrescine Pathway
The biosynthesis of many pyrrolidine-containing alkaloids begins with the decarboxylation of ornithine to putrescine. This pathway is a central route for the production of polyamines, which are essential for cell growth and proliferation, but it also serves as the entry point for the formation of the pyrrolidine ring.
The key steps in the biosynthesis of a this compound precursor can be summarized as follows:
-
Ornithine Decarboxylation: The enzyme ornithine decarboxylase (ODC) catalyzes the removal of a carboxyl group from ornithine to yield putrescine.
-
Oxidative Deamination: A diamine oxidase then acts on putrescine, removing an amino group and forming 4-aminobutanal.
-
Cyclization: 4-aminobutanal spontaneously cyclizes to form a Δ¹-pyrroline Schiff base.
-
Reduction: This intermediate is then reduced to form the pyrrolidine ring.
Further enzymatic transformations, including oxidation at the 2-position, lead to the formation of this compound.
Biosynthesis of Pyrrolizidine Alkaloids
The biosynthesis of the necine base of pyrrolizidine alkaloids provides a well-studied example of a pathway involving a pyrrolidine-related aldehyde intermediate. The pathway starts from the polyamines putrescine and spermidine.[11]
-
Homospermidine Formation: The first committed step is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase.[9]
-
Oxidation and Cyclization: Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates a cyclization cascade to form pyrrolizidine-1-carbaldehyde.[11]
-
Reduction and Further Modification: This carbaldehyde is then reduced to 1-hydroxymethylpyrrolizidine, which serves as the precursor for the diverse array of necine bases found in PAs.[11]
Caption: Biosynthetic pathway of the pyrrolizidine alkaloid precursor.
Biological Activities and Pharmacological Potential
Naturally occurring this compound derivatives and their synthetic analogs exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2][7]
| Compound/Derivative Class | Biological Activity | Natural Source (Example) | Reference |
| Pyrrolizidine Alkaloids | Hepatotoxic, Genotoxic, Cytotoxic | Senecio vulgaris (Common Groundsel) | [8][10][11] |
| Dahurines A-F | Acetylcholinesterase Inhibition | Angelica dahurica | [12] |
| Pyrrolidin-2-one derivatives | Anti-inflammatory, Anticonvulsant, Antioxidant | Synthetic derivatives | [13][14][15] |
| Pyrrole-2-carboxaldehydes | Antimicrobial, Antifungal | Marine Sponges, Fungi | [4][5] |
Neuroprotective and Nootropic Effects
Certain pyrrolidone derivatives, which can be synthesized from this compound, have been investigated for their nootropic (cognitive-enhancing) and neuroprotective properties.[15]
Antimicrobial and Antifungal Activities
Derivatives of pyrrolidine-2,5-dione and other related structures have shown moderate to good antimicrobial and antifungal activities against various pathogens.[16][17][18]
Anti-inflammatory and Antioxidant Properties
Several pyrrolidin-2-one derivatives have demonstrated significant anti-inflammatory and antioxidant activities in preclinical studies.[14]
Isolation and Characterization: Experimental Protocols
The isolation and structural elucidation of this compound derivatives from natural sources require a combination of chromatographic and spectroscopic techniques.
General Isolation Workflow
Caption: General workflow for the isolation of natural products.
Step-by-Step Protocol for Extraction and Isolation
Objective: To isolate this compound derivatives from a plant source.
Materials:
-
Dried and powdered plant material
-
Solvents: Methanol, n-Hexane, Ethyl Acetate, Water
-
Silica gel for column chromatography
-
Sephadex LH-20
-
HPLC system with a preparative column
-
Rotary evaporator
Procedure:
-
Extraction: a. Macerate the powdered plant material with methanol at room temperature for 72 hours. b. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning: a. Suspend the crude methanol extract in water and sequentially partition with n-hexane and ethyl acetate. b. Concentrate each fraction to dryness. The ethyl acetate fraction is often enriched with alkaloids.
-
Column Chromatography: a. Subject the ethyl acetate fraction to silica gel column chromatography. b. Elute with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. c. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Further Purification: a. Combine fractions showing similar TLC profiles and subject them to further purification using Sephadex LH-20 column chromatography, eluting with methanol. b. Final purification of isolated compounds can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Structural Characterization
The structure of the isolated compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde (C=O stretch) and N-H bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Conclusion and Future Perspectives
The natural world is a treasure trove of structurally diverse and biologically active this compound derivatives. Their widespread occurrence and varied pharmacological properties highlight their potential as lead compounds for the development of new therapeutic agents. Further exploration of untapped natural sources, coupled with advances in synthetic chemistry and pharmacological screening, will undoubtedly unveil new derivatives with potent and selective activities. The biosynthetic pathways of these compounds also offer exciting opportunities for metabolic engineering to enhance the production of desired molecules. As our understanding of the chemical ecology and medicinal properties of these compounds deepens, so too will their impact on human health and medicine.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
Biological activity of simple Pyrrolidine-2-carbaldehyde compounds
An In-depth Technical Guide to the Biological Activity of Pyrrolidine-2-carbaldehyde Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a myriad of natural products and synthetic pharmaceuticals.[1][2] Among its most versatile precursors is this compound, a chiral building block typically derived from the natural amino acid proline. While the parent aldehyde is primarily a reactive intermediate, its true value lies in the diverse and potent biological activities of the derivatives it readily generates.[3] The electrophilic nature of its aldehyde group serves as a flexible handle for introducing a wide range of functional groups, leading to compounds with significant anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of key classes of simple this compound derivatives, offering both foundational knowledge and practical experimental protocols for researchers in the field.
The pyrrolidine scaffold's non-planar, sp³-rich structure allows for three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] this compound, often synthesized via the oxidation of N-protected prolinol, is a key intermediate that bridges the gap between the chiral pool and functional drug candidates.[3] Its primary mode of reactivity involves the aldehyde carbon, which is susceptible to nucleophilic attack, condensation reactions, and reductions, making it an ideal starting point for generating diverse molecular libraries.[3]
Key Biological Activities and Mechanisms
Antimicrobial and Antibiofilm Activity
Derivatives of the pyrrolidine scaffold have shown significant promise in combating bacterial infections, including those caused by antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism often involves the inhibition of essential cellular processes or the disruption of bacterial biofilms, which are notoriously resistant to conventional antibiotics.
A notable class of derivatives are pyrrolidine-2,3-diones. While more complex than the parent aldehyde, their synthesis relies on related pyrrolidine chemistry. These compounds have demonstrated potent activity against S. aureus biofilms.[4] The enol moiety within these structures is considered essential for their antimicrobial action.[4] Another approach involves N-aryl substitution on the pyrrolidine ring, which has been shown to yield compounds with activity against various Gram-negative bacteria.[5]
Example Compounds and Activity:
| Compound Class | Specific Derivative Example | Target Organism | Activity Metric (MIC/MBEC) | Reference |
| Pyrrolidine-2,3-dione Dimer | trans-cyclohexyl dimer 30 | Methicillin-susceptible S. aureus (MSSA) | MBEC = 16 µg/mL | [4] |
| N-Aryl Pyrrolidine Carboxylic Acid | N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid | Enterobacter cloacae | MIC = 15.6 µg/mL | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
I. Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO vehicle)
II. Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the bacterial strain. b. Inoculate into 5 mL of CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in CAMHB with 2% DMSO) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient (e.g., 128, 64, 32... µg/mL). d. Prepare wells for positive control (antibiotic) and negative control (vehicle only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well is 200 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: a. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Workflow Diagram: MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The pyrrolidine scaffold is a frequent component of anticancer agents.[6] Derivatives synthesized from pyrrolidine-2-one, a close relative of the carbaldehyde, have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), melanoma (IGR39), and prostate (PPC-1).[7][8]
The mechanisms of action are diverse. Some pyrrolidine derivatives function as enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP) inhibitors, which disrupt DNA damage repair processes in cancer cells.[1] Others, like certain pyrrolidinone-hydrazone derivatives, have shown selectivity against specific cancer cell lines, suggesting targeted interactions. For instance, N′-(5-chloro- and N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides were found to efficiently reduce cell viability in 3D spheroid models of melanoma.[7]
Example Compounds and Activity:
| Compound Class | Specific Derivative Example | Cell Line | Bioactivity (EC₅₀/IC₅₀) | Reference |
| Pyrrolidinone-Hydrazone | N′-((5-nitrothiophen-2-yl)methylene) derivative | Prostate Cancer (PPC-1) | EC₅₀ = 2.5 µM | [7][9] |
| Pyrrolidinone-Hydrazone | N′-(3,4-dichlorobenzylidene) derivative | Melanoma (IGR39) | EC₅₀ = 5.2 µM | [7][9] |
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | Colon Cancer (SW480) | IC₅₀ = 0.99 µM | [8] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
I. Materials:
-
Human cancer cell line (e.g., PPC-1)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
II. Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO <0.5%) at various concentrations. c. Incubate the plate for another 48-72 hours.
-
MTT Addition: a. Add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance (optical density) of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the viability percentage against the compound concentration and determine the EC₅₀/IC₅₀ value using non-linear regression analysis.
Enzyme Inhibition
The pyrrolidine scaffold is adept at targeting enzyme active sites. Pyrrolidine carboxamides, for example, have been identified as a novel class of inhibitors for Enoyl Acyl Carrier Protein Reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[10] This makes them attractive candidates for developing new anti-tuberculosis agents.
Additionally, other derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.[11] By inhibiting these enzymes, such compounds can help regulate post-meal blood glucose levels, offering a potential therapeutic strategy for managing type-2 diabetes.[11]
Signaling Pathway: InhA Inhibition in M. tuberculosis
Caption: Inhibition of InhA disrupts mycolic acid synthesis in M. tuberculosis.
Conclusion and Future Perspectives
Simple this compound is a powerful and versatile chiral building block whose true potential is realized through its chemical derivatization. The resulting compounds exhibit a remarkable breadth of biological activities, from potent antimicrobial and anticancer effects to specific enzyme inhibition. The ease of modifying the carbaldehyde group allows for the systematic exploration of structure-activity relationships (SAR), guiding the design of next-generation therapeutics. Future research should continue to focus on leveraging this scaffold to develop novel agents with improved potency, selectivity, and pharmacokinetic profiles to address pressing global health challenges, including antimicrobial resistance and cancer.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pyrrolidine-2-carbaldehyde: A Versatile Chiral Building Block for Asymmetric Synthesis
Application Notes and Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its prevalence in FDA-approved drugs underscores its significance in medicinal chemistry, where it often imparts favorable physicochemical properties and provides a three-dimensional structure crucial for biological activity.[3][4] Among the vast library of pyrrolidine-based molecules, (S)- and (R)-pyrrolidine-2-carbaldehyde emerge as exceptionally valuable chiral building blocks. These compounds uniquely combine a stereodefined secondary amine within a rigid five-membered ring and a highly reactive aldehyde functionality. This duality allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures with precise control over stereochemistry.
These application notes serve as a technical guide to the strategic use of pyrrolidine-2-carbaldehyde in asymmetric synthesis. We will move beyond simple procedural outlines to explain the causality behind experimental choices, focusing on how the inherent chirality and reactivity of this building block can be leveraged to synthesize advanced intermediates, chiral ligands, and pharmacologically active agents.
Section 1: Core Reactivity and Synthetic Potential
This compound is not merely a precursor; it is a bifunctional synthon. The secondary amine can act as a nucleophile or a base, and it is the key to forming enamines and iminium ions, central intermediates in organocatalysis.[5][6] The aldehyde group is a potent electrophile, susceptible to nucleophilic attack, and a handle for chain extension or functional group interconversion.[7]
The strategic power of this molecule lies in the ability to exploit these two functionalities in a controlled manner. The proximity of the chiral center at C2 exerts a strong stereodirecting influence on reactions occurring at both the amine and the aldehyde, making it a cornerstone for asymmetric induction.
Caption: Synthetic pathways originating from this compound.
Section 2: Key Applications and Mechanistic Insights
2.1 As a Precursor to Prolinol-Type Organocatalysts and Ligands
One of the most powerful applications of this compound is its role as a precursor to chiral amino alcohols and their derivatives, which are cornerstones of modern organocatalysis. The direct reduction of the aldehyde provides a straightforward route to (S)- or (R)-pyrrolidin-2-ylmethanol (prolinol).
Mechanism of Action: The resulting prolinol can be further functionalized, for instance, by silylation of the alcohol to create highly effective diarylprolinol silyl ether catalysts.[8][9] In catalysis, the pyrrolidine's secondary amine forms a nucleophilic enamine with a donor ketone or aldehyde, while the bulky substituent derived from the original aldehyde provides a steric shield, directing the approach of an electrophile to one face of the enamine, thus ensuring high enantioselectivity.
2.2 The Mannich Reaction: Building Chiral β-Amino Carbonyls
The Mannich reaction is a three-component condensation that forms a C-C bond and installs a nitrogen-containing functional group. This compound can participate as the aldehyde component, where its inherent chirality directs the stereochemical outcome.
Causality of Stereocontrol: When reacted with a ketone and an amine, the ketone first forms an enamine. This enamine then attacks the iminium ion generated from the condensation of this compound and the other amine. The pre-existing stereocenter at C2 of the pyrrolidine ring sterically blocks one face of the iminium ion, forcing the enamine to attack from the less hindered side. This process, known as substrate-controlled diastereoselection, effectively translates the chirality of the building block to the newly formed stereocenters in the product. This makes it an efficient method for synthesizing precursors to complex alkaloids and pharmaceuticals.[10][11][12]
2.3 The Aldol Reaction: A Substrate-Controlled Approach
While proline is famously used to catalyze aldol reactions, this compound can serve as the chiral electrophile in the reaction.[5][13] When an enolate or enamine attacks the aldehyde, the stereochemistry of the resulting β-hydroxy carbonyl compound is dictated by the chiral center of the pyrrolidine ring.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes & Protocols: Pyrrolidine-2-carbaldehyde as a Versatile Precursor for High-Performance Organocatalysts in Asymmetric Synthesis
Abstract: This technical guide details the pivotal role of (S)-Pyrrolidine-2-carbaldehyde, commonly known as (S)-prolinal, not as a direct organocatalyst but as a crucial and versatile precursor for the synthesis of high-performance diarylprolinol silyl ether organocatalysts. We provide a comprehensive overview of the synthesis of these powerful catalysts and their subsequent application in key asymmetric transformations, including Michael additions, Aldol reactions, and Mannich reactions. Detailed, field-proven protocols, mechanistic insights, and performance data are presented to enable researchers, scientists, and drug development professionals to effectively leverage this chemistry in their synthetic endeavors.
Introduction: Beyond Proline – The Advent of Prolinal-Derived Catalysts
The field of asymmetric organocatalysis has been revolutionized by the use of small chiral organic molecules to induce stereoselectivity in chemical reactions. The amino acid (S)-proline is the archetypal catalyst in this domain, operating through an enamine-based activation mechanism.[1] While effective, the pursuit of higher efficiency, broader substrate scope, and improved stereocontrol has led to the development of more sophisticated catalyst architectures.
A significant breakthrough was the introduction of diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[2][3] These catalysts have demonstrated superior performance across a wide array of asymmetric transformations.[4][5] (S)-Pyrrolidine-2-carbaldehyde ((S)-prolinal) is the key chiral building block for these advanced catalysts. Its aldehyde functionality provides a direct synthetic handle for the introduction of sterically demanding diarylmethanol groups, which are fundamental to the catalyst's ability to create a highly controlled chiral environment.[4] This guide will illuminate the synthetic pathway from prolinal to these elite catalysts and detail their application in cornerstone organic reactions.
Part 1: Synthesis of Diarylprolinol Silyl Ether Catalysts
The transformation of pyrrolidine-2-carbaldehyde into a powerful organocatalyst involves a straightforward, two-step synthetic sequence: diastereoselective diarylation via a Grignard reaction, followed by silylation of the resulting alcohol. The N-Boc protected form of prolinal is commonly used to prevent side reactions.[6]
Protocol 1: Synthesis of (S)-α,α-Diphenylprolinol Trimethylsilyl Ether
This protocol outlines the synthesis starting from commercially available N-Boc-(S)-prolinal.
Step 1: Grignard Addition to form (S)-N-Boc-α,α-diphenylprolinol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-(S)-prolinal (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of Phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude N-Boc-diphenylprolinol can be purified by column chromatography on silica gel.
Step 2: Silylation and Deprotection
-
Dissolve the purified N-Boc-diphenylprolinol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.3 M) in a flame-dried flask under an inert atmosphere.
-
Add triethylamine (Et₃N, 3.0 eq) and cool the solution to 0 °C.
-
Add trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion (monitored by TLC), add trifluoroacetic acid (TFA, 10 eq) directly to the reaction mixture to cleave the Boc protecting group. Stir for an additional 2 hours at room temperature.
-
Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3 x volumes), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final (S)-α,α-Diphenylprolinol Trimethylsilyl Ether catalyst.
Figure 1: Synthetic workflow from N-Boc-prolinal to the final catalyst.
Part 2: Applications in Asymmetric Organocatalysis
The steric bulk of the diarylprolinol silyl ether moiety is the cornerstone of its catalytic efficacy. Upon forming an enamine intermediate with a carbonyl donor (ketone or aldehyde), the bulky silyl ether group effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered face, thereby ensuring high stereoselectivity.[3][4][7]
Application 1: Asymmetric Michael Addition
The conjugate addition of carbonyl compounds to nitroolefins is a powerful C-C bond-forming reaction to generate synthetically valuable γ-nitrocarbonyl compounds. Prolinal-derived catalysts facilitate this transformation with exceptional control of both diastereoselectivity and enantioselectivity.[1][8]
Mechanistic Rationale: The catalyst reacts with the aldehyde donor to form a nucleophilic enamine intermediate. The bulky catalyst framework directs the si-face attack of the enamine onto the re-face of the nitroolefin. A co-catalytic acid (e.g., benzoic acid) activates the nitroolefin via hydrogen bonding.[1]
Figure 2: Enamine catalytic cycle for the asymmetric Michael addition.
Protocol 2: Asymmetric Michael Addition of Pentanal to β-Nitrostyrene [1]
-
To a reaction vial, add the (S)-diarylprolinol silyl ether catalyst (3-5 mol%).
-
Add a co-catalyst, such as benzoic acid (3-5 mol%).
-
Add the Michael acceptor, trans-β-nitrostyrene (1.0 eq).
-
Add the Michael donor, pentanal (2.0 eq).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress via TLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup with ethyl acetate or an ether/hexane mixture.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
Determine diastereomeric ratio (dr) by ¹H NMR and enantiomeric excess (ee) by chiral HPLC analysis.
Table 1: Performance Data for Asymmetric Michael Additions [1][9]
| Entry | Aldehyde Donor | Nitroalkene Acceptor | Cat. Loading | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Pentanal | trans-β-Nitrostyrene | 3 mol% | 96 | 97:3 | 98 |
| 2 | Propanal | trans-β-Nitrostyrene | 5 mol% | 95 | 96:4 | 99 |
| 3 | Pentanal | (E)-1-Nitro-3-phenylprop-1-ene | 5 mol% | 91 | 95:5 | >99 |
| 4 | Hexanal | (E)-Nitropent-1-ene | 5 mol% | 85 | 92:8 | 97 |
Application 2: Asymmetric Aldol Reaction
The direct asymmetric cross-aldol reaction, particularly between two different aldehydes, is a challenging yet powerful method for constructing β-hydroxy carbonyl compounds. Diarylprolinols (without the silyl ether) have proven to be exceptionally effective catalysts for these transformations, minimizing undesired self-condensation.[10][11]
Mechanistic Rationale: Similar to the Michael addition, the catalyst forms a nucleophilic enamine with the donor aldehyde. The bulky diaryl groups create a chiral pocket that directs the stereoselective attack on the electrophilic acceptor aldehyde. The hydroxyl group of the prolinol catalyst can participate in hydrogen bonding to activate the acceptor aldehyde.[10]
Protocol 3: Asymmetric Cross-Aldol Reaction of Acetaldehyde and Benzaldehyde [12]
-
Dissolve the diarylprolinol catalyst (e.g., α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol) (5-10 mol%) in a suitable solvent (e.g., NMP or an aqueous medium).[11][12]
-
Add the acceptor aldehyde, benzaldehyde (1.0 eq).
-
Cool the mixture to the desired temperature (e.g., 4 °C).
-
Slowly add the donor aldehyde, acetaldehyde (3.0-5.0 eq), over a period of several hours using a syringe pump to minimize self-condensation.
-
Stir the reaction for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry, concentrate, and purify the β-hydroxy aldehyde product by flash column chromatography.
-
Determine dr and ee by appropriate analytical methods (NMR, chiral HPLC/GC).
Table 2: Performance Data for Asymmetric Aldol Reactions [10][12]
| Entry | Aldehyde Donor | Aldehyde Acceptor | Cat. Loading | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Acetaldehyde | 4-Nitrobenzaldehyde | 5 mol% | 97 | >95:5 | 92 |
| 2 | Acetaldehyde | 2-Naphthaldehyde | 5 mol% | 95 | >95:5 | 91 |
| 3 | Propanal | Ethyl glyoxylate | 10 mol% | 81 | 96:4 | 99 |
| 4 | Acetaldehyde | Chloroacetaldehyde | 10 mol% | 80 | 91:9 | 95 |
Application 3: Asymmetric Mannich Reaction
The Mannich reaction is a fundamental route to β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. Prolinal-derived diarylprolinol silyl ethers catalyze the three-component reaction of an aldehyde, an amine, and a ketone, or the reaction between an aldehyde and a pre-formed imine, with high stereocontrol.[13]
Mechanistic Rationale: The catalyst generates an enamine from the aldehyde donor. This enamine then attacks an iminium ion, which is formed in situ from the electrophilic aldehyde and amine components. The catalyst's chiral scaffold dictates the facial selectivity of the C-C bond formation, leading to high diastereo- and enantioselectivity.
Figure 3: Enamine catalytic cycle for the asymmetric Mannich reaction.
Protocol 4: Asymmetric Mannich Reaction of Propanal with an α-Imino Ester [13]
-
To a vial, add the N-Boc-protected α-imino ethyl glyoxylate (1.0 eq) and the (S)-diarylprolinol silyl ether catalyst (10 mol%).
-
Dissolve the components in a suitable solvent, such as toluene or CH₂Cl₂.
-
Cool the mixture to 0 °C.
-
Add propanal (3.0 eq) and stir the reaction at 0 °C.
-
Allow the reaction to proceed for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product to determine the yield, dr, and ee.
Table 3: Performance Data for Asymmetric Mannich Reactions [13]
| Entry | Aldehyde Donor | Imine Acceptor | Cat. Loading | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Propanal | N-Boc-ethylglyoxylimine | 10 mol% | 94 | 94:6 | 99 |
| 2 | Butanal | N-Boc-ethylglyoxylimine | 10 mol% | 92 | 96:4 | 99 |
| 3 | Isovaleraldehyde | N-Boc-ethylglyoxylimine | 10 mol% | 85 | 98:2 | >99 |
| 4 | Propanal | N-PMP-benzaldimine | 20 mol% | 88 | 95:5 | 97 |
Note: PMP = p-methoxyphenyl
Conclusion
(S)-Pyrrolidine-2-carbaldehyde is a fundamentally important, yet often overlooked, player in the field of modern organocatalysis. While not typically employed as a catalyst in its own right, it serves as an indispensable and cost-effective chiral precursor for the synthesis of diarylprolinol and diarylprolinol silyl ether catalysts. These prolinal-derived catalysts provide a superior level of stereocontrol in a multitude of asymmetric reactions due to their well-defined and sterically demanding chiral environment. The protocols and data presented herein underscore the reliability and high performance of these catalytic systems, empowering chemists to construct complex, enantioenriched molecules with confidence and precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Jørgensen’s Organocatalysts [sigmaaldrich.com]
- 3. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Mannich reaction of α-keto imines catalyzed by diarylprolinol silyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chiral Synthon: Pyrrolidine-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Pyrrolidine-2-carbaldehyde
In the landscape of pharmaceutical synthesis, the quest for enantiomerically pure and structurally complex molecules is perpetual. This compound, a chiral cyclic aldehyde derived from the natural amino acid proline, stands out as a cornerstone building block. Its strategic importance lies in the unique combination of a reactive aldehyde functionality and a stereodefined pyrrolidine ring. This arrangement allows for its use as both a versatile scaffold and a powerful tool for inducing stereoselectivity in subsequent chemical transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and mechanistic insights for researchers and drug development professionals. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, underscoring the value of its derivatives in medicinal chemistry.[1][2]
The molecule's utility is rooted in its dual reactivity: the aldehyde group readily participates in nucleophilic additions and condensation reactions, while the secondary amine of the pyrrolidine ring can act as a nucleophile or be derivatized to modulate the molecule's properties.[1] This inherent functionality makes it a prime candidate for constructing a diverse array of heterocyclic systems central to many therapeutic agents.
Core Physicochemical and Safety Data
A thorough understanding of the physical properties and safe handling procedures for any chemical reagent is paramount for successful and safe experimentation.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | --INVALID-LINK--[3] |
| Molecular Weight | 99.13 g/mol | --INVALID-LINK--[3] |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[4] |
| Boiling Point | 87-88 °C (at 1,013 hPa) | --INVALID-LINK--[4] |
| Density | 0.852 g/cm³ (at 25 °C) | --INVALID-LINK--[4] |
| Solubility | Soluble in water and polar organic solvents. | --INVALID-LINK--[1] |
Representative Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, -CHO), 3.90-3.85 (m, 1H, H-2), 3.10-2.95 (m, 2H, H-5), 2.10-1.80 (m, 4H, H-3, H-4), 1.75 (br s, 1H, -NH). Note: Peak positions and multiplicities are approximate and can vary based on solvent and concentration.
-
¹³C NMR (CDCl₃, 100 MHz): δ 202.5 (C=O), 65.0 (C-2), 46.5 (C-5), 28.0 (C-3), 25.0 (C-4).
-
IR (neat, cm⁻¹): 3350 (N-H stretch), 2970, 2870 (C-H stretch), 1725 (C=O aldehyde stretch), 1100 (C-N stretch).
Safety and Handling Protocol
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Inhalation: Avoid inhaling vapors or mist. If inhalation occurs, move the individual to fresh air.[6]
-
Skin Contact: Avoid contact with skin. If contact occurs, wash the affected area thoroughly with soap and water.[6]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials and sources of ignition.[4][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][8]
Application in Key Synthetic Transformations
This compound is a versatile player in the synthesis of complex nitrogen-containing heterocycles. Its application spans several cornerstone reactions in organic synthesis.
Reductive Amination: A Gateway to Substituted Pyrrolidines
Reductive amination is a highly efficient method for forming C-N bonds and is a staple in pharmaceutical synthesis for creating secondary and tertiary amines.[9][10] The reaction of this compound with a primary amine first forms an iminium ion intermediate, which is then reduced in situ to yield the corresponding N-substituted 2-(aminomethyl)pyrrolidine. These products are valuable intermediates for a range of therapeutic agents, including antiviral and anticancer drugs.
Caption: General workflow for one-pot reductive amination.
This protocol details the synthesis of a representative N-substituted pyrrolidine derivative.
Materials:
-
(S)-Pyrrolidine-2-carbaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-pyrrolidine-2-carbaldehyde (1.0 eq) and benzylamine (1.05 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to yield the pure N-benzyl-1-(pyrrolidin-2-yl)methanamine.
The Pictet-Spengler Reaction: Constructing Fused Heterocyclic Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[11] This reaction is fundamental in the synthesis of numerous alkaloids and pharmaceutical compounds.[12] An intramolecular variant, where the aldehyde is tethered to the amine, can be used to construct fused pyrrolidino-indoline systems, which are core structures in various bioactive molecules.[13]
Caption: Key steps in the intramolecular Pictet-Spengler reaction.
This protocol is adapted from a general procedure for the intramolecular Pictet-Spengler cyclization of a tryptamine derivative.[13] The starting material would be a tryptamine derivative where this compound is attached to the tryptamine nitrogen via a suitable linker and the pyrrolidine nitrogen is protected (e.g., with a Boc group).
Materials:
-
N-Boc-protected tryptamine-pyrrolidine conjugate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tryptamine-pyrrolidine conjugate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. Causality: TFA serves as a strong acid catalyst to promote the formation of the reactive N-acyliminium ion, which is necessary for the electrophilic aromatic substitution on the indole ring.[11]
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Carefully quench the reaction by pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the TFA.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude tricyclic product by flash column chromatography on silica gel.
Multicomponent Reactions (MCRs): Rapid Assembly of Molecular Complexity
Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), are highly convergent processes that combine three or more starting materials in a single pot to form a complex product containing substantial portions of all reactants.[14][15] This strategy is exceptionally valuable in drug discovery for rapidly generating libraries of diverse compounds.[16] this compound can serve as the aldehyde component in reactions like the Ugi reaction, leading to the synthesis of complex peptidomimetics and heterocyclic scaffolds.[9][17]
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[15]
Materials:
-
(S)-Pyrrolidine-2-carbaldehyde (1.0 eq)
-
A primary amine (e.g., benzylamine) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid) (1.0 eq)
-
An isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq)
-
Methanol (MeOH) as solvent
Procedure:
-
To a solution of the primary amine (1.0 eq) and this compound (1.0 eq) in methanol, stir at room temperature for 30 minutes to form the imine.
-
Add the carboxylic acid (1.0 eq) to the mixture.
-
Add the isocyanide (1.0 eq) to the reaction vessel. Causality: The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate and a final irreversible Mumm rearrangement to yield the stable α-acylamino carboxamide product.[15][17]
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization or by column chromatography on silica gel.
Application in the Synthesis of Specific Drug Classes
The versatility of this compound makes it a valuable precursor for several classes of therapeutic agents.
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. Many of these drugs, such as Captopril and Enalapril, contain a proline or a modified proline scaffold.[5] (S)-Pyrrolidine-2-carbaldehyde is a direct derivative of L-proline and can be envisioned as a key starting material for novel ACE inhibitor analogues. The synthesis of Captopril itself starts from L-proline.[6] A synthetic route starting from this compound would typically involve oxidation to the corresponding carboxylic acid, followed by coupling with the appropriate side chain.
A plausible route to a Captopril analogue could involve the reductive amination of this compound to form a secondary amine, followed by acylation with a protected mercapto-containing side chain.
| Step | Transformation | Key Reagents | Purpose |
| 1 | Reductive Amination | This compound, R-NH₂ | Introduces a side chain (R) to create a secondary amine. |
| 2 | Acylation | Acyl chloride of (S)-3-(acetylthio)-2-methylpropanoic acid | Couples the pyrrolidine moiety with the characteristic mercapto side chain of Captopril-like inhibitors.[5] |
| 3 | Deprotection | Mild base (e.g., NH₃ in MeOH) | Removes the acetyl protecting group from the thiol. |
Antiviral and Anticancer Agents
The pyrrolidine scaffold is a common feature in a wide range of biologically active compounds, including those with antiviral and anticancer properties.[18] Its rigid, three-dimensional structure is ideal for creating molecules that can fit into the active sites of enzymes or interact with protein-protein interfaces. This compound provides a chiral starting point for the stereoselective synthesis of these complex molecules, where specific stereochemistry is often crucial for therapeutic efficacy.[19] For instance, pyrrolidine derivatives have been investigated as inhibitors of influenza neuraminidase and as main protease inhibitors for treating coronavirus infections.[19][20]
Conclusion
This compound is a powerful and versatile chiral building block in modern pharmaceutical synthesis. Its ready availability from the chiral pool, combined with its dual reactivity, provides chemists with a reliable tool for constructing complex and stereochemically defined pharmaceutical intermediates. The applications detailed in this guide, from fundamental transformations like reductive amination and the Pictet-Spengler reaction to its use in multicomponent strategies and the synthesis of targeted therapeutics, highlight its significant role in drug discovery and development. A deep understanding of its reactivity and the protocols for its use will continue to empower scientists to develop the next generation of innovative medicines.
References
- 1. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 2. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]
- 3. This compound | C5H9NO | CID 3323161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemscene.com [chemscene.com]
- 11. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]
- 15. Ugi Reaction [organic-chemistry.org]
- 16. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Introduction: The Power of Organocatalysis in Carbon-Carbon Bond Formation
Application Notes & Protocols: Proline-Catalyzed Aldol Reactions with Pyrrolidine-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction stands as a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] Historically reliant on stoichiometric chiral auxiliaries or metal-based catalysts, the field was revolutionized by the advent of organocatalysis.[4] Among the pioneering organocatalysts, the simple, naturally occurring amino acid L-proline has emerged as a remarkably effective and versatile catalyst for a wide array of asymmetric transformations.[4][5][6] Its non-toxicity, low cost, and availability in both enantiomeric forms make it an attractive tool for sustainable and efficient synthesis.[4][5][7]
This guide provides an in-depth exploration of proline-catalyzed aldol reactions, with a specific focus on the use of this compound and its analogs as electrophilic partners. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss how structural modifications of the pyrrolidine-based electrophile can be leveraged to fine-tune reactivity and stereoselectivity.
Mechanistic Underpinnings: The Enamine Catalysis Cycle
The efficacy of proline in catalyzing aldol reactions stems from its ability to form a nucleophilic enamine intermediate with a donor ketone or aldehyde.[8][9][10][11] This catalytic cycle, often referred to as the List-Barbas-Mannich reaction pathway, circumvents the need for pre-formed enolates, allowing for direct, asymmetric additions.[9][12][13][14]
The generally accepted mechanism involves several key steps:[2][11]
-
Enamine Formation: The secondary amine of proline reacts with the carbonyl group of the donor (e.g., a ketone) to form a transient iminium ion. Subsequent deprotonation at the α-carbon, facilitated by the carboxylate group of proline acting as an intramolecular base, generates the key enamine intermediate.[15] This step is often rate-limiting.[2][16]
-
Stereoselective C-C Bond Formation: The chiral enamine then attacks the electrophilic aldehyde. The stereochemical outcome of this step is directed by a highly organized, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.[6][9] The carboxylic acid of proline plays a crucial role in this step, activating the aldehyde electrophile through hydrogen bonding and facilitating the proton transfer.[11][17]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.[2]
While this single-proline mechanism is widely supported, alternative pathways, including those involving two proline molecules, have also been proposed and debated in the literature.[9][10]
Diagram: Proline-Catalyzed Aldol Reaction Mechanism
Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.
Application & Protocols: A Practical Guide
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol provides a general starting point for the reaction between a ketone donor and an aldehyde electrophile. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
(L)-Proline (or (D)-Proline for the opposite enantiomer)
-
Ketone (e.g., acetone, cyclohexanone)
-
Aldehyde (e.g., p-nitrobenzaldehyde, this compound)
-
Solvent (e.g., DMSO, DMF, CH3CN, or MeOH/H2O mixtures)[5]
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure: [18]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the ketone (2.0-10.0 equiv). The use of excess ketone often improves reaction rates and yields.[5] Subsequently, add the chosen solvent (e.g., 2.0 mL).
-
Catalyst Addition: Add (L)-proline (typically 10-30 mol%). Stir the resulting mixture at the desired temperature (e.g., room temperature or cooled to 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[19] Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.[5][18]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.[18]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).[18]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol adduct.[19]
-
Characterization: Characterize the product by NMR spectroscopy and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Diagram: General Experimental Workflow
Caption: Step-by-step workflow for a proline-catalyzed aldol reaction.
Special Considerations for this compound Analogs
This compound and its derivatives are particularly interesting electrophiles in proline-catalyzed aldol reactions. The pyrrolidine moiety can introduce additional stereocenters and functionalities, providing access to complex and biologically relevant scaffolds, such as precursors for azasugars.[20][21]
Causality behind Experimental Choices:
-
Protecting Groups: The nitrogen of the this compound is often protected (e.g., as a Boc or Cbz carbamate) to prevent self-condensation or reaction with the proline catalyst. The choice of protecting group can influence the steric environment around the aldehyde and thus affect the stereoselectivity of the aldol addition.
-
Substituents on the Pyrrolidine Ring: The presence of substituents on the pyrrolidine ring of the electrophile can significantly impact the diastereoselectivity of the reaction. These substituents can create steric hindrance that favors the approach of the enamine from a specific face, leading to high levels of stereocontrol.
-
Solvent Choice: While aprotic polar solvents like DMSO and DMF are common, recent studies have shown that protic media, such as methanol/water mixtures, can be highly effective, sometimes leading to improved reactivity and stereocontrol.[5][22] The optimal solvent system should be determined empirically for each specific this compound analog.
Data Presentation: Substrate Scope and Performance
The proline-catalyzed aldol reaction is compatible with a wide range of ketones and aldehydes. The following table summarizes typical results for the reaction of various ketones with different aromatic aldehydes, showcasing the high yields and enantioselectivities that can be achieved.
| Entry | Ketone (Donor) | Aldehyde (Electrophile) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | 19 | 98 | >95:5 | 99 | [5] |
| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | 20 | 19 | 96 | >95:5 | 98 | [5] |
| 3 | Cyclohexanone | Benzaldehyde | 20 | 44 | 90 | 92:8 | 97 | [5] |
| 4 | Acetone | 4-Nitrobenzaldehyde | 30 | 24 | 68 | - | 76 | [7][18] |
| 5 | Acetone | Isobutyraldehyde | 30 | 24 | 97 | - | 96 | [7] |
| 6 | Cyclopentanone | 4-Nitrobenzaldehyde | 20 | 19 | 99 | 85:15 | 96 | [5] |
Data compiled from cited literature. Conditions may vary.
Conclusion and Future Outlook
The proline-catalyzed aldol reaction represents a powerful and practical tool for asymmetric synthesis. Its operational simplicity, use of an inexpensive and environmentally benign catalyst, and broad substrate scope have cemented its place in both academic and industrial laboratories. The application of this methodology to functionalized electrophiles like this compound analogs continues to expand its utility, providing efficient routes to chiral building blocks for drug discovery and natural product synthesis. Future research will likely focus on the development of novel proline derivatives to further enhance catalytic activity and stereoselectivity, as well as the application of this reaction in increasingly complex synthetic contexts.[23][24]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. List-Barbas-Mannich reaction catalyzed by modularly designed organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proline catalyzed aldol reaction | PPTX [slideshare.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 24. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Michael addition reactions involving Pyrrolidine-2-carbaldehyde
An Application Guide to Asymmetric Michael Additions Utilizing the Pyrrolidine-2-yl Scaffold
Introduction: The Power of Asymmetric Organocatalysis
The construction of stereochemically complex molecules with high precision is a cornerstone of modern organic synthesis, particularly in the realm of drug development and materials science.[1] For decades, this field was dominated by metal-based catalysts and chiral auxiliaries. However, the early 2000s saw a paradigm shift with the re-emergence and rapid expansion of asymmetric organocatalysis—the use of small, purely organic molecules to catalyze stereoselective transformations.[2][3][4] Among the privileged scaffolds in the organocatalyst toolkit, the simple, naturally occurring amino acid L-proline and its derivatives, all featuring the core pyrrolidine-2-yl structure, have proven exceptionally versatile and powerful.[3]
This guide focuses on a critical carbon-carbon bond-forming reaction: the asymmetric Michael addition, catalyzed by systems based on the pyrrolidine-2-yl framework. While the user's topic specifies Pyrrolidine-2-carbaldehyde, it is crucial to understand that this molecule itself is not typically the catalyst. Instead, the fundamental catalytic power resides in the secondary amine of the pyrrolidine ring. The most effective and widely used catalysts are derivatives of proline (pyrrolidine-2-carboxylic acid) and, perhaps even more prominently, prolinols (pyrrolidine-2-ylmethanols), which are readily synthesized from proline.[5] These catalysts operate through a well-defined enamine-based mechanism, enabling the highly enantioselective and diastereoselective addition of aldehydes and ketones to various Michael acceptors.
We will explore the mechanistic underpinnings of this catalytic system, provide detailed, field-proven protocols, and discuss the scope and applications of this indispensable synthetic methodology.
Pillar 1: The Catalytic Mechanism - Enamine Activation
The efficacy of pyrrolidine-based catalysts in Michael additions stems from their ability to reversibly form a nucleophilic enamine intermediate with a donor aldehyde or ketone. This process, a cornerstone of aminocatalysis, activates the carbonyl compound for subsequent reaction while embedding the stereochemical information of the chiral catalyst.[6][7]
The catalytic cycle can be dissected into three key stages:
-
Enamine Formation: The secondary amine of the chiral pyrrolidine catalyst reacts with the carbonyl donor (e.g., an aldehyde) to form a transient iminium ion. Subsequent deprotonation at the α-carbon generates the key nucleophilic enamine intermediate. The geometry of the enamine is crucial and is influenced by the sterics of the catalyst.
-
Michael Addition: The chiral enamine, with one face sterically shielded by the bulky substituent at the C-2 position of the pyrrolidine ring (e.g., a diphenyl(trimethylsilyloxy)methyl group in Hayashi-Jørgensen-type catalysts), attacks the β-carbon of the electrophilic Michael acceptor (e.g., a nitroalkene).[2][8] This C-C bond formation step is rate-determining and establishes the new stereocenters. The product is a new, more complex iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the final Michael adduct product and regenerating the pyrrolidine catalyst, allowing it to enter a new cycle.[6][9]
The stereochemical outcome is dictated by the catalyst's ability to direct the Michael acceptor to a specific face of the enamine. The bulky C-2 substituent effectively acts as a stereochemical gatekeeper.
Pillar 2: Experimental Protocols and Methodologies
Trustworthy protocols are self-validating. The following sections provide detailed methodologies for a representative asymmetric Michael addition, including catalyst screening and reaction optimization.
General Experimental Workflow
A typical experiment follows a straightforward sequence from setup to analysis. Proper technique is critical to achieving high yield and stereoselectivity.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from methodologies that yield high stereoselectivity in the addition of aldehydes to trans-β-nitrostyrene, a common benchmark reaction.[10][11]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen Catalyst)
-
3-Nitrobenzoic acid (Co-catalyst)
-
3-Phenylpropionaldehyde (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Methylcyclohexane (Solvent)
-
Standard workup and purification reagents (Ethyl Acetate, Hexanes, Saturated NH₄Cl(aq), Brine, MgSO₄, Silica Gel)
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-diphenylprolinol silyl ether catalyst (7.1 mg, 0.02 mmol, 10 mol%).
-
Solvent and Donor Addition: Add methylcyclohexane (2.0 mL) followed by 3-phenylpropionaldehyde (53 µL, 0.4 mmol, 2.0 equivalents). Stir the mixture for 5 minutes at room temperature.
-
Co-catalyst Addition (Optional but Recommended): In some cases, an acidic co-catalyst can dramatically improve reaction rates and yields.[10] If optimizing, add 3-nitrobenzoic acid (3.3 mg, 0.02 mmol, 10 mol%). Stir for an additional 5 minutes. The rationale for an acidic co-catalyst is its potential to protonate the nitro group of the acceptor, increasing its electrophilicity, or to facilitate the hydrolysis of the final iminium ion.
-
Temperature Equilibration: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Acceptor Addition: Add trans-β-nitrostyrene (30 mg, 0.2 mmol, 1.0 equivalent) to the cooled, stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 8:2 v/v). Reactions are typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution with 5% to 20% ethyl acetate in hexanes) to afford the desired γ-nitro aldehyde product.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Pillar 3: Scope, Performance, and Data
The utility of a synthetic method is defined by its scope and reliability. Pyrrolidine-catalyzed Michael additions are effective for a wide range of substrates.
Substrate Scope and Performance Data
The reaction is broadly applicable to various aldehydes and nitroalkenes. The table below summarizes representative results from the literature, showcasing the high levels of stereocontrol achievable.
| Entry | Aldehyde Donor | Nitroalkene Acceptor | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | None | CH₂Cl₂ | RT | 99 | 70:30 | 68 | [11] |
| 2 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 10 | None | Methylcyclohexane | 0 | 95 | 82:18 | 75 | [11] |
| 3 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 10 | Acetic Acid (10) | Methylcyclohexane | 0 | 99 | 85:15 | 85 | [11] |
| 4 | n-Pentanal | Nitroethylene | 2 | 3-Nitrobenzoic Acid (5) | N/A | RT | 96 | N/A | >95 | [10] |
| 5 | Hexanal | trans-β-Nitrostyrene | 20 | None | Dioxane | RT | 85 | 98:2 | 97 | [12] |
| 6 | Cyclohexanecarboxaldehyde | trans-β-Nitrostyrene | 20 | None | Dioxane | RT | 99 | 95:5 | 96 | [12] |
N/A: Not applicable as only one new stereocenter is formed.
Insights from Data:
-
Solvent Effects: Non-polar solvents like methylcyclohexane often provide better stereoselectivity compared to more polar solvents like CH₂Cl₂.[11]
-
Co-catalyst Impact: The addition of a mild acid can significantly enhance both the reaction rate and the stereochemical outcome.[10][11]
-
Substrate Sterics: Increasing the steric bulk of the aldehyde donor generally leads to higher diastereoselectivity.[12]
Applications in Synthesis
The γ-nitro carbonyl compounds produced through this methodology are exceptionally valuable chiral building blocks.[10] The nitro group serves as a versatile functional handle that can be readily transformed into other groups. Most notably, it is a masked version of a primary amine, accessible through reduction (e.g., catalytic hydrogenation). This provides a direct and highly stereoselective route to chiral γ-amino acids and 1,4-amino alcohols, which are crucial components of many pharmaceuticals and natural products.[1][10][13]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Crafting Novel Heterocyclic Architectures from Pyrrolidine-2-carbaldehyde
Introduction: The Strategic Value of Pyrrolidine-2-carbaldehyde in Heterocyclic Synthesis
This compound, particularly its enantiopure form derived from the natural amino acid proline, stands as a cornerstone chiral building block in modern organic synthesis. Its unique structural features—a nucleophilic secondary amine, an electrophilic aldehyde, and a stereocenter—provide a powerful toolkit for the stereocontrolled construction of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds are prevalent in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[1][2] This guide provides an in-depth exploration of key synthetic strategies leveraging this compound and its derivatives, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
Core Synthetic Strategies and Mechanistic Overviews
The synthetic utility of this compound is primarily harnessed through three major reaction classes: 1,3-Dipolar Cycloaddition, the Pictet-Spengler reaction, and Multicomponent Reactions. Each of these methodologies offers a distinct pathway to complex molecular architectures.
1,3-Dipolar Cycloaddition: The Gateway to Fused and Spirocyclic Pyrrolidines
The [3+2] cycloaddition reaction of azomethine ylides is a highly efficient method for the synthesis of five-membered nitrogen heterocycles.[3] this compound, in the presence of an α-amino acid such as sarcosine or proline itself, serves as a precursor to a non-stabilized azomethine ylide. This transient 1,3-dipole can then be trapped by a variety of dipolarophiles to yield complex pyrrolidine-fused heterocycles.
Mechanism of Azomethine Ylide Formation:
The reaction is initiated by the condensation of the aldehyde with the secondary amine of the α-amino acid to form a carbinolamine intermediate. This is followed by the elimination of water to generate a zwitterionic iminium carboxylate, which readily undergoes decarboxylation to furnish the azomethine ylide.[4]
Caption: Mechanism of Azomethine Ylide Formation from this compound.
This in-situ generated ylide can react with various electron-deficient alkenes to afford highly functionalized spiro- and fused-pyrrolidine derivatives. A particularly powerful application is the three-component reaction involving an isatin, an amino acid, and a dipolarophile to construct spirooxindole-pyrrolidines, a scaffold of significant interest in medicinal chemistry.[5][6][7][8]
Experimental Protocol 1: Three-Component Synthesis of Spirooxindole-Pyrrolizidine Derivatives
This protocol details the synthesis of spiro[indoline-3,3′-pyrrolizine] derivatives via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Substituted Isatin (1.0 mmol)
-
L-proline (1.0 mmol)
-
Electron-deficient alkene (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione) (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add the substituted isatin (1.0 mmol), L-proline (1.0 mmol), and the dipolarophile (1.0 mmol).
-
Add ethanol (5 mL) to the flask.
-
Stir the resulting mixture at 100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid and purify by column chromatography to afford the pure spirooxindole-pyrrolizidine product.[6][9]
Data Presentation: Representative Yields for Spirooxindole Synthesis
| Entry | Isatin Derivative | Dipolarophile | Yield (%) | Reference |
| 1 | Isatin | 5-(Thiophen-2-ylmethylene)-1,3-thiazolidine-2,4-dione | 88 | [9] |
| 2 | 5-Bromo-isatin | 5-(Thiophen-2-ylmethylene)-1,3-thiazolidine-2,4-dione | 90 | [9] |
| 3 | 5-Chloro-isatin | 5-(Furan-2-ylmethylene)-1,3-thiazolidine-2,4-dione | 87 | [9] |
The Pictet-Spengler Reaction: Constructing Indolizidine and Quinolizidine Alkaloid Cores
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring.[10][11][12] When this compound (or its derivatives) is used, this reaction provides a direct route to indolizidine and quinolizidine alkaloid skeletons, which are widespread in nature.
Mechanism of the Pictet-Spengler Reaction:
The reaction proceeds through the formation of a Schiff base from the amine and aldehyde, which is then protonated to form a highly electrophilic iminium ion. This iminium ion is susceptible to intramolecular attack by the electron-rich aromatic ring, leading to the cyclized product after deprotonation.[12][13]
Caption: Generalized Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol 2: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol provides a general procedure for the Pictet-Spengler reaction between tryptamine and an aldehyde, which can be adapted for this compound derivatives.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Dichloromethane (0.1 M solution)
-
Trifluoroacetic acid (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (to make a 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Add the aldehyde (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[14]
Multicomponent Reactions (MCRs): A Strategy for Rapid Diversity Generation
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy.[1][2] this compound is an excellent substrate for MCRs, enabling the rapid assembly of complex and diverse heterocyclic libraries.
Experimental Workflow: MCR for Pyrrole-3-carbaldehyde Synthesis
A notable example is the one-pot, three-component synthesis of N-aryl-pyrrole-3-carbaldehydes. This involves the in-situ formation of an imine from an aromatic aldehyde and an aniline, which then undergoes a proline-catalyzed Mannich reaction with succinaldehyde, followed by cyclization and oxidation.
Caption: Workflow for the Multicomponent Synthesis of Pyrrole-3-carbaldehydes.
Experimental Protocol 3: One-Pot Synthesis of N-Aryl-pyrrole-3-carbaldehydes
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Succinaldehyde (1.2 mmol)
-
L-proline (10 mol%)
-
2-Iodoxybenzoic acid (IBX) (1.5 mmol)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), succinaldehyde (1.2 mmol), and L-proline (10 mol%) in a suitable solvent.
-
Stir the mixture at room temperature until the formation of the intermediate dihydropyrrole is complete (monitored by TLC).
-
Add IBX (1.5 mmol) and EtOAc to the reaction mixture.
-
Continue stirring at room temperature until the oxidative aromatization is complete.
-
Work up the reaction by standard procedures, followed by purification by column chromatography to yield the desired N-aryl-pyrrole-3-carbaldehyde.[15]
Characterization of Synthesized Heterocycles
The structures of the novel heterocyclic compounds synthesized from this compound are typically confirmed using a combination of spectroscopic techniques.
Spectroscopic Data for a Representative Spiro[indoline-3,3′-pyrrolizine] Derivative:
| Technique | Observation |
| ¹H NMR | A doublet at δ 4.34 ppm (J = 8.8 Hz) is indicative of the C7'–H proton, confirming the regioselectivity. A multiplet at δ 4.81–4.85 ppm corresponds to the C7a'–H proton. Aromatic protons appear in the region of δ 6.88–7.67 ppm.[9] |
| ¹³C NMR | The presence of three carbonyl groups is confirmed by signals at approximately 168.0, 176.72, and 176.72 ppm. Two spiro carbons are observed at δ 79.33 and 74.73 ppm.[9] |
| IR (cm⁻¹) | Stretching at 3453 and 3142 cm⁻¹ for NH groups, and at 1765 and 1723 cm⁻¹ for carbonyl groups.[9] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and powerful synthon for the construction of novel and complex heterocyclic frameworks. The methodologies outlined in this guide—1,3-dipolar cycloaddition, the Pictet-Spengler reaction, and multicomponent reactions—provide robust and efficient pathways to generate molecular diversity. The resulting pyrrolidine-containing heterocycles are of significant interest for their potential biological activities and serve as valuable scaffolds in drug discovery programs. Future research will undoubtedly continue to expand the synthetic utility of this chiral building block, with a focus on developing new catalytic asymmetric transformations and exploring novel reaction cascades to access increasingly complex and medicinally relevant molecules.
References
- 1. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sibran.ru [sibran.ru]
- 5. researchgate.net [researchgate.net]
- 6. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of spiro[indoline-3,3′-pyrrolizines] by 1,3-dipolar reactions between isatins, <scp>L</scp>-proline and elect… [ouci.dntb.gov.ua]
- 8. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Pyrrolidine-2-carbaldehyde in Multicomponent Reactions: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking Molecular Complexity with a Chiral Synthon
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from the unique stereochemical and conformational properties conferred by the five-membered ring, which allows for a nuanced exploration of chemical space—a critical aspect of modern drug design.[2] Multicomponent reactions (MCRs), which enable the construction of complex molecules from three or more starting materials in a single synthetic operation, represent an ideal strategy for leveraging the potential of the pyrrolidine motif.[3]
This guide focuses on the application of a particularly valuable building block: pyrrolidine-2-carbaldehyde. As a chiral aldehyde, often derived from the natural amino acid proline, it serves as a powerful linchpin in stereoselective MCRs, allowing for the rapid and efficient synthesis of densely functionalized, enantioenriched molecules.[4] We will delve into the mechanistic underpinnings and provide detailed protocols for two of the most powerful isocyanide-based MCRs—the Ugi and Passerini reactions—demonstrating how this compound can be strategically employed to generate novel peptidomimetics and heterocyclic entities of significant pharmaceutical interest.[5][6]
The Ugi Four-Component Reaction (U-4CR): A Pillar of Diversity-Oriented Synthesis
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives.[7] This reaction is celebrated for its high atom economy and the remarkable level of molecular diversity it can generate in a single step.[3]
Mechanistic Insights: The "Why" Behind the Protocol
The Ugi reaction typically proceeds best in polar, protic solvents like methanol or ethanol, which facilitate the formation of the key ionic intermediates.[7][8] The generally accepted mechanism unfolds as follows:
-
Imine Formation: The reaction initiates with the condensation of the aldehyde (this compound) and the amine to form an imine, with the concomitant loss of a water molecule.
-
Iminium Ion Activation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide, acting as a potent carbon-centered nucleophile, attacks the iminium ion to form a nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: The reaction culminates in an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the thermodynamically stable α-acylamino carboxamide product. This final, irreversible step is the primary driving force for the entire reaction sequence.[7]
The use of a chiral aldehyde like N-Boc-L-prolinal (a common protected form of this compound) allows for diastereoselective control over the newly formed stereocenter. The inherent chirality of the pyrrolidine ring directs the approach of the isocyanide, leading to a preferential formation of one diastereomer.[8]
Diagram of the Ugi Reaction Mechanism
Caption: Key steps of the Ugi four-component reaction.
Protocol: Diastereoselective Ugi Reaction with N-Boc-L-Prolinal
This protocol describes a general procedure for the diastereoselective Ugi four-component reaction using N-Boc-L-prolinal as the chiral aldehyde component.
Materials:
-
N-Boc-L-prolinal (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous methanol (to a concentration of 0.5-1.0 M). Stir the solution at room temperature for 10-15 minutes.
-
Aldehyde Addition: Add N-Boc-L-prolinal (1.0 eq) to the reaction mixture. Stir for an additional 30 minutes at room temperature to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino carboxamide. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Data Presentation: Representative Substrate Scope for the Ugi Reaction
| Entry | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85 | 85:15 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 78 | 80:20 |
| 3 | (R)-α-Methylbenzylamine | Propionic Acid | Benzyl isocyanide | 91 | >95:5 |
| 4 | Allylamine | Isobutyric Acid | Ethyl isocyanoacetate | 75 | 70:30 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific substrates and reaction conditions.
The Passerini Three-Component Reaction (P-3CR): A Direct Route to α-Acyloxy Amides
First reported by Mario Passerini in 1921, the Passerini reaction is a three-component condensation of an aldehyde, a carboxylic acid, and an isocyanide to directly form α-acyloxy amides.[9] This reaction is particularly effective in aprotic solvents and at high concentrations of reactants.[10]
Mechanistic Insights: A Concerted Pathway
Unlike the Ugi reaction, the Passerini reaction is believed to proceed through a concerted, non-ionic mechanism, especially in aprotic solvents.[11] This has important implications for stereoselectivity.
-
Hydrogen-Bonded Complex Formation: The carboxylic acid and the aldehyde form a hydrogen-bonded complex, which activates the carbonyl group of the aldehyde towards nucleophilic attack.
-
Concerted Nucleophilic Addition: The isocyanide then undergoes a concerted, trimolecular reaction with this complex. The isocyanide carbon attacks the carbonyl carbon, while the carbonyl oxygen attacks the isocyanide carbon, and the carboxylate attacks the newly formed imine-like carbon, all in a single step through a cyclic transition state.
-
Rearrangement: The resulting intermediate rapidly rearranges to the stable α-acyloxy amide product.
The concerted nature of the Passerini reaction means it is highly stereoconservative.[12] When a chiral aldehyde like this compound is used, its stereochemistry is directly transferred to the product with high fidelity, as there are no intermediates prone to racemization.[12]
Diagram of the Passerini Reaction Workflow
Caption: Experimental workflow for the Passerini reaction.
Protocol: Diastereoselective Passerini Reaction with N-Cbz-L-Prolinal
This protocol outlines a general procedure for the Passerini reaction using N-Cbz-L-prolinal, another common protected form of this compound.
Materials:
-
N-Cbz-L-prolinal (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.1 eq)
-
Isocyanide (e.g., cyclohexyl isocyanide) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve N-Cbz-L-prolinal (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dichloromethane (to a concentration of 0.5-1.0 M).
-
Isocyanide Addition: Add the isocyanide (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is generally complete within 24-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide. The diastereomeric ratio can be assessed by ¹H NMR of the purified product.
Data Presentation: Representative Substrate Scope for the Passerini Reaction
| Entry | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acetic Acid | tert-Butyl isocyanide | DCM | 92 | 90:10 |
| 2 | Benzoic Acid | Cyclohexyl isocyanide | THF | 88 | 92:8 |
| 3 | Phenylacetic Acid | Benzyl isocyanide | DCM | 85 | 88:12 |
| 4 | 4-Nitrobenzoic Acid | Ethyl isocyanoacetate | Acetonitrile | 79 | 95:5 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound and its derivatives are exceptionally potent synthons for the construction of complex, stereochemically rich molecules through multicomponent reactions. The Ugi and Passerini reactions, in particular, provide a robust and versatile platform for rapidly accessing novel chemical matter with high potential for biological activity. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to exploit these powerful transformations in their own drug discovery and development endeavors. The continued exploration of new MCRs and the development of novel catalytic systems will undoubtedly further expand the utility of this invaluable chiral building block.
References
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. Catalytic Asymmetric Passerini-Type Reaction: Chiral Aluminum-Organophosphate-Catalyzed Enantioselective alpha -Addition of Isocyanides to Aldehydes [infoscience.epfl.ch]
- 3. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 5. Synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics via one-pot sequential lactam reduction/Joullié-Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Passerini Reactions on Biocatalytically Derived Chiral Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Derivatization of Pyrrolidine-2-carbaldehyde: Application Notes and Protocols for Modern Drug Discovery
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its non-planar, sp³-rich architecture provides an excellent framework for exploring three-dimensional chemical space, a critical aspect in the design of selective and potent therapeutics.[2] Pyrrolidine-2-carbaldehyde, a readily available chiral building block, serves as a versatile starting material for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular entities. This guide provides detailed application notes and protocols for three powerful derivatization strategies of this compound: Reductive Amination, Horner-Wadsworth-Emmons Olefination, and [3+2] Cycloaddition for the synthesis of spirocyclic systems. These methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a robust and highly efficient method for the formation of carbon-nitrogen bonds, converting the aldehyde functionality into a wide array of substituted amines.[4][5] This one-pot reaction proceeds through the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.
Causality of Experimental Choices: The Role of Sodium Triacetoxyborohydride (STAB)
The choice of reducing agent is paramount for a successful one-pot reductive amination. While strong reducing agents like sodium borohydride can reduce the starting aldehyde, leading to unwanted alcohol byproducts, milder and more selective reagents are preferred.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation.[7][8][9]
The three electron-withdrawing acetate groups on the boron atom moderate the reactivity of the hydride, rendering STAB less reactive towards aldehydes and ketones but highly effective at reducing the more electrophilic iminium ion intermediate.[9] This chemoselectivity allows for the entire reaction to be conducted in a single reaction vessel, simplifying the experimental procedure and often leading to higher yields.[1][6] The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reagent.[7][8]
Application Highlight: Synthesis of Novel Neuraminidase Inhibitors
Derivatives of pyrrolidine have shown promise as neuraminidase inhibitors for the treatment of influenza.[10] The following protocol describes the synthesis of a substituted N-benzylpyrrolidine derivative, a scaffold of interest in antiviral drug discovery.
Experimental Protocol: Reductive Amination of N-Boc-L-pyrrolidine-2-carbaldehyde
This protocol details the reductive amination of N-Boc protected (S)-pyrrolidine-2-carbaldehyde with a substituted aniline.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-(S)-pyrrolidine-2-carbaldehyde | 199.25 | 200 mg | 1.0 |
| 4-Fluoroaniline | 111.12 | 111 mg | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
To a stirred solution of N-Boc-(S)-pyrrolidine-2-carbaldehyde (200 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add 4-fluoroaniline (111 mg, 1.0 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)-4-fluoroaniline.
Expected Outcome: A white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure of the product.
Diagram of the Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination.
Horner-Wadsworth-Emmons (HWE) Olefination: Stereoselective Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[11][12] It employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide, leading to fewer side reactions. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.[11]
Causality of Experimental Choices: Achieving (E)-Selectivity
The HWE reaction is renowned for its high (E)-stereoselectivity when using stabilized phosphonate ylides (e.g., those with an adjacent ester group).[12] This selectivity arises from the thermodynamic stability of the reaction intermediates. The initial nucleophilic attack of the phosphonate carbanion on the aldehyde leads to a mixture of diastereomeric intermediates. Under thermodynamic control (often facilitated by the choice of base and reaction conditions), the intermediate leading to the (E)-alkene is favored due to reduced steric interactions.[12]
Application Highlight: Synthesis of α,β-Unsaturated Ester Precursors for Michael Additions
The α,β-unsaturated esters produced via the HWE reaction are valuable intermediates in organic synthesis, particularly as Michael acceptors for the introduction of further functionality. The following protocol describes the synthesis of an (E)-α,β-unsaturated ester from N-Boc-L-pyrrolidine-2-carbaldehyde.
Experimental Protocol: HWE Reaction of N-Boc-L-pyrrolidine-2-carbaldehyde
This protocol details the olefination of N-Boc protected (S)-pyrrolidine-2-carbaldehyde with triethyl phosphonoacetate.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Triethyl phosphonoacetate | 224.16 | 247 mg (0.22 mL) | 1.1 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 44 mg | 1.1 |
| N-Boc-(S)-pyrrolidine-2-carbaldehyde | 199.25 | 200 mg | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (44 mg of a 60% dispersion in mineral oil, 1.1 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 2 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (247 mg, 0.22 mL, 1.1 mmol) dropwise to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-(S)-pyrrolidine-2-carbaldehyde (200 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired (S,E)-ethyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acrylate.
Expected Outcome: A colorless oil. The (E)-stereochemistry can be confirmed by the large coupling constant (typically > 15 Hz) between the vinylic protons in the ¹H NMR spectrum.
Diagram of the Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Key steps in the HWE reaction mechanism.
[3+2] Cycloaddition: Constructing Spirocyclic Scaffolds
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful reaction for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines.[13][14] When an aldehyde is reacted with an α-amino acid, an azomethine ylide can be generated in situ via decarboxylation. This reactive intermediate can then be trapped by a dipolarophile to construct complex polycyclic systems in a single step.[2][15]
Causality of Experimental Choices: The Three-Component Reaction
This one-pot, three-component reaction is highly atom-economical and allows for the rapid generation of molecular complexity.[16] The choice of the α-amino acid (e.g., sarcosine or proline) determines the substitution pattern on the newly formed pyrrolidine ring. The dipolarophile, typically an electron-deficient alkene, dictates the nature of the substituents at the 3- and 4-positions of the pyrrolidine. The reaction often proceeds with high regio- and diastereoselectivity, which can be influenced by the steric and electronic properties of the reactants.[15]
Application Highlight: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
The spiro[pyrrolidine-3,3'-oxindole] scaffold is a privileged structural motif found in a number of biologically active natural products and synthetic compounds with potential anticancer activity.[17][18] The following protocol describes the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative via a [3+2] cycloaddition reaction.
Experimental Protocol: Three-Component [3+2] Cycloaddition
This protocol details the synthesis of a spirooxindole-pyrrolidine derivative from isatin, sarcosine, and an (E)-alkene derived from this compound.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Isatin | 147.13 | 147 mg | 1.0 |
| Sarcosine (N-methylglycine) | 89.09 | 107 mg | 1.2 |
| (E)-3-(pyrrolidin-2-yl)acrylonitrile* | 122.17 | 122 mg | 1.0 |
| Methanol | - | 15 mL | - |
*Note: (E)-3-(pyrrolidin-2-yl)acrylonitrile can be synthesized from this compound via a Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate.
Procedure:
-
To a round-bottom flask, add isatin (147 mg, 1.0 mmol), sarcosine (107 mg, 1.2 mmol), and (E)-3-(pyrrolidin-2-yl)acrylonitrile (122 mg, 1.0 mmol).
-
Add methanol (15 mL) and stir the suspension at reflux for 8-12 hours.
-
Monitor the reaction by TLC. The formation of a new, less polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane or dichloromethane/methanol gradient) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
Expected Outcome: A crystalline solid. The structure and stereochemistry of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HSQC, and single-crystal X-ray diffraction if possible.
Diagram of the [3+2] Cycloaddition for Spirooxindole Synthesis
Caption: Three-component [3+2] cycloaddition workflow.
Conclusion
The derivatization of this compound through reductive amination, Horner-Wadsworth-Emmons olefination, and [3+2] cycloaddition reactions offers a powerful and versatile toolkit for the synthesis of novel and structurally diverse molecules. These methods provide access to a wide range of functionalized pyrrolidine derivatives, including substituted amines, alkenes, and complex spirocyclic systems, which are of significant interest in drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these synthetic strategies in their pursuit of new therapeutic agents.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Scalable synthesis protocols for Pyrrolidine-2-carbaldehyde derivatives
An Application Guide to the Scalable Synthesis of Pyrrolidine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in drug design.[1][4][5] Within this class, chiral this compound and its derivatives serve as exceptionally versatile building blocks for synthesizing complex nitrogen-containing heterocycles.[6][7] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the inherent chirality of the pyrrolidine core, often derived from natural amino acids like proline, offers precise stereochemical control. This guide provides an in-depth analysis of scalable synthetic protocols for these valuable intermediates, focusing on methods that are robust, efficient, and amenable to large-scale production for pharmaceutical and industrial applications.
Strategic Overview of Synthetic Approaches
The synthesis of this compound derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing chiral pyrrolidine ring and the de novo construction of the ring with simultaneous installation of the desired functionality. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, and scalability requirements.
Key Synthetic Pathways Include:
-
Modification of Chiral Pool Precursors: Leveraging readily available and inexpensive chiral molecules like L-proline or D-proline.[3][8] This is often the most direct and cost-effective route for producing enantiomerically pure products.
-
Asymmetric Organocatalysis: Utilizing small chiral organic molecules, often proline derivatives themselves, to catalyze the formation of substituted pyrrolidines with high enantioselectivity.[9][10][11]
-
[3+2] Cycloaddition Reactions: A powerful method for constructing the five-membered pyrrolidine ring from acyclic precursors, offering a high degree of flexibility in substituent introduction.[2][12][13]
Caption: Key synthetic routes to this compound derivatives.
Synthesis from Chiral Pool Precursors: The Proline Route
The most established and industrially scalable method for preparing enantiopure Pyrrolidine-2-carbaldehydes begins with the amino acid L- or D-proline. The strategy involves the selective reduction of the carboxylic acid to a primary alcohol (prolinol), followed by its careful oxidation to the aldehyde.
Foundational Step: Reduction of Proline to Prolinol
The reduction of N-protected proline to its corresponding alcohol, prolinol, is a critical first step. Protecting the nitrogen atom (e.g., as a Boc or Cbz carbamate) is essential to prevent side reactions and improve solubility in organic solvents.
-
Causality Behind Reagent Choice: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane complexes (e.g., BH₃·THF) or lithium borohydride (LiBH₄) are often preferred for large-scale synthesis due to their improved safety profile and easier handling.[3] The reaction proceeds via a borate-ester intermediate which is then hydrolyzed during workup to yield the alcohol.
Key Transformation: Oxidation of N-Protected Prolinol
The oxidation of the primary alcohol to the aldehyde is a delicate step that requires mild conditions to prevent over-oxidation to the carboxylic acid. Several scalable protocols have been developed for this purpose.
| Oxidation Method | Reagent System | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to RT | High yields, compatible with many functional groups, minimal over-oxidation. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temperature, CH₂Cl₂ | Mild, neutral conditions, high efficiency.[7] | Reagent is expensive and potentially explosive under shock or heat. |
| TEMPO-mediated Oxidation | TEMPO, NaOCl (Bleach) | 0 °C to RT, Biphasic system | Inexpensive primary oxidant, catalytic use of TEMPO, environmentally benign. | Can be sensitive to substrate, requires careful pH control. |
Protocol 1: Scalable Swern Oxidation of N-Boc-(S)-Prolinol
This protocol details a trusted and widely used method for the synthesis of N-Boc-(S)-pyrrolidine-2-carbaldehyde, a key intermediate.
Principle: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride to form an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base (triethylamine) leads to the collapse of the intermediate and formation of the aldehyde. The low temperature (-78 °C) is critical to control the stability of the reactive intermediates.
Materials:
-
N-Boc-(S)-Prolinol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq)
-
Oxalyl Chloride (1.5 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Argon or Nitrogen atmosphere
-
Dry ice/acetone bath
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet is charged with anhydrous DCM.
-
Activator Preparation: The DCM is cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.5 eq) is added dropwise, maintaining the internal temperature below -70 °C.
-
Oxidant Addition: A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added dropwise to the reaction mixture over 20 minutes. The mixture is stirred for an additional 15 minutes at -78 °C.
-
Substrate Addition: A solution of N-Boc-(S)-Prolinol (1.0 eq) in anhydrous DCM is added dropwise over 30 minutes, ensuring the temperature remains below -70 °C. The reaction is stirred for 1 hour at this temperature.
-
Quenching: Triethylamine (5.0 eq) is added slowly to the reaction mixture. A noticeable exotherm may occur, but the temperature should be kept below -60 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 45 minutes.
-
Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude aldehyde is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a clear oil.
Self-Validation and Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yields for this protocol are typically in the range of 85-95%.
Asymmetric Organocatalysis: Building Complexity
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.[11] Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts, often mimicking the enamine/iminium catalysis found in natural enzymes.[10][11]
Mechanism of Action: In a typical reaction, the secondary amine of the chiral pyrrolidine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate.[10] The chirality of the catalyst directs the subsequent attack of an electrophile to one face of the enamine, establishing a new stereocenter with high fidelity. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Caption: Generalized catalytic cycle for proline-based organocatalysis.
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol describes the synthesis of a functionalized pyrrolidine derivative via a Michael addition, a common C-C bond-forming reaction.
Principle: A chiral diarylprolinol silyl ether, a highly effective organocatalyst, is used to catalyze the conjugate addition of an aldehyde to a nitroalkene.[14] The catalyst forms an enamine with the aldehyde, which then attacks the nitroalkene in a highly stereocontrolled manner. The resulting product contains two new stereocenters.
Materials:
-
Propanal (1.5 eq)
-
trans-β-Nitrostyrene (1.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 eq)
-
Toluene
-
Benzoic Acid (0.1 eq, as co-catalyst)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Reactor Setup: A dry Schlenk flask is charged with trans-β-nitrostyrene (1.0 eq), the chiral organocatalyst (0.1 eq), and benzoic acid (0.1 eq).
-
Solvent and Reactant Addition: Anhydrous toluene is added, followed by propanal (1.5 eq). The flask is sealed under an argon atmosphere.
-
Reaction: The mixture is stirred at room temperature for 24-48 hours. The progress is monitored by TLC or ¹H NMR analysis of an aliquot.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired Michael adduct. The product can then be further transformed, for example, by reduction of the nitro group and reductive cyclization to form a substituted pyrrolidine ring.
Expected Outcome: This reaction typically provides the syn-diastereomer as the major product with high enantioselectivity (often >95% ee). The aldehyde group in the product serves as a handle for further derivatization.
[3+2] Cycloaddition for De Novo Ring Synthesis
For creating highly substituted or structurally diverse pyrrolidine libraries, the [3+2] cycloaddition of azomethine ylides is a premier and scalable strategy.[2][12]
Principle: An azomethine ylide is a 1,3-dipole that can react with an alkene (dipolarophile) to form a five-membered pyrrolidine ring in a single, atom-economical step. The ylide is typically generated in situ from the condensation of an α-amino acid ester with an aldehyde. This method allows for the introduction of up to four points of diversity in the final product.
| Component | Role | Source of Diversity |
| α-Amino Acid | Ylide Precursor | Determines C4 and C5 stereochemistry and substituents. |
| Aldehyde/Ketone | Ylide Precursor | Determines C5 substituent. |
| Alkene | Dipolarophile | Determines C2 and C3 substituents. |
This approach is particularly powerful for generating libraries of compounds for drug discovery screening.[2] Scalable syntheses using this method have been developed for producing multigram quantities of advanced building blocks.[15][16]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 7. 61480-98-6(this compound) | Kuujia.com [kuujia.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 15. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield and purity in Pyrrolidine-2-carbaldehyde synthesis
Technical Support Center: Pyrrolidine-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols for improved yield and purity. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield in the Oxidation of N-Boc-L-prolinol to N-Boc-L-pyrrolidine-2-carbaldehyde
Question: I am experiencing low yields when oxidizing N-Boc-L-prolinol using a Swern oxidation. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Swern oxidations of N-Boc-L-prolinol are often traced back to several critical parameters. The Swern oxidation, while effective, is highly sensitive to reaction conditions.[1][2][3][4]
Underlying Causes & Solutions:
-
Temperature Control: The initial activation of DMSO with oxalyl chloride is highly exothermic and must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent the decomposition of the active oxidant, a chlorosulfonium salt.[1] If the temperature rises, this intermediate can decompose, leading to reduced yields.
-
Reagent Quality and Stoichiometry: Ensure that all reagents—DMSO, oxalyl chloride, and triethylamine—are anhydrous and of high purity. The stoichiometry is also crucial; typically, a slight excess of the oxidizing agents and the base is used.[1]
-
Side Reactions: A common side reaction at elevated temperatures is the Pummerer rearrangement, which can lead to the formation of a methylthiomethyl (MTM) ether of the starting alcohol, thereby reducing the yield of the desired aldehyde.[1]
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Proline-Catalyzed Reactions for Higher Enantioselectivity
Welcome to the technical support center for proline-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantioselectivity. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Troubleshooting Guide: Enhancing Enantioselectivity
This section provides in-depth solutions to specific problems that can arise during proline-catalyzed reactions.
Q1: My reaction shows low enantiomeric excess (ee). What are the primary factors I should investigate?
Low enantioselectivity is a frequent issue. The root cause often lies in the reaction conditions which influence the stability of the diastereomeric transition states. Here’s a systematic approach to troubleshoot this problem:
1. Temperature Control is Crucial:
Lowering the reaction temperature is often the most effective method to enhance enantioselectivity. A reduction in temperature increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
-
Recommendation: If your reaction is running at room temperature, try lowering it to 0 °C, -20 °C, or even as low as -40 °C.[1] Be aware that lower temperatures will likely decrease the reaction rate, so you may need to extend the reaction time.
2. Solvent Selection Significantly Impacts Stereoselectivity:
The solvent plays a critical role in stabilizing the transition states of the reaction.[1][2] The polarity, viscosity, and coordinating ability of the solvent can all influence the stereochemical outcome.[1][2]
-
Recommendation: Screen a variety of solvents. Polar aprotic solvents like DMSO, DMF, and acetonitrile are common starting points.[3] In some cases, non-polar solvents like toluene or even solvent-free (neat) conditions can provide superior results.[3] For instance, in aldol reactions of cyclohexanone, moving from DMSO to THF has been shown to increase enantioselectivity.[1]
3. Catalyst Loading Needs Optimization:
While it might seem counterintuitive, increasing the catalyst loading doesn't always lead to better results. In some organocatalytic systems, catalyst aggregation at higher concentrations can lead to alternative, less selective reaction pathways.[4]
-
Recommendation: Investigate a range of catalyst loadings, for example, from 5 mol% to 30 mol%. It's possible that a lower catalyst loading could lead to improved enantioselectivity by favoring a monomeric catalytic species.[5][6]
4. The Presence of Water Can Be a Double-Edged Sword:
The effect of water is highly reaction-dependent. In some proline-catalyzed aldol reactions, the addition of a small amount of water can be beneficial, preventing catalyst deactivation and improving yields.[7][8] However, in other cases, particularly Mannich reactions, high water concentrations can diminish the enantiomeric excess.[9]
-
Recommendation: If your reaction is run under strictly anhydrous conditions, try adding a controlled amount of water (e.g., a few equivalents relative to the catalyst). Conversely, if your reaction is not sensitive to moisture, ensure your reagents and solvents are scrupulously dry to see if that improves selectivity.
Troubleshooting Flowchart for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Q2: My reaction is very slow or gives a low yield. How can I improve the conversion?
Poor conversion can be due to a number of factors, from catalyst inhibition to unfavorable reaction kinetics.
1. Re-evaluate Your Solvent Choice:
The solvent not only affects selectivity but also solubility and reaction rates. Proline itself has limited solubility in many common organic solvents.[8]
-
Recommendation: Solvents like DMSO or DMF are often used because they can better solubilize proline.[10] For some reactions, using the ketone reactant as the solvent (neat conditions) can dramatically increase the reaction rate.[3]
2. Consider the Impact of Additives:
Additives can significantly accelerate proline-catalyzed reactions.
-
Recommendation:
-
Water: As mentioned, controlled amounts of water can sometimes increase the reaction rate.[11]
-
Co-catalysts: The use of chiral additives, such as enantiopure substituted imidazoles, has been shown to improve both the reaction rate and selectivity by forming a supramolecular complex with proline.[12]
-
3. Check for Catalyst Deactivation:
In some cases, the catalyst can be deactivated through the formation of stable, off-cycle intermediates like oxazolidinones, especially in the absence of water.[8][13]
-
Recommendation: The addition of a small amount of water can sometimes prevent the formation of these deactivating species and improve catalyst turnover.[8]
4. Substrate Concentration and Stoichiometry:
The relative concentrations of your reactants can be critical.
-
Recommendation: For aldol reactions, using an excess of the ketone donor is a common strategy to drive the reaction forward.[14] For Mannich reactions involving acetaldehyde, a higher excess of acetaldehyde (5-10 equivalents) can suppress side reactions and improve yields.[15]
Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Byproduct formation is a common challenge, particularly with highly reactive substrates.
1. Self-Condensation of Aldehydes:
Aldehydes, especially unbranched ones, can undergo self-aldol reactions, leading to oligomers and polymers.[15]
-
Recommendation:
-
Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Excess Nucleophile: Use a larger excess of the ketone or other nucleophilic partner.
-
Lower Temperature: Reducing the temperature can slow down the rate of self-condensation relative to the desired reaction.
-
2. Elimination Reactions:
The initial aldol adduct can sometimes undergo dehydration to form an α,β-unsaturated carbonyl compound.
-
Recommendation: The choice of solvent can influence the rate of elimination. For example, adding chloroform to a DMSO/acetone solvent system has been shown to minimize elimination in certain aldol reactions.[1]
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions about proline catalysis.
Q4: What is the fundamental mechanism of proline catalysis and how does it impart enantioselectivity?
Proline catalysis generally proceeds through an enamine or iminium ion intermediate.[13][16][17]
-
Enamine Catalysis (for Aldol, Mannich, and Michael reactions):
-
Proline's secondary amine reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate.[3]
-
This enamine then attacks an electrophile (e.g., an aldehyde).
-
The stereochemistry is controlled in this C-C bond-forming step. The bulky proline backbone directs the electrophile to attack one face of the enamine preferentially.[18] The carboxylic acid group of proline is believed to play a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.[16]
-
Hydrolysis of the resulting iminium ion releases the product and regenerates the proline catalyst.
-
Catalytic Cycle of Proline in an Aldol Reaction
Caption: The enamine catalytic cycle in a proline-catalyzed aldol reaction.
Q5: How do proline derivatives compare to proline itself as catalysts?
Proline derivatives are often designed to overcome some of the limitations of proline, such as poor solubility in organic solvents or to achieve different stereochemical outcomes.[9][19]
-
Improved Solubility: Attaching lipophilic groups to the proline ring, such as in 4-tert-butyldimethylsiloxyproline, can increase its solubility in a wider range of organic solvents.[9]
-
Altering Stereoselectivity: The position of the carboxylic acid group on the pyrrolidine ring can direct the stereochemical outcome. For example, while (S)-proline typically yields syn-Mannich products, certain β-proline derivatives can favor the formation of anti-products.[3][18][19]
-
Enhanced Activity in Water: Derivatives of 4-hydroxyproline with hydrophobic groups have been developed to be effective catalysts for aldol reactions in water, a solvent in which proline itself is generally ineffective.[20]
Q6: What is the substrate scope of proline-catalyzed reactions?
Proline is a versatile catalyst for a variety of reactions, but there are some limitations.[21]
-
Commonly Successful Reactions:
-
Aldol reactions: Both intramolecular (Hajos-Parrish-Eder-Sauer-Wiechert reaction) and intermolecular reactions are well-established.[13][16]
-
Mannich reactions: Three-component reactions of an aldehyde, an amine, and a ketone work well.[9][18]
-
Michael additions: Proline can catalyze the addition of ketones to nitroalkenes and other Michael acceptors.[18]
-
α-Aminations and α-Oxidations: These reactions allow for the direct introduction of nitrogen and oxygen atoms at the α-position of carbonyl compounds.[16][22][23]
-
-
Challenges and Limitations:
Q7: Can you provide a general starting protocol for a proline-catalyzed aldol reaction?
Certainly. The following is a representative, small-scale procedure that can be adapted and optimized.
Protocol: General Procedure for a Small-Scale Proline-Catalyzed Aldol Reaction
-
Preparation: In a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 0.03 mmol, 30 mol%).
-
Solvent and Reactants: To the vial, add the solvent (e.g., 50 µL of a 4:1 mixture of methanol and water).[14] Then, add the ketone (e.g., 1.5 mmol, 5 equivalents) followed by the aldehyde (e.g., 0.3 mmol, 1 equivalent).[14]
-
Reaction: Cap the vial and stir the mixture vigorously at the desired temperature (start with room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Quantitative Data Summary: Solvent Effects on Enantiomeric Ratio (er)
| Ketone Donor | Aldehyde Acceptor | Solvent | Temperature (°C) | Enantiomeric Ratio (er) | Reference |
| Cyclopentanone | Aromatic Aldehydes | Hexane | RT | 65:35 | [1][2] |
| Cyclopentanone | Aromatic Aldehydes | DMSO | RT | 95:5 | [1][2] |
| Cyclohexanone | Aromatic Aldehydes | Water | 0 | 97:3 | [1][2] |
| Cyclohexanone | Aromatic Aldehydes | DCM | -40 | 97:3 | [1][2] |
| Acetone | Aromatic Aldehydes | Varies | RT | 67:33 to 88:12 | [1][2] |
This table illustrates the profound impact of solvent choice on the stereochemical outcome of proline-catalyzed aldol reactions.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. 20.210.105.67 [20.210.105.67]
- 16. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones [organic-chemistry.org]
- 23. Direct catalytic asymmetric alpha-amination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of proline-based catalysts
Technical Support Center: Proline-Based Catalysts
From the Desk of the Senior Application Scientist
Welcome to the technical support center for proline-based organocatalysis. As researchers and drug development professionals, you are at the forefront of innovation, and we understand that experimental challenges are an inherent part of this process. One of the most frequently encountered hurdles with L-proline and its derivatives is solubility. Due to its zwitterionic nature, L-proline often exhibits poor solubility in many conventional organic solvents, which can impact reaction kinetics, catalyst loading, and overall efficiency.[1][2]
This guide is designed to serve as a direct line to field-proven expertise. We will move beyond simple procedural lists to explain the underlying chemical principles governing these systems. Our goal is to empower you not just to solve immediate problems but to build a deeper, predictive understanding of your catalytic reactions.
Part I: Troubleshooting Guide
This section addresses specific, common issues encountered during experiments. The format is designed to help you quickly diagnose your problem and find a robust solution.
Question 1: My L-proline catalyst is not dissolving in my chosen nonpolar solvent (e.g., toluene, hexane, DCM). What is the cause and what are my immediate options?
Answer: This is a common and expected observation. L-proline is an amino acid that exists as a zwitterion, or internal salt. This gives it a high degree of polarity, making it largely insoluble in nonpolar organic media.[1] Forcing the reaction under these heterogeneous conditions may lead to inconsistent results, as the catalysis would be occurring on the solid surface of the proline, not in a homogeneous solution.[1]
Immediate Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most straightforward solution is to change your solvent system. L-proline has much better solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile. These solvents can effectively solvate the charged carboxylate and ammonium groups of the zwitterion.
-
Use a Solvent Mixture: If your substrate demands a less polar environment, consider a solvent mixture. For instance, adding chloroform (CHCl₃) to a DMSO/acetone system has been shown to accelerate reactions and improve stereoselectivity in certain cases.[3]
-
Consider a Soluble Proline Derivative: If the solvent system cannot be altered, the catalyst must be. For nonpolar solvents, you will need to use a modified proline catalyst where the zwitterionic character has been masked. Proline-derived tetrazoles and acylsulfonamides have demonstrated excellent performance and solubility in solvents where unmodified proline fails.[4][5][6]
Question 2: My reaction starts homogeneous, but the catalyst precipitates out over time. How can I prevent this?
Answer: Catalyst precipitation during a reaction indicates a change in the solution's polarity that reduces the catalyst's solubility. This is often caused by the consumption of polar starting materials and the formation of a less polar product, effectively making the solvent environment more nonpolar as the reaction progresses.
Causality & Prevention Strategy:
-
Underlying Cause: The solvating capacity of your reaction medium is decreasing. The initial reactants may have been polar enough to keep the catalyst dissolved, but the product mixture is not.
-
Preventative Measures:
-
Employ a More Robust Solvent System: Start with a solvent that has a higher capacity for proline, like pure DMSO or DMF, rather than a borderline solvent like acetonitrile or a mixture.
-
Use Additives: The strategic use of additives can maintain a favorable microenvironment for the catalyst.
-
Water: Adding a small amount of water can, perhaps counterintuitively, improve reaction rates and stereoselectivity, especially in more hydrophobic solvents.[7] This is because water can participate in the hydrogen-bonding network of the transition state.
-
Co-catalysts: Additives like thiourea can form hydrogen bonds with the proline catalyst, which may enhance solubility and acidity, leading to faster reaction rates.[8][9]
-
-
Utilize an Immobilized Catalyst: For a definitive solution, consider heterogenizing your catalyst. By grafting proline onto a solid support (like silica), the catalyst is physically prevented from dissolving and then precipitating. This strategy transitions the experiment to a heterogeneous system that is stable and allows for easy catalyst recovery.[10]
-
Question 3: I've switched to DMSO, and my catalyst is fully dissolved, but my reaction is slow and stereoselectivity is poor. Is this still a solubility-related problem?
Answer: At this point, the issue is likely not one of simple solubility but rather the intricate role the solvent plays in the catalytic cycle itself. Solvents are not inert spectators; they actively influence the energy of intermediates and transition states.[3]
Mechanistic Considerations:
-
Transition State Stabilization: The stereochemical outcome of a proline-catalyzed reaction is determined by the specific geometry of its transition state. Solvents with strong hydrogen-bonding capabilities, like DMSO, can interact with the catalyst and substrates, potentially disrupting the precise arrangement needed for high stereoselectivity.
-
Proton Transfer: The catalytic cycle involves crucial proton transfer steps. The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor can significantly affect the kinetics of these steps.[11]
-
Recommended Actions:
-
Systematic Solvent Screening: Test a range of polar aprotic solvents (e.g., DMF, NMP, acetonitrile) to find an optimal balance between solubility and catalytic performance.
-
Introduce a Less Interactive Co-Solvent: As mentioned previously, adding a less polar, non-hydrogen-bonding co-solvent like chloroform or dichloromethane can sometimes enhance reaction rates and selectivity by creating a more ideal microenvironment around the catalyst.[3]
-
Re-evaluate Catalyst Choice: An unmodified L-proline catalyst may not be optimal for your specific transformation. A proline derivative with bulky substituents, such as a diarylprolinol silyl ether, might create a more defined chiral pocket that is less susceptible to solvent interference, thereby improving stereocontrol.
-
Part II: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for L-proline's poor solubility in many organic solvents?
L-proline's poor solubility stems from its molecular structure as a zwitterion in its solid state and in polar solutions. It possesses both a basic secondary amine and an acidic carboxylic acid. In solution, the acid protonates the amine, creating an internal ammonium carboxylate salt. This ionic, salt-like character makes it highly polar and thus "happiest" in polar solvents that can stabilize these charges, while being poorly solvated by nonpolar or weakly polar organic solvents.[1][12]
Q2: What are the primary strategies for designing proline-based catalysts with intrinsically better solubility?
There are two main approaches to enhance solubility through catalyst design:
-
Chemical Derivatization: This involves modifying the proline structure to mask its high polarity. Common strategies include:
-
Esterification of the carboxylic acid: This removes the negative charge.
-
Amidation or Sulfonamidation of the amine: This modifies the basicity and hydrogen-bonding capability of the nitrogen atom. Proline sulfonamides, for example, are known to have improved solubility properties.[5]
-
Attachment to a Solubilizing Group: Covalently linking proline to a polymer like poly(ethylene glycol) (PEG) creates a catalyst that takes on the solubility characteristics of the polymer, allowing it to dissolve in a wider range of solvents.[13]
-
-
Immobilization (Heterogenization): This strategy circumvents the issue of solubility by making the catalyst a solid phase from the outset. Proline is covalently attached to an insoluble support, such as silica gel, polystyrene beads, or mesoporous materials.[10][14] This not only solves solubility problems but also greatly simplifies catalyst recovery and reuse, which is a key advantage for industrial applications.[15]
Q3: How does the presence of water impact proline catalysis?
The role of water is multifaceted and can be highly beneficial when used correctly. While large amounts of water can lead to unwanted hydrolysis side reactions[16], trace amounts can significantly improve catalytic efficiency. In hydrophobic solvents, a small quantity of water can facilitate the proton transfer mechanism by forming a "water-relay" within the transition state.[7] It can also help maintain the necessary hydrogen-bonding network required for high stereoselectivity. Therefore, ensuring your organic solvents are anhydrous is not always the best approach for proline catalysis; sometimes, the deliberate addition of a few equivalents of water is optimal.
Part III: Data & Protocols
Solvent Selection Guide for Unmodified L-Proline
The choice of solvent is critical and its effects are not always predictable. This table provides a general guideline for starting your experiments.
| Solvent | Polarity Index | Suitability for Unmodified L-Proline | Causality & Key Considerations |
| Hexane / Toluene | 0.1 / 2.4 | Poor | L-proline is zwitterionic and has virtually no solubility in nonpolar, aprotic solvents.[3][17] |
| Dichloromethane (DCM) | 3.1 | Poor to Moderate | Limited solubility. Can work for some derivatives, but unmodified proline is challenging. |
| Chloroform (CHCl₃) | 4.1 | Moderate | Better solubility than DCM. Often used as an additive to improve rates in other solvents.[3] |
| Acetonitrile (MeCN) | 5.8 | Good | Common choice, but may result in catalyst precipitation as the reaction proceeds.[17] |
| N,N-Dimethylformamide (DMF) | 6.4 | Excellent | High solubility for proline. A reliable starting point for difficult reactions.[18] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent | Highest solubility for proline. However, its strong coordinating nature can sometimes lower stereoselectivity. |
| Methanol (MeOH) | 5.1 | Good (with caution) | Proline dissolves well, but as a protic solvent, it can interfere with the enamine mechanism and often leads to poor stereocontrol.[17] |
Experimental Protocol: Synthesis of a Soluble Proline-Sulfonamide Catalyst
This protocol provides a representative method for synthesizing a more soluble proline derivative, which can be adapted for various substrates. Always perform a risk assessment before conducting any new procedure.
Objective: To synthesize (S)-N-(dodecylbenzenesulfonyl)pyrrolidine-2-carboxylic acid, a catalyst with enhanced solubility in less polar organic solvents.[5]
Materials:
-
L-proline
-
4-Dodecylbenzenesulfonyl chloride
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-dodecylbenzenesulfonyl chloride (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the cold proline solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Acidification: Cool the reaction mixture again to 0 °C. Carefully acidify the solution to pH 1-2 by the slow, dropwise addition of concentrated HCl. A white precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization or flash column chromatography to afford the final proline-sulfonamide catalyst.
Part IV: Visualization of Workflows
Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing and solving solubility issues in real-time.
Caption: A decision tree for troubleshooting proline catalyst solubility.
Strategies for Enhancing Catalyst Solubility
This workflow illustrates the primary strategic options for overcoming fundamental solubility limitations.
Caption: Workflow for modifying proline to improve solubility.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous proline catalysis via leaching of solid proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comporgchem.com [comporgchem.com]
- 10. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Proline Based Organocatalysis: Supported and Unsupported Approach: Ingenta Connect [ingentaconnect.com]
- 16. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Preventing racemization during reactions with chiral Pyrrolidine-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral pyrrolidine-2-carbaldehyde and its derivatives, such as N-Boc-L-prolinal. This guide is designed to provide in-depth, field-proven insights into the causes of racemization (epimerization) and to offer practical, actionable solutions for maintaining the stereochemical integrity of your compounds during synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stereochemical stability of chiral this compound.
Q1: What is epimerization in the context of N-protected this compound reactions?
A1: Epimerization is an undesired chemical process that inverts the stereochemistry at the alpha-carbon (C2), the chiral center to which the aldehyde group is attached. For example, in a reaction starting with N-Boc-L-prolinal ((S)-enantiomer), epimerization leads to the formation of its diastereomer, N-Boc-D-prolinal ((R)-enantiomer). This loss of stereochemical purity is a critical issue, as the biological activity of a final drug molecule is often exclusive to a single stereoisomer.[1][2]
Q2: What is the primary chemical mechanism causing this epimerization?
A2: The primary mechanism is the acid- or base-catalyzed formation of a planar, achiral intermediate called an enol or enolate.[2][3] The proton on the alpha-carbon (C2) of the aldehyde is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate. If an acid is present, it can catalyze the formation of a planar enol. Once this planar intermediate is formed, reprotonation can occur from either face, leading to a mixture of both the original (L) and the inverted (D) stereoisomers, resulting in racemization.[2][3][4]
Q3: Which experimental factors have the most significant impact on the rate of epimerization?
A3: Several experimental factors are critical. The most influential are:
-
Base Selection: The strength and steric hindrance of the base used are paramount. Strong, non-hindered bases readily abstract the alpha-proton.[1][2]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can stabilize the charged enolate intermediate, accelerating the rate of epimerization.[1][5]
-
Temperature: Higher reaction temperatures provide the kinetic energy to overcome the activation barrier for proton abstraction, significantly increasing the rate of racemization.[1][2]
-
Reaction Time: Prolonged exposure of the chiral aldehyde to epimerization-promoting conditions increases the likelihood of stereochemical scrambling.[2]
Q4: Are certain reaction types more prone to causing epimerization of N-Boc-L-prolinal?
A4: Yes. Any reaction that requires acidic or basic conditions, or involves activation of a group at the C2 position, poses a risk. Key steps to monitor closely include:
-
Oxidation of N-Boc-Prolinol: Many common oxidation procedures to form the aldehyde, such as the Swern oxidation, utilize a base in the protocol, creating a high-risk environment for epimerization.[1]
-
Aldol, Mannich, and similar C-C bond-forming reactions: These reactions are often performed under basic or acidic conditions to generate the nucleophile or activate the electrophile, exposing the chiral aldehyde to racemizing conditions.[6][7]
-
Reductive Amination: The pH of the reaction is critical. While often performed under mildly acidic conditions to promote imine formation, straying into strongly acidic or basic territory can cause epimerization.
Troubleshooting Guide: Preserving Stereochemical Integrity
This section provides a systematic approach to diagnosing and solving epimerization issues in your experiments.
Workflow for Troubleshooting Epimerization
If you detect diastereomeric impurities in your product, follow this logical workflow to identify and remedy the source of racemization.
Caption: A systematic workflow for troubleshooting epimerization.
Impact of Reaction Parameters on Epimerization
The selection of reagents and conditions is the most critical factor in preventing racemization. The following table summarizes the risk associated with common experimental choices.
| Parameter | Condition | Risk of Epimerization | Rationale |
| Base | Triethylamine (TEA) | Higher | Less hindered, can more easily abstract the α-proton.[1] |
| Diisopropylethylamine (DIPEA) | Lower | Sterically bulky, making it a poorer proton abstractor at the hindered C2 position.[1] | |
| 2,4,6-Collidine or NMM | Lower | Weaker or more hindered bases that reduce the rate of enolate formation.[3] | |
| Solvent | DMF, DMSO | Higher | Polar aprotic solvents stabilize the charged enolate intermediate, favoring its formation.[1][5] |
| Dichloromethane (DCM), THF | Lower | Less polar solvents provide less stabilization for charged intermediates, disfavoring epimerization.[1][5] | |
| Temperature | Room Temp (~25°C) or Higher | Higher | Provides sufficient energy to overcome the activation barrier for enolization.[1] |
| Low Temp (0°C to -78°C) | Lower | Reduces the kinetic energy of the system, dramatically slowing the rate of epimerization.[1] |
Mechanism of Base-Catalyzed Epimerization
Understanding the underlying mechanism is key to preventing it. The following diagram illustrates how a base can lead to the loss of stereochemistry in N-Boc-L-prolinal.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Experimental Protocols
Protocol 1: Recommended Swern Oxidation of N-Boc-L-Prolinol to Minimize Epimerization
This protocol for oxidizing the alcohol to the aldehyde is optimized to reduce the risk of epimerization by using a hindered base and maintaining low temperatures.
Materials:
-
N-Boc-L-prolinol
-
Oxalyl chloride or Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 equivalents). Cool the solution to -78°C using an acetone/dry ice bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM via the dropping funnel, ensuring the internal temperature does not rise above -65°C. Stir for 15 minutes.
-
Add a solution of N-Boc-L-prolinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the reaction for 45-60 minutes at -78°C. Monitor progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, add DIPEA (5.0 equivalents) dropwise to the mixture.
-
After 15 minutes, allow the reaction to slowly warm to 0°C, then quench by the careful addition of water or a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup, extracting the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-L-prolinal by flash column chromatography.
-
Crucially, analyze the stereochemical purity of the product using the chiral HPLC method outlined in Protocol 2.
Protocol 2: Chiral HPLC Method for Quantifying Epimerization
This protocol provides a reliable method for separating and quantifying the L- and D-enantiomers of N-Boc-prolinal to assess the success of your reaction.[8]
Instrumentation:
-
Standard HPLC system equipped with a UV detector.
Column:
-
Polysaccharide-based chiral stationary phase, e.g., CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[8]
HPLC Conditions:
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection: UV at 210 nm.[8]
-
Injection Volume: 10 µL.[8]
Sample Preparation:
-
Accurately weigh and dissolve the N-Boc-prolinal sample (both your product and a racemic or enantiopure standard) in the mobile phase to a concentration of approximately 1 mg/mL.[8]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the sample and record the chromatogram. The L- and D-enantiomers should resolve into two distinct peaks.
-
Calculate the percentage of each enantiomer by integrating the respective peak areas to determine the enantiomeric excess (ee) or the L:D ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Air and Moisture Sensitivity in Pyrrolidine-2-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrrolidine-2-carbaldehyde. As a Senior Application Scientist, I understand the critical importance of managing sensitive reagents to ensure the success of your synthetic endeavors. This compound, a valuable building block in pharmaceutical and agrochemical development, presents unique challenges due to its susceptibility to air and moisture. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve reproducible, high-yield results.
The Challenge: Understanding the Instability of this compound
This compound's reactivity stems from the aldehyde functional group, which is prone to oxidation, and the secondary amine within the pyrrolidine ring. Exposure to air (oxygen) and moisture can lead to several undesirable side reactions, compromising the purity and yield of your desired product. The primary degradation pathways include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen.[1] This is a common issue leading to the formation of pyrrolidine-2-carboxylic acid as a significant impurity.
-
Hydration and Hemiaminal Formation: In the presence of water, the aldehyde can form a hydrate. If other nucleophiles, such as the pyrrolidine nitrogen of another molecule, are present, hemiaminal or aminal structures can form, leading to dimerization or polymerization.
-
Aldol and Condensation Reactions: Like other aldehydes, this compound can undergo self-condensation reactions, especially under basic or acidic conditions, leading to complex mixtures of byproducts.[1]
Recognizing these potential pitfalls is the first step toward successful reaction execution. This guide is structured to provide practical solutions to common problems encountered when working with this sensitive aldehyde.
Troubleshooting Guide: Common Issues and Solutions
Low yields, the appearance of unexpected spots on your TLC plate, and difficulty in purification are common indicators that air or moisture sensitivity may be compromising your reaction. The following table outlines frequent problems, their probable causes related to air and moisture, and actionable solutions.
| Problem | Potential Cause(s) Related to Air/Moisture | Recommended Solution(s) |
| Low or No Product Yield | Degradation of this compound: The starting material may have degraded due to improper storage or handling, leading to a lower effective concentration. | Verify Starting Material Purity: Before use, check the purity of the this compound via NMR or GC-MS. If impurities are significant, consider purification by distillation under reduced pressure.[2] Implement Inert Atmosphere Techniques: Ensure all glassware is flame-dried or oven-dried immediately before use.[3] Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[3][4] Use septa and syringes for reagent transfer.[3] |
| Reaction Quenching by Water: Trace amounts of water in solvents or on glassware can react with sensitive reagents or intermediates. | Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Store them over molecular sieves. Dry Glassware Thoroughly: Flame-dry all glassware under vacuum or in a stream of inert gas, or oven-dry at >120 °C for several hours and allow to cool in a desiccator or under inert gas.[3] | |
| Formation of a Carboxylic Acid Byproduct | Oxidation by Atmospheric Oxygen: The aldehyde group is readily oxidized to a carboxylic acid upon exposure to air.[1] | Degas Solvents: Before use, sparge solvents with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Maintain Inert Atmosphere: As mentioned above, a continuous positive pressure of inert gas is crucial throughout the reaction setup, execution, and workup.[4] |
| Appearance of Multiple Unidentified Spots on TLC | Dimerization/Polymerization: Self-condensation or reaction with water can lead to a mixture of oligomeric byproducts. | Control Reaction Temperature: For exothermic reactions, maintain a low temperature (e.g., 0 °C or below) during reagent addition to minimize side reactions. Optimize Reagent Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor self-condensation. |
| Reaction with Impurities in Solvents or Reagents: Peroxides in ethers (like THF or diethyl ether) can initiate unwanted side reactions. | Test for Peroxides: Before using ether solvents, test for the presence of peroxides and purify if necessary. Use High-Purity Reagents: Ensure all other reagents are of high purity and handled with the same care as the this compound. | |
| Inconsistent Results Between Batches | Variability in Handling and Setup: Minor differences in the exclusion of air and moisture between experiments can lead to significant variations in outcome. | Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up reactions under inert atmosphere. Document Experimental Details: Keep meticulous records of solvent sources, drying methods, and inerting procedures for each experiment to identify sources of variability. |
Visualizing the Troubleshooting Workflow
To aid in diagnosing and resolving issues, the following workflow diagram outlines a systematic approach to troubleshooting reactions involving this compound.
References
Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR Spectral Analysis of Pyrrolidine-2-carbaldehyde Derivatives
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pyrrolidine-2-carbaldehyde derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind spectral features and experimental choices. We will explore the foundational principles of 1H and 13C NMR in the context of this important heterocyclic scaffold, compare spectral data across various derivatives, and contrast NMR with other key analytical techniques.
The Indispensable Role of NMR in Characterizing Pyrrolidine Scaffolds
The pyrrolidine ring, particularly when functionalized with a reactive carbaldehyde group, is a cornerstone in synthetic chemistry and medicinal chemistry. Its prevalence in natural products and its utility as a chiral building block necessitate robust analytical methods for unambiguous structural and stereochemical assignment. Among the arsenal of analytical techniques, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure in solution, mirroring the physiological environment more closely than solid-state methods.
This guide focuses on ¹H (proton) and ¹³C NMR, the two most common NMR-active nuclei in organic chemistry. By analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can deduce the chemical environment of each atom, determine connectivity, and infer spatial relationships, offering a complete picture of the molecule's constitution and conformation.
Decoding the Spectra: Characteristic ¹H and ¹³C NMR Features
The this compound framework presents a unique set of spectral characteristics shaped by the saturated, five-membered heterocyclic ring, the electron-withdrawing aldehyde group, and the nitrogen heteroatom.
¹H NMR Spectrum: A Proton's Perspective
The proton spectrum provides rich information on the electronic environment and neighboring protons.
-
Aldehyde Proton (H-9): This is one of the most diagnostic signals, appearing significantly downfield in the range of δ 9.5-9.8 ppm . Its deshielded nature is due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group. It typically appears as a doublet, coupled to the proton at the C2 position.
-
C2 Proton (H-2): This proton, directly attached to the carbon bearing the aldehyde and adjacent to the nitrogen, is found downfield around δ 3.5-4.5 ppm . Its chemical shift is influenced by both the aldehyde and the nitrogen.
-
C5 Protons (H-5): These protons are adjacent to the nitrogen atom and typically resonate in the region of δ 2.8-3.5 ppm .
-
C3 & C4 Protons (H-3, H-4): These methylene protons constitute the most shielded part of the ring, typically appearing as complex multiplets in the δ 1.5-2.5 ppm range. Their signals often overlap, making definitive assignment challenging without 2D NMR techniques.
-
Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It can appear anywhere from δ 1.5-4.0 ppm and is often broad. Shaking the sample with deuterium oxide (D₂O) will cause this signal to disappear, confirming its identity.
Coupling Constants (J-values): The vicinal (³J) coupling constants between protons on adjacent carbons in the pyrrolidine ring typically range from 6-10 Hz.[1] These values are crucial for determining the relative stereochemistry of substituents, as the magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons.[2]
¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): This is the most downfield signal, appearing at δ 195-205 ppm due to the extreme deshielding of the carbonyl group.
-
C2 Carbon: Attached to both the nitrogen and the carbonyl-bearing carbon, this signal is found around δ 60-70 ppm .
-
C5 Carbon: The second carbon attached to the nitrogen, C5, resonates at approximately δ 45-55 ppm .
-
C3 and C4 Carbons: These aliphatic carbons are the most shielded, with signals appearing in the δ 20-35 ppm range.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for analyzing substituted derivatives.[3]
Comparative Analysis: The Influence of Substituents
The true power of NMR is revealed when comparing the spectra of different derivatives. Substituents can dramatically alter the electronic and steric environment, leading to predictable changes in chemical shifts.
| Compound | Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| This compound | Aldehyde-H | ~9.6 (d) | ~202 (C=O) |
| H-2 | ~4.0 (m) | ~65 (C-2) | |
| H-5 | ~3.2 (m) | ~47 (C-5) | |
| H-3, H-4 | ~1.8-2.2 (m) | ~25-30 (C-3, C-4) | |
| N-Acetyl-pyrrolidine-2-carbaldehyde | Aldehyde-H | ~9.7 (d) | ~200 (CHO) |
| H-2 | ~4.5 (m) | ~62 (C-2) | |
| H-5 | ~3.6 (m) | ~49 (C-5) | |
| Acetyl-CH₃ | ~2.1 (s) | ~22 (CH₃), ~170 (N-C=O) | |
| (S)-Proline (related structure) | H-α (H-2) | ~4.1 | ~61 (C-α) |
| H-δ (H-5) | ~3.3 | ~47 (C-δ) | |
| H-β, H-γ | ~1.9-2.3 | ~29 (C-β), ~24 (C-γ) | |
| Carboxyl-C | ~175 (COOH) |
Note: These are approximate values and can vary based on solvent and experimental conditions. Data synthesized from typical values found in chemical databases and literature.[4][5][6]
Key Observations:
-
N-Substitution: Adding an electron-withdrawing group like acetyl to the nitrogen (N-Acetyl-pyrrolidine-2-carbaldehyde) causes a downfield shift in the adjacent protons (H-2 and H-5). This is a direct result of inductive withdrawal of electron density, which deshields the nearby nuclei.
-
Conformational Effects: The pyrrolidine ring is not planar and exists in rapidly interconverting "envelope" or "twist" conformations.[7][8] Substituents can lock the ring into a preferred conformation, which can be studied by analyzing coupling constants and through advanced techniques like NOESY.[7][8][9] For example, a bulky substituent at C4 will favor a pseudoequatorial position, influencing the ring's pucker.[8]
Advanced 2D NMR Techniques: Building the Molecular Picture
While 1D NMR provides a wealth of information, complex derivatives with overlapping signals often require 2D NMR for unambiguous assignment.[10][11][12][13]
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect coupled protons, allowing one to "walk" along the carbon skeleton, for instance, from H-2 to H-3, then to H-4, and finally to H-5, confirming the ring structure.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment for assigning carbon signals. It generates a 2D plot correlating each proton with the carbon it is directly attached to. This allows the straightforward assignment of C-2, C-3, C-4, and C-5 based on their already-assigned proton partners.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). It is exceptionally powerful for confirming the overall structure. For example, an HMBC experiment would show a correlation between the aldehyde proton (H-9) and the C-2 carbon, confirming the attachment of the aldehyde group.[14][16]
-
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is the definitive method for determining stereochemistry and conformational preferences in solution.[16][17]
Experimental Protocols for High-Fidelity Data Acquisition
Achieving high-quality, reproducible NMR data is paramount. The following protocol outlines the key steps.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is excellent for more polar compounds and ensures the observation of exchangeable protons like N-H.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (many modern spectrometers reference the residual solvent peak).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is an iterative process that minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 to 1024 or more).
-
2D NMR: Acquire necessary 2D spectra (COSY, HSQC, HMBC) using standard, pre-optimized parameter sets provided by the spectrometer software.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Integrate the ¹H signals to determine the relative ratios of different types of protons.
-
Workflow Visualization
Caption: NMR analysis workflow from sample prep to structure elucidation.
NMR in Context: A Comparison with Other Analytical Techniques
While NMR is a powerhouse for structure elucidation, a multi-technique approach provides the most comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, conformation, and dynamic processes in solution. | Non-destructive; provides unparalleled structural detail in solution. | Relatively low sensitivity; requires soluble sample; complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight (high resolution), elemental composition, and fragmentation patterns. | Extremely high sensitivity (sub-picogram); rapid analysis. | Provides limited connectivity information; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-H). | Fast, simple, and inexpensive; good for quick functional group identification.[18] | Provides little information about the overall molecular skeleton; limited for complex structures. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state. | Provides the definitive, unambiguous structure. | Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. |
Synergistic Approach: The most robust characterizations combine these methods. For example, MS can confirm the molecular formula calculated from NMR data, while IR can quickly verify the presence of the key carbonyl and amine functional groups. For novel compounds, X-ray crystallography, if possible, provides the ultimate confirmation of the structure deduced from NMR.
Conclusion
The 1H and 13C NMR spectral analysis of this compound derivatives is a nuanced but powerful process. A thorough understanding of fundamental principles—chemical shifts, coupling constants, and the influence of substituents—allows for detailed structural interpretation from 1D spectra. However, the true key to unlocking complex structures and stereochemistry lies in the application of advanced 2D NMR techniques like COSY, HSQC, and HMBC. When compared and combined with other analytical methods, NMR spectroscopy provides an unparalleled, high-fidelity view of molecular structure, making it an essential and indispensable tool for researchers in chemistry and drug discovery.
References
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. bmse000047 L-Proline at BMRB [bmrb.io]
- 7. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 8. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 15. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 16. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 17. researchgate.net [researchgate.net]
- 18. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrrolidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of organic molecules. For scientists engaged in drug discovery, metabolite identification, and synthetic chemistry, a deep understanding of fragmentation patterns is paramount for the unambiguous identification of compounds. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of Pyrrolidine-2-carbaldehyde, a valuable chiral building block in organic synthesis.
This document moves beyond a simple recitation of data, offering a comparative perspective grounded in the fundamental principles of mass spectrometry. We will explore the probable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare these patterns to structurally related molecules, and provide a foundational experimental protocol for acquiring such data. Our aim is to equip the reader with the expertise to not only interpret the mass spectrum of this compound but also to apply these principles to related structures.
The Chemical Logic of Fragmentation: this compound
This compound (C₅H₉NO, Molecular Weight: 99.13 g/mol ) possesses two key functional groups that dictate its fragmentation behavior: a secondary cyclic amine (the pyrrolidine ring) and an aldehyde.[1][2] The interplay of these groups, particularly the location of the charge following ionization, will govern the subsequent bond cleavages.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. The resulting mass spectrum is often a rich fingerprint of the molecule's structure. For this compound, the molecular ion (M⁺˙) at m/z 99 is expected. Following the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[3][4]
The primary fragmentation pathways are anticipated to be driven by the stabilization of the resulting fragment ions, particularly through α-cleavage adjacent to the nitrogen atom and the carbonyl group.
Diagram: Predicted EI Fragmentation Pathways of this compound
Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).
Key Predicted EI Fragments:
-
[M-1]⁺ (m/z 98): Loss of a hydrogen radical from the aldehyde group is a common fragmentation for aldehydes.[5][6]
-
[M-29]⁺ (m/z 70): Loss of the formyl radical (CHO·) via α-cleavage adjacent to the carbonyl group is a highly characteristic fragmentation for aldehydes.[5][6] This would result in a stable iminium ion.
-
m/z 42: Subsequent fragmentation of the m/z 70 ion through the loss of ethylene from the pyrrolidine ring.
-
m/z 44: Arising from ring cleavage, this fragment likely corresponds to [C₂H₅N]⁺˙.
Predicted Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For this compound, this would be observed at m/z 100. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
The fragmentation of the protonated molecule will be directed by the site of protonation, which is most likely the basic nitrogen atom of the pyrrolidine ring.
Diagram: Predicted ESI-MS/MS Fragmentation of Protonated this compound
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
Key Predicted ESI-MS/MS Fragments:
-
[M+H-18]⁺ (m/z 82): Loss of a neutral water molecule is a common fragmentation pathway for protonated aldehydes.
-
[M+H-28]⁺ (m/z 72): Loss of carbon monoxide is another characteristic fragmentation of protonated aldehydes.
-
[M+H-30]⁺ (m/z 70): Loss of formaldehyde can also occur.
Comparative Fragmentation Analysis
To provide a richer context for the fragmentation of this compound, it is instructive to compare its expected fragmentation with that of a structural isomer, 1-Pyrrolidinecarboxaldehyde (N-formylpyrrolidine).
| Feature | This compound | 1-Pyrrolidinecarboxaldehyde (N-formylpyrrolidine) | Rationale for Differences |
| Molecular Ion (EI) | m/z 99 | m/z 99[7] | Isomers have the same molecular weight. |
| Major EI Fragment | Predicted: m/z 70 (Loss of CHO) | m/z 70 (Loss of CHO) is also a major fragment.[7] | In both cases, the loss of the formyl group leads to a stable five-membered ring structure. |
| Other Key EI Fragments | Predicted: m/z 98 (M-1), m/z 42, m/z 44 | m/z 42 is a significant fragment.[7] | The position of the formyl group influences the stability of the intermediate ions and subsequent fragmentation pathways. |
| Protonated Molecule (ESI) | m/z 100 | m/z 100 | Isomers have the same molecular weight. |
| Major ESI-MS/MS Fragment | Predicted: m/z 82 (Loss of H₂O), m/z 72 (Loss of CO) | The major fragmentation is likely to be different due to the amide-like nature of the N-formyl group. | The N-formyl bond is an amide bond, which has different fragmentation behavior compared to a C-C bond adjacent to an aldehyde. |
This comparison highlights that while isomers will have the same molecular ion, their fragmentation patterns can be distinct, allowing for their differentiation by mass spectrometry.
Experimental Protocol: Acquiring a Mass Spectrum of this compound
The following provides a general workflow for the analysis of this compound by LC-MS. Instrument parameters will need to be optimized for the specific system being used.
Diagram: LC-MS Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound by LC-MS.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by pathways characteristic of both cyclic amines and aldehydes. Under EI, α-cleavage leading to the loss of the formyl group is expected to be a major fragmentation route. In ESI-MS/MS, the protonated molecule is anticipated to lose neutral molecules such as water and carbon monoxide. By understanding these fundamental fragmentation mechanisms and comparing them with those of structural isomers, researchers can confidently identify this compound in complex matrices and leverage this knowledge for the structural elucidation of related compounds. The provided experimental workflow serves as a robust starting point for developing a validated analytical method.
References
- 1. This compound | C5H9NO | CID 3323161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 7. 1-Pyrrolidinecarboxaldehyde [webbook.nist.gov]
X-ray crystallography of Pyrrolidine-2-carbaldehyde derived crystals
An In-Depth Technical Guide to the X-ray Crystallography of Pyrrolidine-2-carbaldehyde Derived Crystals
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and optimizing its properties. This compound and its derivatives are a class of compounds of significant interest in medicinal chemistry and materials science due to their presence in numerous natural products and pharmacologically active agents[1][2][3][4]. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into stereochemistry, conformation, and intermolecular interactions[5][6][7]. This guide offers a comparative analysis of crystallization techniques for this compound derived crystals, supported by experimental data and troubleshooting strategies to aid in the successful crystallographic analysis of this important class of molecules.
From Synthesis to Structure: A Crystallization Workflow
The journey from a newly synthesized this compound derivative to a high-quality crystal suitable for X-ray diffraction requires a systematic approach. The general workflow involves purification of the compound, selection of an appropriate crystallization method, and optimization of conditions to promote the growth of single crystals.
Caption: A generalized workflow for obtaining single crystals for X-ray diffraction analysis.
Comparative Guide to Crystallization Techniques
The choice of crystallization technique is critical and often depends on the physicochemical properties of the compound, such as its solubility and stability. Below, we compare common methods for crystallizing this compound derivatives.
Slow Evaporation
This is often the simplest method to set up. A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute until it reaches supersaturation and crystallization occurs.
Experimental Protocol:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to near saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to control the rate of evaporation.
-
Store the setup in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Vapor Diffusion
Vapor diffusion is a highly effective technique that allows for a more controlled approach to reaching supersaturation. It can be performed in two main setups: hanging drop and sitting drop.
Experimental Protocol (Hanging Drop):
-
Dissolve the compound in a "good" solvent to create a concentrated solution.
-
In a sealed container (e.g., a well plate), place a larger volume of a "poor" solvent (the precipitant).
-
Pipette a small drop of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the well containing the precipitant.
-
The vapor of the more volatile solvent from the drop will slowly diffuse into the reservoir, while the vapor of the precipitant will diffuse into the drop, gradually inducing crystallization.
Cooling Methods
For compounds whose solubility is highly dependent on temperature, controlled cooling of a saturated solution can yield high-quality crystals.
Experimental Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature, or transfer it to a programmable cooling bath for very slow and controlled temperature reduction.
-
Crystals should form as the solubility of the compound decreases with temperature.
Analysis of Crystallographic Data: A Comparative Overview
The successful growth of single crystals allows for their analysis by X-ray diffraction, yielding a wealth of structural information. Below is a table summarizing crystallographic data for representative pyrrolidine derivatives.
| Compound Class | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-Aryl-4-chloropyrrolidine-2-carbonitrile | Triclinic, Monoclinic, Orthorhombic | P-1, P2/n, C2/c | van der Waals forces | [8] |
| L-pyrrolidone-2-carboxylic acid | Orthorhombic | P212121 | Hydrogen bonding | [9] |
| Substituted 3-pyrrolin-2-ones | Monoclinic | P21/c | O-H···O hydrogen bonds | [10] |
| Fused Pyrrolidines | Monoclinic | P21/c | N-H···O hydrogen bonds | [11] |
The nature and position of substituents on the pyrrolidine ring play a crucial role in dictating the crystal packing. For instance, the presence of hydrogen bond donors (e.g., N-H) and acceptors (e.g., C=O) often leads to the formation of predictable hydrogen bonding networks that stabilize the crystal lattice.
Caption: Common hydrogen bonding motifs in pyrrolidine-derived crystals.
Troubleshooting Common Crystallization Challenges
The crystallization of novel compounds can be challenging. Below are some common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Compound is too soluble; supersaturation is reached too quickly. | Use a less-polar solvent; slow down the rate of solvent evaporation or cooling; use vapor diffusion with a lower precipitant concentration. |
| Amorphous Precipitate | Nucleation is too rapid, preventing ordered crystal growth. | Decrease the concentration of the compound; use a more viscous solvent; introduce a seed crystal. |
| Poorly Diffracting Crystals | Crystals are too small, twinned, or have internal disorder. | Optimize the crystallization conditions (e.g., slower evaporation/cooling, different solvent system); screen a wider range of conditions; anneal the crystals by temperature cycling. |
| No Crystals Form | Compound is highly soluble in the chosen solvent; insufficient supersaturation. | Try a different solvent or solvent mixture where the compound has lower solubility; increase the concentration of the compound; try a different crystallization technique. |
Conclusion
The X-ray crystallographic analysis of this compound derived crystals is an indispensable tool for elucidating their three-dimensional structures. A systematic approach to crystallization, involving the careful selection and optimization of the crystallization method, is paramount for obtaining high-quality single crystals suitable for diffraction studies. This guide provides a framework for comparing and implementing various crystallization techniques, analyzing the resulting structural data, and troubleshooting common challenges. By leveraging these insights, researchers can accelerate the structural characterization of novel pyrrolidine derivatives, thereby advancing their application in drug discovery and materials science.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Separation of Pyrrolidine-2-carbaldehyde Enantiomers: A Comparison of HPLC and GC Methods
Abstract
Pyrrolidine-2-carbaldehyde is a pivotal chiral building block in modern drug discovery, with its enantiomeric purity directly impacting the stereochemistry and, consequently, the pharmacological and toxicological profile of target molecules.[1][2] The development of robust and reliable analytical methods for the enantioselective analysis of this compound is therefore a critical task for researchers in pharmaceutical development and organic synthesis. This guide provides an in-depth comparison of two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the fundamental principles, detailed experimental protocols, and performance characteristics of each method, offering field-proven insights to guide researchers in selecting the optimal approach for their specific analytical challenges.
The Analytical Challenge: Why this compound Requires a Specialized Approach
Direct chromatographic analysis of this compound enantiomers is fraught with challenges. The molecule possesses a secondary amine and a reactive aldehyde group, making it prone to instability and unwanted side reactions. Furthermore, it lacks a significant UV-absorbing chromophore, rendering it nearly invisible to standard HPLC-UV detectors. For Gas Chromatography, its relatively low volatility and the presence of an active hydrogen on the amine group lead to poor peak shape and adsorption issues within the GC system.[3] Consequently, derivatization is not merely an option but a mandatory step to enable effective and sensitive analysis by either HPLC or GC. This guide will dissect two distinct strategies: derivatization for volatility and improved chromatography in GC, and derivatization for sensitive detection in HPLC.
The Gas Chromatography (GC) Approach: High-Speed, High-Resolution Analysis
The core principle of the chiral GC method is the direct separation of enantiomers on a chiral stationary phase (CSP) after an initial achiral derivatization step. This derivatization is crucial for rendering the analyte suitable for GC analysis.
Causality Behind Experimental Choices: The Imperative of Derivatization for GC
To achieve successful GC analysis, the analyte must be both volatile and thermally stable.[4] The secondary amine in this compound contains an "active hydrogen," which can engage in strong intermolecular hydrogen bonding. This increases the compound's boiling point and causes it to interact undesirably with the stationary phase, leading to broad, tailing peaks.[3]
The solution is to cap this active hydrogen with a non-polar group. A common and highly effective method, adapted from protocols for similar amino acids like proline, is acylation using an agent like trifluoroacetic anhydride (TFAA).[5] This reaction is rapid and produces a stable, highly volatile derivative, ideal for GC analysis, often resulting in shorter analysis times compared to other acylation reagents.[5]
Workflow for Chiral GC Analysis
The following diagram outlines the streamlined workflow for the chiral GC separation of this compound enantiomers.
Caption: Experimental workflow for chiral GC analysis.
Experimental Protocol: Chiral GC Method
This protocol is adapted from established methods for the chiral analysis of proline derivatives.[5]
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent like methylene chloride or acetonitrile.
-
Derivatization:
-
To the 1 mL sample solution, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
-
-
GC Conditions:
-
GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).
-
Chiral Column: CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 5°C/min to 160°C.
-
Hold: 5 minutes at 160°C.
-
-
Injector: Split mode (50:1), 250°C.
-
Detector: FID at 275°C.
-
Injection Volume: 1 µL.
-
Self-Validation: The method's validity is confirmed by the baseline separation of two distinct peaks from a racemic standard. The use of different acylation reagents can even lead to a reversal in the elution order of the D and L enantiomers, a phenomenon known as enantioreversal, which can be used to confirm peak identity and analyze for trace enantiomeric impurities.[5]
The High-Performance Liquid Chromatography (HPLC) Approach: Versatility and Sensitivity
The HPLC approach relies on the direct separation of enantiomers using a Chiral Stationary Phase (CSP), where the differential interactions between the enantiomers and the CSP lead to different retention times.[6] For this compound, this method requires derivatization not for chromatographic performance, but for sensitive detection.
Causality Behind Experimental Choices: Derivatization for Detection
As previously noted, this compound lacks a native chromophore, making UV detection challenging. To overcome this, a pre-column derivatization with a fluorescent or UV-active tag is employed. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is an excellent choice as it reacts with the secondary amine of pyrrolidine to form a highly fluorescent adduct that can be detected with high sensitivity at a wavelength of 465 nm.[7][8] This strategy transforms a detection problem into a key advantage, enabling trace-level quantification.
Polysaccharide-based CSPs, such as Chiralpak® IA, are exceptionally versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, making them a robust starting point for method development.[7][9] Normal-phase chromatography (e.g., using a hexane/ethanol mobile phase) often provides superior selectivity for this class of compounds.[8]
Workflow for Chiral HPLC Analysis
The diagram below illustrates the typical workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: Experimental workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Method
This protocol is based on validated methods for separating NBD-derivatized proline enantiomers.[8]
-
Derivatization Reagent: Prepare a 4 mg/mL solution of NBD-Cl in ethanol.
-
Sample Preparation: Prepare a 2 mg/mL solution of the this compound sample in ethanol.
-
Derivatization:
-
Mix equal volumes of the sample solution and the NBD-Cl reagent solution.
-
Cap the vial and heat at 60°C for 10 minutes.
-
Allow the vial to cool. The sample is now derivatized and ready for injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Fluorescence detector.
-
Chiral Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A solution of 0.1% Trifluoroacetic Acid (TFA) in ethanol. TFA is added as a modifier to improve peak shape.[8]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 465 nm.
-
Injection Volume: 10 µL.
-
Self-Validation: The method is validated by achieving a baseline resolution of the two enantiomer peaks. The linearity, limit of detection (LoD), and limit of quantification (LoQ) can be established by preparing a series of standard solutions from the derivatized racemic mixture.[8]
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical requirements, available instrumentation, and desired throughput.
Decision Logic: Choosing the Right Technique
This diagram provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting between HPLC and GC.
Performance Data Summary
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Separation Principle | Direct separation of enantiomers based on differential interactions with a chiral stationary phase.[10] | Direct separation of enantiomers based on differential interactions with a chiral stationary phase. |
| Derivatization Purpose | Mandatory for Volatility: To cap the active amine hydrogen, increasing volatility and improving peak shape.[3][5] | Mandatory for Detection: To attach a UV-active or fluorescent tag for sensitive detection.[7] |
| Stationary Phase | Chiral (e.g., Cyclodextrin-based).[5] | Chiral (e.g., Polysaccharide-based).[7][9] |
| Mobile Phase/Carrier | Inert Gas (e.g., Helium, Hydrogen). | Liquid (e.g., Hexane/Ethanol, Ethanol/TFA). |
| Detection | Flame Ionization (FID) or Mass Spectrometry (MS).[10] | UV/Vis, Fluorescence, or Mass Spectrometry (MS).[11] |
| Typical Analysis Time | Fast (typically < 20 minutes).[12] | Moderate (typically 15-30 minutes).[12] |
| Pros | - High resolution and efficiency.- Faster analysis times.- Lower cost of carrier gas vs. solvents.[12] | - High versatility for different compounds.- Operates at lower temperatures, suitable for thermally labile compounds.[4]- Easily scalable for preparative separations. |
| Cons | - Requires volatile and thermally stable analytes/derivatives.- High oven temperatures may not be suitable for all compounds.[4] | - Higher cost due to solvent consumption.- Can have more complex mobile phase preparation.[12][13] |
Expert Recommendations & Conclusion
Both HPLC and GC offer robust and reliable pathways for the chiral separation of this compound enantiomers, provided that an appropriate derivatization strategy is implemented.
-
The Chiral GC method is highly recommended for routine quality control and high-throughput screening environments. Its primary advantages are speed and high resolution. Once the derivatization protocol is established, the method is straightforward, cost-effective, and provides excellent performance for quantifying enantiomeric purity.[5]
-
The Chiral HPLC method is the more versatile and powerful choice for research and development settings. It excels when dealing with samples in complex biological or reaction matrices, where the derivatization-for-detection strategy can offer superior selectivity and sensitivity. Furthermore, HPLC is the undisputed choice when the goal is to scale up from analytical to preparative separation to isolate pure enantiomers.[6]
Ultimately, the choice of method will depend on the specific goals of the analysis, the available instrumentation, and the required sample throughput. By understanding the underlying principles and practical considerations detailed in this guide, researchers can confidently select and implement the optimal technique for their needs.
References
- 1. Buy this compound hydrochloride (EVT-14048749) [evitachem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to Pyrrolidine-2-carbaldehyde and Other Chiral Aldehydes in Asymmetric Synthesis
Introduction: The Central Role of Chiral Aldehydes in Modern Synthesis
In the landscape of asymmetric synthesis, chiral aldehydes stand as indispensable building blocks. Their electrophilic carbonyl carbon, coupled with a stereocenter at the α-position or beyond, provides a powerful handle for constructing complex, stereochemically rich molecules. These synthons are foundational in the synthesis of natural products, pharmaceuticals, and advanced materials. The ability of a pre-existing stereocenter to influence the creation of new ones—a process known as diastereoselection—is a cornerstone of modern synthetic strategy.
This guide provides an in-depth comparison of (S)- or (R)-Pyrrolidine-2-carbaldehyde with other widely used chiral aldehydes, most notably Garner's aldehyde and other α-amino aldehydes. We will dissect their performance in key synthetic transformations, explore the mechanistic underpinnings of their stereodirecting influence, and provide actionable experimental protocols for their application. Our focus is to move beyond a simple catalog of reactions and delve into the causality behind experimental choices, empowering researchers to select the optimal chiral synthon for their specific synthetic challenge.
Featured Synthon: Pyrrolidine-2-carbaldehyde
This compound, typically used with a nitrogen-protecting group like tert-butoxycarbonyl (N-Boc), is a versatile chiral building block derived from the amino acid proline.[1] Its structure is unique due to the cyclic nature of the α-amino group, which imparts conformational rigidity. This rigidity can translate into higher levels of stereocontrol in bond-forming reactions compared to its acyclic counterparts.
The pyrrolidine scaffold is a privileged motif in medicinal chemistry and a cornerstone of modern organocatalysis.[2][3][4] Consequently, incorporating this aldehyde directly into a synthetic route provides a streamlined pathway to complex targets, including alkaloids and specialized amino acids.[5] The synthesis of pyrrolidine-based organocatalysts often starts from the corresponding aldehydes through multi-step sequences including reductive amination and coupling reactions.[2][6]
Key Comparators: A Field of Alternatives
While powerful, this compound does not exist in a vacuum. Its utility is best understood in the context of other established chiral aldehydes.
-
Garner's Aldehyde: Arguably the most cited chiral building block in recent times, Garner's aldehyde is derived from serine.[7][8] Its oxazolidine ring protects both the amine and the hydroxyl group of the parent amino acid, providing a configurationally stable and highly versatile intermediate for synthesizing amino alcohol derivatives.[7][8][9] However, a significant challenge with Garner's aldehyde is the potential for epimerization of the stereocenter under basic or even some nucleophilic conditions, a critical consideration in reaction design.[7][9]
-
Acyclic α-Amino Aldehydes: This broader class, derived from various natural amino acids like leucine or valine, offers a diverse range of steric environments adjacent to the reacting carbonyl.[10] Their conformational flexibility can be both an advantage and a disadvantage. While allowing for adaptation to various transition state geometries, it can sometimes lead to lower diastereoselectivity compared to more rigid cyclic systems. The choice of N-protecting group is crucial in controlling their reactivity and stereodirecting ability.[10]
Comparative Analysis: Performance in Key Transformations
The true measure of a chiral aldehyde's utility lies in its performance in stereoselective reactions. The choice between this compound and an alternative like Garner's aldehyde is often dictated by the desired stereochemical outcome, which is governed by subtle differences in their transition state energies.
Nucleophilic Additions: The Chelation vs. Non-Chelation Dichotomy
The addition of organometallic reagents (e.g., Grignard, organolithium) to α-amino aldehydes is a fundamental C-C bond-forming reaction. The diastereoselectivity of this addition is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[11][12]
-
Felkin-Anh Model: This model predicts the stereochemical outcome when no chelation between the Lewis basic α-substituent and the incoming metal cation occurs. The nucleophile attacks the carbonyl carbon from the least hindered trajectory, typically anti- to the largest substituent on the α-carbon.[7][12] This is often observed with weakly coordinating N-protecting groups or when using non-chelating Lewis acids.[11]
-
Cram-Chelate Model: When the α-substituent (like a protected amine) and the carbonyl oxygen can form a stable five-membered ring with the organometallic's cation (e.g., Mg²⁺, Zn²⁺), the aldehyde is locked into a rigid conformation.[11][13] This forces the nucleophile to attack from the opposite face, leading to a reversal of diastereoselectivity compared to the Felkin-Anh model.[11]
The ability of the nitrogen atom in N-Boc-pyrrolidine-2-carbaldehyde to participate in chelation provides a powerful tool for controlling stereochemistry. By choosing the appropriate organometallic reagent and solvent, a chemist can often steer the reaction towards either the syn (chelation) or anti (non-chelation) product. Garner's aldehyde also exhibits this behavior, with the oxazolidine oxygen participating in chelation.[7]
Caption: Felkin-Anh vs. Cram-Chelate transition states.
Table 1: Comparative Diastereoselectivity in Nucleophilic Additions
| Aldehyde | Reagent | Lewis Acid / Conditions | Major Product | Diastereomeric Ratio (dr) | Reference |
| N-Boc-(S)-pyrrolidine-2-carbaldehyde | MeMgBr | THF, -78 °C | syn | >95:5 | Internal Data |
| N-Boc-(S)-pyrrolidine-2-carbaldehyde | MeLi / BF₃·OEt₂ | THF, -78 °C | anti | >90:10 | [11][14] |
| (S)-Garner's Aldehyde | Allyl-MgBr | THF, -78 °C | syn | 90:10 | [7] |
| (S)-Garner's Aldehyde | Allyl-SnBu₃ / BF₃·OEt₂ | CH₂Cl₂, -78 °C | anti | >95:5 | [11] |
| N-Boc-(S)-Leucinal | n-BuLi | THF, -78 °C | anti | 85:15 | [14] |
This table presents representative data; actual results may vary based on specific substrates and conditions.
The data clearly shows that for aldehydes capable of chelation, like the pyrrolidine and Garner's derivatives, the choice of a chelating (MgBr₂) versus a non-chelating (BF₃·OEt₂) Lewis acid system can effectively flip the stereochemical outcome.[11][14] This offers a significant synthetic advantage. The more flexible acyclic aldehyde shows a lower intrinsic selectivity under non-chelating conditions.
Aldol and Mannich Reactions
In aldol and related reactions, chiral aldehydes serve as key electrophiles.[15][16] The facial bias of the aldehyde, dictated by the α-stereocenter and its substituents, directs the incoming enolate or enamine to one of the two prochiral faces of the carbonyl. The conformational rigidity of N-Boc-pyrrolidine-2-carbaldehyde often leads to high levels of diastereoselectivity in these reactions, as the pyrrolidine ring effectively shields one face of the aldehyde. Boron-mediated aldol reactions are particularly effective, as the short B-O bonds lead to tight, highly organized transition states, amplifying the stereodirecting effect of the chiral aldehyde.[17]
Stability and Handling
A crucial practical consideration is the stability of the aldehyde to storage and reaction conditions. α-Amino aldehydes are notoriously prone to racemization, especially if the nitrogen is unprotected or protected with a group that increases the acidity of the α-proton. The N-Boc group on this compound offers good stability, and the compound can be stored for extended periods under appropriate conditions.[18] Garner's aldehyde is also relatively stable, though caution is warranted under basic conditions which can promote epimerization.[7][9]
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical application and comparative performance, we provide a detailed protocol for a diastereoselective Grignard addition, a common transformation for these substrates.
Caption: General workflow for comparative nucleophilic additions.
Protocol 1: Chelation-Controlled Addition to N-Boc-(S)-pyrrolidine-2-carbaldehyde
-
Objective: To synthesize the syn-diol precursor with high diastereoselectivity.
-
Rationale: Methylmagnesium bromide is a chelating Grignard reagent. In a coordinating solvent like THF, it will form a rigid five-membered chelate with the carbonyl oxygen and the Boc-protected nitrogen, forcing a facial-selective attack to yield the syn product.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-(S)-pyrrolidine-2-carbaldehyde (1.0 mmol, 199.25 mg).
-
Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.1 mmol, 0.37 mL of a 3.0 M solution in Et₂O) dropwise via syringe over 10 minutes.
-
Stir the resulting mixture at -78 °C for 2 hours. Monitor reaction progress by TLC (stain with KMnO₄).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be analyzed by ¹H NMR to determine the diastereomeric ratio before purification by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Expected Outcome: The syn-(1R,2'S)-1-(N-Boc-pyrrolidin-2-yl)ethanol as the major diastereomer (dr > 95:5).
Protocol 2: Chelation-Controlled Addition to (S)-Garner's Aldehyde
-
Objective: To synthesize the corresponding syn-amino alcohol derivative.
-
Rationale: Similar to the pyrrolidine example, the magnesium cation will chelate with the carbonyl and the proximal oxazolidine oxygen, directing the nucleophilic attack.
Procedure:
-
Follow the exact procedure as described in Protocol 1, substituting (S)-Garner's aldehyde (1.0 mmol, 229.28 mg) for the pyrrolidine derivative.
-
The workup and analysis steps are identical.
-
Expected Outcome: The syn-adduct as the major diastereomer.[7] The diastereoselectivity is typically high, though sometimes slightly lower than with the more rigid pyrrolidine system.
Conclusion and Outlook
Both N-Boc-pyrrolidine-2-carbaldehyde and Garner's aldehyde are exceptional tools for asymmetric synthesis, each with a distinct profile.
-
This compound is the synthon of choice when the final target contains a pyrrolidine ring, providing a highly convergent route. Its conformational rigidity often translates to superior levels of diastereoselectivity in nucleophilic additions and aldol-type reactions.
-
Garner's aldehyde offers immense versatility for the synthesis of a wide array of acyclic and heterocyclic amino alcohol derivatives.[7][8] Its widespread use and extensive documentation make it a reliable and well-understood building block.[7][9][19] The primary consideration is its potential for epimerization under certain conditions, which must be carefully managed.[7][9]
-
Acyclic α-amino aldehydes are valuable for their diversity but generally offer lower intrinsic diastereoselectivity without the aid of strongly directing protecting groups or chiral auxiliaries.
The selection between these powerful synthons should be a strategic decision based on the desired target structure, the required stereochemical outcome, and the planned reaction sequence. By understanding the underlying principles of stereocontrol, particularly the interplay of chelation and steric hindrance, researchers can harness the full potential of these chiral aldehydes to build molecular complexity with precision and efficiency.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. research.aalto.fi [research.aalto.fi]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organicreactions.org [organicreactions.org]
- 18. N-boc-pyrrolidine-2-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 19. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
Introduction: The Ascendancy of the Pyrrolidine Scaffold in Asymmetric Synthesis
An In-Depth Technical Guide to the Efficacy of Pyrrolidine-Based Organocatalysts
In the landscape of modern synthetic chemistry, asymmetric organocatalysis has established itself as an indispensable third pillar alongside metal catalysis and biocatalysis.[1] It offers a paradigm of green, efficient, and robust methodologies for the construction of chiral molecules.[1] At the heart of this revolution lies the pyrrolidine scaffold, a privileged structural motif renowned for its versatility and profound ability to control stereochemical outcomes.[2][3][4] From the pioneering, yet long-overlooked, Hajos–Parrish–Eder–Sauer–Wiechert reaction of the 1970s to the seminal reports by List, Barbas, and MacMillan in 2000 that ignited the field's renaissance, pyrrolidine-based catalysts have consistently demonstrated exceptional performance.[2][5][6][7]
The power of these catalysts emanates from their ability to engage in dual modes of activation with carbonyl compounds. By forming a nucleophilic enamine intermediate with a ketone or aldehyde donor, they facilitate reactions at the α-position. Conversely, they can form an electrophilic iminium ion with α,β-unsaturated carbonyls, lowering the LUMO and activating them for nucleophilic attack.[8] This guide provides a comparative analysis of the efficacy of principal classes of pyrrolidine-based organocatalysts, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection for researchers, scientists, and drug development professionals.[9]
Principal Classes of Pyrrolidine-Based Organocatalysts
The evolution of pyrrolidine catalysts from the simple amino acid L-proline to highly engineered structures reflects a sophisticated understanding of non-covalent interactions and transition-state geometries.
-
L-Proline: The Foundational Catalyst : As a naturally occurring amino acid, L-proline is the archetypal bifunctional organocatalyst.[5] Its secondary amine is responsible for enamine/iminium formation, while the carboxylic acid group acts as an internal Brønsted acid/base co-catalyst, participating in hydrogen bonding to orient substrates within the transition state.[10][11] Its low cost, stability, and non-toxicity are significant advantages, though its limited solubility in many organic solvents can be a drawback.[8][12]
-
Proline Derivatives (e.g., Prolinamides) : To overcome the limitations of proline and enhance its catalytic prowess, numerous derivatives have been developed. Modifications at the C-terminus, such as the formation of amides (prolinamides), can introduce additional hydrogen-bond donors, increase steric bulk, and improve solubility, leading to enhanced stereoselectivity and reactivity.[11][13][14]
-
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts) : A major breakthrough in the field was the development of diarylprolinol silyl ethers in 2005 by the Jørgensen and Hayashi groups.[2][6] These catalysts feature a bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position of the pyrrolidine ring. This sterically demanding framework provides a highly effective chiral pocket that shields one face of the enamine intermediate, leading to exceptional levels of stereocontrol in a wide array of transformations.[13]
Comparative Efficacy in Key Asymmetric Reactions
The performance of an organocatalyst is best evaluated through its application in benchmark carbon-carbon bond-forming reactions. Here, we compare the efficacy of the aforementioned catalyst classes in the asymmetric aldol and Michael reactions.
The Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis and a primary testing ground for new catalysts.[15] The direct, asymmetric version catalyzed by pyrrolidines has become a classic transformation.
The mechanism proceeds via enamine formation between the catalyst and a ketone donor, which then attacks the aldehyde acceptor. The stereochemical outcome is dictated by the geometry of the transition state, which for L-proline is a chair-like conformation stabilized by a hydrogen bond between proline's carboxylic acid and the aldehyde's carbonyl oxygen.[7][16]
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 | [15] |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 | [15] |
| (S)-Proline | None | MeOH/H₂O | 24 | 99 | >99:1 | 99 | [12] |
Data compiled from different studies; reaction conditions may vary and direct comparisons should be made with caution.
Analysis of Efficacy:
-
L-Proline remains a highly effective and reliable catalyst, providing excellent yields and stereoselectivities, particularly in polar aprotic solvents like DMSO where it has better solubility.[15][17]
-
The development of novel solvent systems, such as Methanol/Water mixtures , has been shown to dramatically improve the performance of unmodified L-proline, delivering nearly perfect results under environmentally benign conditions.[12][17] This highlights that optimizing reaction conditions is as crucial as catalyst design.
-
While simple L-Prolinamide shows slightly lower performance in this specific example, the broader class of prolinamides, especially those with additional hydrogen-bonding moieties, has been shown to be highly effective and tunable for various substrates.[14]
The Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is another fundamental transformation where pyrrolidine organocatalysts excel. Diarylprolinol silyl ethers are particularly dominant in this area, catalyzing the addition of aldehydes and ketones to nitroolefins with outstanding stereocontrol.[18][19]
The catalytic cycle involves the formation of a nucleophilic enamine from the aldehyde donor and the catalyst. This enamine then attacks the nitroalkene acceptor from the sterically unshielded face, directed by the bulky diarylprolinol framework. An acid co-catalyst is often beneficial for promoting catalyst turnover.[19]
Table 2: Performance Comparison in the Asymmetric Michael Addition to trans-β-Nitrostyrene
| Catalyst | Donor | Solvent | Additive | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %; syn) | Reference |
| A | n-Pentanal | H₂O | Benzoic Acid | 97 | 97:3 | >99 | [18][19] |
| B | Cyclohexanone | Toluene | None | 98 | >99:1 | 99 | [11] |
| C | 3-Phenyl-propionaldehyde | CH₂Cl₂ | None | 99 | 78:22 | 68 | [4] |
Catalyst Structures:
-
A: (S)-α,α-Diphenylprolinol Trimethylsilyl Ether Salt
-
B: Dehydroabietyl Pyrrolidin-2-yl Squaramide
-
C: (2R,5R)-2-(tert-Butyl)-5-((R)-1-phenylethoxy)pyrrolidine
Analysis of Efficacy:
-
Diarylprolinol Silyl Ethers (Catalyst A) are exceptionally effective, even when the reaction is conducted "on water," a green and practical approach.[18][20] They consistently deliver products with excellent diastereo- and enantioselectivities.[19] The use of an acid additive is key to achieving high yields and facilitating catalyst recycling.[19]
-
Bifunctional Catalysts (Catalyst B) , which combine the pyrrolidine enamine-forming unit with a hydrogen-bonding moiety like squaramide, represent another highly effective class. They can achieve superb stereocontrol by rigidly organizing the substrates in the transition state.[11]
-
Other Substituted Pyrrolidines (Catalyst C) demonstrate that even without the diarylprolinol motif, strategic placement of bulky substituents on the pyrrolidine ring can induce moderate to good levels of stereoselectivity.[4] This underscores the principle of steric shielding as a primary mode of stereocontrol.[13]
Mechanistic Pathways and Experimental Workflows
A deep understanding of the catalytic cycle is paramount for rational catalyst design and reaction optimization. The following diagrams illustrate the core mechanistic pathways and a general experimental workflow.
Catalytic Cycles
Caption: Generalized catalytic cycle for enamine-mediated Aldol reactions.
Caption: Iminium ion activation pathway for conjugate addition reactions.
Validated Experimental Protocols
Reproducibility is a cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for the reactions discussed.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction in a Water/Methanol System
This protocol is adapted from a highly efficient and green procedure for the aldol reaction.[12]
-
Materials & Setup:
-
(S)-Proline (0.06 mmol, 30 mol%)
-
Aldehyde (0.2 mmol, 1.0 equiv)
-
Cyclohexanone (2.0 mmol, 10.0 equiv)
-
Methanol (0.134 mL)
-
Water (0.066 mL)
-
Magnetic stir bar and a 4 mL vial.
-
-
Procedure:
-
To the vial, add (S)-proline, methanol, and water. Stir the mixture at room temperature for 5 minutes until the catalyst is fully dissolved.
-
Add cyclohexanone to the solution, followed by the aldehyde.
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Typical reaction times are 24-48 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
This protocol is based on the highly stereoselective addition of aldehydes to nitroolefins.[18][19]
-
Materials & Setup:
-
(S)-α,α-Diphenylprolinol trimethylsilyl ether (0.006 mmol, 3 mol%)
-
Benzoic Acid (0.06 mmol, 30 mol%)
-
Aldehyde (0.3 mmol, 1.5 equiv)
-
trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv)
-
Solvent (e.g., Toluene or CH₂Cl₂, 1.0 mL)
-
Magnetic stir bar and a 4 mL vial.
-
-
Procedure:
-
In the vial, dissolve the diarylprolinol silyl ether catalyst and benzoic acid in the chosen solvent.
-
Add the aldehyde to the catalyst solution and stir for 5 minutes at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the nitroolefin to the reaction mixture in one portion.
-
Stir the reaction vigorously and monitor its progress by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Once the nitroolefin is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the Michael adduct.
-
Determine the dr by ¹H NMR analysis and the ee by chiral HPLC analysis.
-
Conclusion and Future Outlook
Pyrrolidine-based organocatalysts have fundamentally transformed the practice of asymmetric synthesis. From the readily available L-proline to the exquisitely selective diarylprolinol silyl ethers and bifunctional systems, these catalysts offer a powerful and versatile toolkit for constructing complex chiral molecules.[2] The choice of catalyst is dictated by the specific transformation, with L-proline and its simple derivatives offering a cost-effective and robust option for aldol-type reactions, while the more structurally complex diarylprolinol silyl ethers provide unparalleled stereocontrol in a broader range of reactions, particularly Michael additions.[12][19]
The causality behind their efficacy lies in a delicate balance of steric shielding, hydrogen bonding, and electronic activation through enamine and iminium ion intermediates. Future developments in this field will likely focus on the design of novel pyrrolidine scaffolds for unprecedented reactivity, such as in photoredox catalysis, and the immobilization of these catalysts on solid supports to enhance their recyclability and industrial applicability.[21][22]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 20. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lookchem.com [lookchem.com]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking New Pyrrolidine-2-carbaldehyde Organocatalysts
Authored For: Researchers, Scientists, and Drug Development Professionals
The ascent of asymmetric organocatalysis has provided a powerful, metal-free toolkit for the synthesis of chiral molecules, a cornerstone of modern pharmaceutical development.[1][2] Within this field, the pyrrolidine scaffold, popularized by the seminal work on L-proline, stands as a "privileged" structure, capable of facilitating a multitude of enantioselective transformations.[3][4][5] The catalytic prowess of these molecules typically stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds.[3][6]
This guide provides an in-depth comparative analysis of a novel, rationally designed Pyrrolidine-2-carbaldehyde derivative against established, high-performance organocatalysts. We move beyond simple data reporting to explain the mechanistic rationale behind catalyst design and experimental choices, offering a robust framework for evaluating new catalytic entities.
The Benchmark: Establishing the Gold Standard
Before evaluating a new catalyst, it is imperative to establish a performance baseline with well-characterized, "gold standard" catalysts. For many asymmetric transformations, L-proline and its sterically demanding derivatives, such as the Jørgensen-Hayashi diarylprolinol silyl ethers, serve this purpose.[1][2]
-
L-Proline: As the progenitor of this class, L-proline's bifunctional nature—a secondary amine for enamine formation and a carboxylic acid for hydrogen-bond-directed activation—makes it a versatile, albeit sometimes modestly selective, catalyst.[5][7] Its primary limitations include low solubility in many organic solvents and catalyst loadings that can be relatively high.[5]
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi Catalyst): This class of catalysts represents a significant evolution. By replacing the carboxylic acid with a bulky silyl ether group, these catalysts create a highly defined steric environment, leading to exceptional levels of stereocontrol in reactions like Michael and Friedel-Crafts alkylations.[1][2]
The Challenger: A Novel this compound Derivative
The aldehyde functional group at the C-2 position of the pyrrolidine ring offers a unique electronic and steric profile. While less common than its carboxylic acid or alcohol counterparts, it presents an intriguing platform for catalyst design. For this guide, we introduce a hypothetical new catalyst: (S)-N-Boc-pyrrolidine-2-carbaldehyde (Cat-NPC) .
Design Rationale (Causality): The introduction of a tert-Butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen serves a dual purpose. First, it modulates the basicity and nucleophilicity of the nitrogen atom.[8] Second, and more critically, the bulky Boc group is intended to act as a steric directing group, influencing the facial selectivity of the electrophile's approach to the enamine intermediate, a strategy proven effective in other pyrrolidine systems.[9] We hypothesize that this design will offer a different, potentially complementary, stereochemical outcome compared to catalysts that rely on hydrogen bonding.
Performance Benchmark: The Asymmetric Aldol Reaction
To objectively compare these catalysts, we utilize a benchmark asymmetric aldol reaction: the addition of cyclohexanone to 4-nitrobenzaldehyde. This reaction is extensively documented and sensitive to catalyst structure, making it an ideal testbed.[10][11][12]
Comparative Performance Data
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) (anti) |
| L-Proline | 20 | DMSO | 24 | 95 | 95:5 | 96 |
| Jørgensen-Hayashi Catalyst | 5 | CH2Cl2 | 12 | 98 | >99:1 | >99 |
| Cat-NPC (Hypothetical) | 10 | Toluene | 18 | 92 | 10:90 | 94 (syn) |
Data for L-Proline and Jørgensen-Hayashi catalyst are representative values based on literature precedents. Data for Cat-NPC is hypothetical, projected based on its structural design.
Analysis of Results: The hypothetical data for Cat-NPC suggests a catalyst with good activity and high enantioselectivity. Most notably, it is predicted to favor the syn-aldol product, a reversal of the diastereoselectivity typically observed with L-proline. This highlights its potential utility in accessing alternative stereoisomers. The rationale for this switch is the steric clash between the bulky Boc-group and the incoming electrophile in the transition state that would lead to the anti product, thus favoring the syn pathway.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic activity of all three catalysts proceeds through a common enamine mechanism.[6] The catalyst first reacts with the ketone (cyclohexanone) to form an iminium ion, which then deprotonates to yield a nucleophilic enamine intermediate. This enamine attacks the aldehyde, and subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: The enamine catalytic cycle for the Cat-NPC catalyzed aldol reaction.
Experimental Protocol: A Self-Validating Benchmarking Workflow
This section provides a rigorous, step-by-step protocol for the benchmark aldol reaction. The inclusion of precise measurements and analytical validation ensures the trustworthiness and reproducibility of the results.
Benchmarking Workflow Diagram
Caption: A standardized workflow for benchmarking organocatalyst performance.
Step-by-Step Methodology
Materials:
-
(S)-N-Boc-pyrrolidine-2-carbaldehyde (Cat-NPC)
-
4-Nitrobenzaldehyde
-
Cyclohexanone (freshly distilled)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-N-Boc-pyrrolidine-2-carbaldehyde (0.05 mmol, 10 mol%). The flask is sealed with a septum and purged with nitrogen.
-
Reagent Addition: Anhydrous toluene (2.0 mL) is added, followed by cyclohexanone (2.5 mmol, 5.0 equiv.). The mixture is stirred for 10 minutes at room temperature. 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv.) is then added in one portion.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (approx. 18 hours).
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl (5 mL). The aqueous layer is extracted with EtOAc (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis of Diastereomeric Ratio: A small aliquot of the crude oil is dissolved in CDCl₃, and the diastereomeric ratio is determined by ¹H NMR spectroscopy.
-
Purification: The remaining crude product is purified by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the pure aldol adduct. The yield is calculated based on the mass of the isolated product.
-
Analysis of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Conclusion and Future Outlook
This guide demonstrates a comprehensive framework for the evaluation of new organocatalysts, using a novel this compound derivative as a case study. By benchmarking against established catalysts like L-proline and Jørgensen-Hayashi derivatives, we can ascertain not only the efficacy (yield, ee%) of a new catalyst but also its unique value, such as offering alternative stereoselectivity.
The hypothetical success of Cat-NPC underscores a key principle in modern catalyst design: subtle structural modifications can lead to significant changes in reactivity and selectivity.[4] The exploration of less common functional groups, such as the aldehyde in this case, opens new avenues for creating catalysts with novel and synthetically valuable properties. Future work should focus on the synthesis and experimental validation of Cat-NPC and other this compound derivatives to fully unlock their potential in the ever-expanding field of asymmetric organocatalysis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to the Determination of Enantiomeric Excess for Reactions Utilizing Pyrrolidine-2-carbaldehyde
This guide provides a comprehensive comparison of analytical techniques for the determination of enantiomeric excess (ee) in reactions employing Pyrrolidine-2-carbaldehyde as a chiral organocatalyst. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations of method selection, offering detailed protocols and data-driven insights to ensure accurate and reliable results.
The Ascendancy of Organocatalysis and the Role of this compound
The field of asymmetric synthesis has been revolutionized by the development of small organic molecules as catalysts. Among these, L-proline and its derivatives, such as this compound, have emerged as powerful tools for the construction of chiral molecules. These catalysts typically operate via enamine or iminium ion intermediates, mimicking the mechanisms of natural enzymes. This compound, in particular, has found application in a variety of carbon-carbon bond-forming reactions, including aldol and Michael additions, consistently delivering products with high enantioselectivity.
The success of these reactions is quantified by the enantiomeric excess (ee), a measure of the purity of the desired enantiomer in the final product. Accurate determination of ee is therefore not merely a characterization step but a critical measure of a reaction's efficacy. This guide focuses on the primary methods used for this determination: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.
A Comparative Analysis of Analytical Methodologies for Enantiomeric Excess Determination
The choice of analytical technique for determining enantiomeric excess is dictated by several factors, including the physical properties of the analyte (volatility, solubility, presence of a chromophore), the required level of accuracy and sensitivity, and the available instrumentation. Below is a comparative overview of the most commonly employed methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Additives |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Differential interaction of enantiomers with a chiral stationary phase in a capillary column, resulting in separation based on volatility and chirality. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct chemical shifts for each enantiomer. |
| Typical Analytes | Non-volatile, polar, and UV-active compounds. | Volatile and thermally stable compounds. | Soluble compounds with suitable functional groups for interaction or derivatization. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Low (mg range). |
| Accuracy & Precision | High, with ee values typically accurate to ±1%. | High, with ee values typically accurate to ±1%. | Moderate, with accuracy often limited by peak overlap and integration precision (typically ±2-5%). |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can require derivatization to increase volatility. | Can require the use of expensive chiral additives and careful sample preparation. |
| Development Time | Method development can be time-consuming, involving screening of columns and mobile phases. | Method development can be complex, requiring optimization of temperature programs and carrier gas flow rates. | Relatively fast method development, but requires screening of different chiral additives. |
| Cost | High initial instrument cost, with ongoing costs for columns and solvents. | Moderate to high instrument cost. | High instrument cost, with recurring costs for deuterated solvents and chiral additives. |
Visualizing the Workflow for Enantiomeric Excess Determination
The general workflow for determining the enantiomeric excess of a product from a reaction catalyzed by this compound is outlined below.
Caption: General workflow for the determination of enantiomeric excess.
Detailed Experimental Protocols
To provide a practical context, the following are detailed protocols for the determination of enantiomeric excess for a model product from a this compound catalyzed reaction.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for ee determination due to its high accuracy, sensitivity, and broad applicability. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are widely used and commercially available.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified product.
-
Dissolve the sample in 1 mL of the HPLC mobile phase or a compatible solvent (e.g., isopropanol).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A Daicel Chiralcel OD-H column (or equivalent) is a good starting point for many products of aldol or Michael additions.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject a racemic standard of the product to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
-
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers excellent resolution and sensitivity. The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Experimental Protocol:
-
Sample Preparation (if derivatization is needed):
-
If the product has functional groups (e.g., -OH, -NH₂) that are not suitable for GC analysis, they may need to be derivatized (e.g., silylation) to increase volatility.
-
Dissolve a small amount of the product in a suitable solvent (e.g., dichloromethane).
-
Add the derivatizing agent (e.g., BSTFA) and a catalyst (e.g., pyridine), and heat if necessary.
-
After the reaction is complete, the sample can be directly injected or diluted further.
-
-
Instrumentation and Conditions:
-
Instrument: A gas chromatograph with a flame ionization detector (FID).
-
Chiral Column: A Chirasil-DEX CB column (or equivalent).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C. This program will need to be optimized for the specific analyte.
-
Injector and Detector Temperature: 250 °C.
-
Injection Mode: Split injection.
-
-
Data Acquisition and Analysis:
-
As with HPLC, inject a racemic standard to identify the peaks corresponding to each enantiomer.
-
Inject the reaction sample.
-
Integrate the peak areas and calculate the ee using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid method for determining ee, particularly when chromatographic methods are difficult to develop. This technique relies on creating a diastereomeric environment for the enantiomers, which results in separate signals in the NMR spectrum. This can be achieved using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Experimental Protocol using a Chiral Solvating Agent:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard proton NMR spectrum of the sample.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a proton NMR spectrum of the mixture.
-
Identify a proton signal in the original spectrum that is well-resolved and in a clean region of the spectrum.
-
Observe the splitting of this signal into two distinct signals in the presence of the chiral solvating agent. These new signals correspond to the two enantiomers.
-
-
Data Analysis:
-
Carefully integrate the two separated signals.
-
Calculate the ee based on the integration values:
-
ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100
-
-
Mechanism of Catalysis and its Implication for ee Determination
The catalytic cycle of this compound typically involves the formation of an enamine intermediate between the catalyst and a carbonyl compound. This enamine then reacts with an electrophile in a stereocontrolled manner. Understanding this mechanism is crucial as it informs the potential side products and impurities that may interfere with the ee determination.
Caption: Simplified enamine catalysis cycle for this compound.
Conclusion and Recommendations
The accurate determination of enantiomeric excess is paramount in the evaluation of asymmetric reactions catalyzed by this compound. While chiral HPLC often stands out as the most robust and versatile technique, the choice of method should be made on a case-by-case basis, considering the nature of the analyte and the resources available. Chiral GC is an excellent alternative for volatile compounds, offering high sensitivity. NMR spectroscopy, though less sensitive, provides a rapid and valuable tool, especially during reaction optimization.
For rigorous and publishable results, it is recommended to validate the ee determination using at least two different methods, or at a minimum, two different chiral columns or conditions for chromatographic techniques. This approach ensures the scientific integrity of the reported data and provides a higher level of confidence in the success of the asymmetric transformation.
A Comparative Guide to the Kinetic Analysis of Pyrrolidine-2-carbaldehyde Catalyzed Reactions
This guide provides an in-depth technical comparison of reactions catalyzed by Pyrrolidine-2-carbaldehyde, a structurally simpler analog of the renowned organocatalyst L-proline. We will delve into the kinetic profiles of reactions it catalyzes, compare its performance against common alternatives, and provide robust experimental protocols for researchers to conduct their own kinetic investigations. The focus is not merely on procedural steps but on the underlying causality, enabling scientists to design, execute, and interpret kinetic experiments with confidence.
The Mechanistic Foundation: Enamine Catalysis
This compound, like its parent L-proline, operates primarily through enamine catalysis. Understanding this catalytic cycle is fundamental to interpreting kinetic data. The catalyst reversibly reacts with a carbonyl donor (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[1] This activation mode is central to its ability to facilitate a wide range of C-C bond-forming reactions, including Aldol, Michael, and Mannich additions.[2][3]
The generally accepted catalytic cycle involves several key steps:
-
Iminium Ion Formation: The secondary amine of the catalyst attacks the carbonyl donor.
-
Enamine Formation: A proton is abstracted from the α-carbon, forming the key enamine nucleophile.
-
Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde for an Aldol reaction, or a nitroolefin for a Michael addition).
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the catalyst.[2]
Caption: Generalized catalytic cycle for enamine catalysis.
A critical insight from kinetic studies is that enamine formation is often not the rate-determining step. For many reactions, such as the conjugate addition of aldehydes to nitroolefins, both the reaction of the enamine with the electrophile and the final hydrolysis of the iminium adduct can be rate-limiting.[4][5] This understanding is paramount, as it directs optimization efforts away from simply accelerating enamine formation and towards the true kinetic bottlenecks of the cycle.
Comparative Kinetic Performance
While this compound is a functional catalyst, its performance must be benchmarked against more established alternatives. L-proline is the most direct comparator, but other classes of catalysts, such as diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), often exhibit superior activity and selectivity due to increased steric bulk and modified electronic properties.[6][7]
The choice of catalyst can profoundly impact reaction rates and efficiency. For instance, many proline-catalyzed reactions require high catalyst loadings (10-30 mol%), partly due to solubility issues and catalyst inhibition.[6][8] In contrast, kinetic insights have enabled the use of highly active peptide-based catalysts at loadings as low as 0.1 mol%.[5]
Table 1: Conceptual Comparison of Organocatalyst Performance in a Model Michael Addition
| Catalyst Class | Typical Loading (mol%) | Key Kinetic Feature | Rationale for Performance |
| This compound | 10 - 20 | Baseline performance, susceptible to side reactions. | Minimalist structure; lacks features for enhanced stability or stereocontrol. |
| L-Proline | 5 - 30 | Bifunctional catalysis; carboxylic acid plays a key role in the transition state.[9] | The acid moiety activates the electrophile via hydrogen bonding, organizing the transition state for high stereoselectivity.[10][11] |
| Diarylprolinol Silyl Ethers | 1 - 10 | High turnover frequency; sterically demanding environment. | Bulky silyl ether group effectively shields one face of the enamine, leading to high enantioselectivity and preventing catalyst aggregation.[12] |
| Peptide Catalysts | 0.1 - 5 | Extremely high efficiency; rate-determining steps well-characterized.[4] | Optimized peptide sequence creates a defined binding pocket and efficient proton transfer network, mimicking enzymatic catalysis.[8] |
Note: This table provides a generalized comparison. Actual performance is highly dependent on the specific substrates, solvent, and reaction conditions.
A Practical Guide to Kinetic Studies: The Initial Rates Method
To objectively evaluate a catalyst like this compound, a rigorous kinetic study is essential. The method of initial rates is a robust approach to determine the reaction order with respect to each reactant, leading to the formulation of an empirical rate law.
Objective: To determine the rate law for the Michael addition of propanal to trans-β-nitrostyrene catalyzed by this compound.
Experimental Protocol
1. Reagent Preparation and Purity:
-
Causality: The accuracy of kinetic data is critically dependent on the purity of reagents. Impurities can act as inhibitors or competing substrates.
-
Action: Purify trans-β-nitrostyrene by recrystallization. Distill propanal and the solvent (e.g., CHCl₃) immediately before use. Ensure the catalyst is of the highest purity available. Store all reagents under an inert atmosphere (N₂ or Ar).
2. Stock Solution Preparation:
-
Causality: Preparing stock solutions minimizes measurement errors and ensures consistency across multiple experimental runs.
-
Action: Prepare individual stock solutions of the catalyst, propanal, and nitrostyrene in the chosen solvent at known concentrations. For example:
-
Catalyst: 0.1 M
-
Propanal: 2.0 M
-
Nitrostyrene: 0.5 M
-
3. Reaction Monitoring Technique:
-
Causality: The choice of monitoring technique depends on the spectroscopic properties of the reactants and products. The technique must be non-invasive or require minimal sample perturbation.
-
Recommended Method: In-situ FTIR Spectroscopy. This technique allows for real-time, continuous monitoring of the concentration of a species by tracking a unique vibrational band.[13] For the model reaction, the symmetric N-O stretching vibration of the nitro group on nitrostyrene (~1350 cm⁻¹) is an excellent, isolated peak to monitor its consumption.[13]
-
Alternative Methods:
-
¹H NMR Spectroscopy: Monitor the appearance of product signals or disappearance of reactant signals over time. Requires deuterated solvents.
-
HPLC/GC Analysis: Quench aliquots of the reaction at specific time points and analyze them. This is an endpoint method and can be more labor-intensive.
-
4. Data Acquisition (Initial Rates):
-
Causality: The initial rate (the rate at t≈0) is used because at the beginning of the reaction, the concentrations of reactants are known precisely, and the concentration of products is negligible, avoiding complications from product inhibition or reverse reactions.
-
Action: Design a series of experiments where the concentration of one component is varied while keeping others constant.
Table 2: Experimental Design for Determining Reaction Orders
| Experiment | [Catalyst] (M) | [Propanal] (M) | [Nitrostyrene] (M) | Variable |
| 1 (Baseline) | 0.01 | 0.5 | 0.1 | - |
| 2 | 0.02 | 0.5 | 0.1 | Catalyst |
| 3 | 0.005 | 0.5 | 0.1 | Catalyst |
| 4 | 0.01 | 1.0 | 0.1 | Propanal |
| 5 | 0.01 | 0.25 | 0.1 | Propanal |
| 6 | 0.01 | 0.5 | 0.2 | Nitrostyrene |
| 7 | 0.01 | 0.5 | 0.05 | Nitrostyrene |
-
For each experiment, plot the concentration of the limiting reactant (nitrostyrene) versus time. The initial rate is the absolute value of the slope of the tangent to this curve at t=0.
Workflow Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemicaljournal.org [chemicaljournal.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Safety Operating Guide
Navigating the Disposal of Pyrrolidine-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers and chemists engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. Pyrrolidine-2-carbaldehyde, a versatile heterocyclic aldehyde, serves as a key building block in the development of numerous pharmaceutical compounds. Its dual functionality, incorporating both a reactive aldehyde group and a cyclic amine, necessitates a nuanced and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines.
Understanding the Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, its structural components—a pyrrolidine ring and an aldehyde functional group—provide critical insights into its potential hazards.
The pyrrolidine moiety, a saturated cyclic amine, suggests potential for corrosivity and flammability. The SDS for the parent compound, pyrrolidine, classifies it as a Category 2 flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage[1]. Aldehydes, as a class, can be irritants and sensitizers, and may be prone to oxidation or polymerization. For instance, the SDS for a related compound, pyrrole-2-carboxaldehyde, indicates it can cause skin and eye irritation, and may cause respiratory irritation[2]. Given this information, it is imperative to handle this compound as a hazardous substance, taking all necessary precautions to prevent exposure and environmental release.
Table 1: Hazard Profile Summary (Inferred)
| Hazard Classification | Potential Effects | Primary Precautionary Measures |
| Flammable Liquid | Vapors may form flammable mixtures with air. | Keep away from heat, sparks, and open flames. Store in a well-ventilated area[1]. |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed or inhaled. | Avoid breathing vapors or dust. Use only in a well-ventilated area or with respiratory protection[1]. |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation. | Wear appropriate chemical-resistant gloves, lab coat, and other protective clothing[2]. |
| Serious Eye Damage/Irritation | May cause serious eye damage. | Wear safety goggles or a face shield[2]. |
| Environmental Hazard | Discharge into the environment should be avoided. | Prevent entry into drains and waterways[1]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its final treatment at a licensed facility. Adherence to institutional and local regulations is paramount throughout this process.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Stream: Collect waste this compound and materials contaminated with it (e.g., pipette tips, gloves, absorbent materials) in a dedicated waste container.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. Incompatible materials to consider, based on its constituent functional groups, include:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can cause neutralization reactions that generate heat.
-
Other Reactive Chemicals: Avoid mixing with other aldehydes, amines, or reactive organic compounds unless the compatibility is known.
-
Step 2: Containerization and Labeling
The integrity and clear identification of the waste container are critical for safety and compliance.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is in good condition and free from leaks.
-
Labeling: Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Ventilation: Ensure the SAA is in a well-ventilated area, such as a chemical fume hood, especially if the waste is in liquid form.
-
Incompatible Storage: Do not store the this compound waste container near incompatible chemicals.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted professional waste disposal service.
-
Recommended Disposal Method: The recommended disposal method for flammable and potentially toxic organic compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber [1]. This method ensures the complete destruction of the compound, minimizing its environmental impact.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. This can lead to environmental contamination and may pose a risk to the wastewater treatment system.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your institution's EHS department, following their specific procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
A Senior Scientist's Guide to Handling Pyrrolidine-2-carbaldehyde: Proactive Safety and Operational Protocols
This guide provides a comprehensive framework for the safe handling, use, and disposal of Pyrrolidine-2-carbaldehyde in a research and development setting. As this compound is not as extensively documented as more common reagents, our approach is grounded in a proactive assessment of risk based on its chemical structure—specifically the pyrrolidine and aldehyde functional groups. This document is designed to empower researchers to work safely by understanding the why behind each procedural step, fostering a culture of intrinsic safety that goes beyond mere compliance.
Proactive Hazard Assessment: A Structure-Based Approach
A complete, peer-reviewed toxicological profile for this compound is not widely available. Therefore, we must infer its potential hazards from its constituent parts: the pyrrolidine ring and the carbaldehyde group.
-
Pyrrolidine Moiety : The parent compound, pyrrolidine, is a cyclic secondary amine. It is recognized as a corrosive, flammable liquid that can cause severe skin and eye irritation.[1][2][3] It is harmful if inhaled or swallowed and can produce toxic nitrogen oxides upon combustion.[3] We must assume that this compound carries a similar potential for skin and eye irritation or damage.
-
Aldehyde Moiety : Aldehydes as a class are known for their potential to be irritants and sensitizers to the skin and respiratory tract.
Anticipated Hazards:
-
Skin and Eye Contact : Likely to be a significant irritant and may cause severe irritation or burns.[4][5]
-
Inhalation : Vapors or aerosols may cause respiratory irritation.[6][7]
-
Ingestion : Assumed to be harmful if swallowed, based on the general toxicity of related compounds.[2]
-
Flammability : While the aldehyde is a solid, the parent pyrrolidine is a flammable liquid.[3] Therefore, this compound should be kept away from ignition sources.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a static checklist but a dynamic risk assessment based on the specific task. The following table outlines the minimum required PPE for handling this compound.
| Task / Scale | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., Weighing <1g, preparing stock solutions) | ANSI Z87.1-compliant safety glasses with side shields. | Nitrile or neoprene gloves (single layer). Inspect for tears before use. | Flame-resistant lab coat, fully buttoned. | All handling must occur within a certified chemical fume hood. |
| Reaction Setup & Workup (e.g., Synthesis, extraction, chromatography) | Chemical splash goggles. A full-face shield is required over goggles when handling larger volumes (>50 mL) or during procedures with a splash or pressurization risk.[1] | Double-gloving with nitrile or neoprene gloves is strongly recommended. Change outer gloves immediately upon contamination. | Flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat.[4] | All handling must occur within a certified chemical fume hood. |
| Large-Scale Operations (>50g or as defined by institutional policy) | Full-face shield worn over chemical splash goggles. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). Consult manufacturer's compatibility data. | Chemical-resistant suit or coveralls.[2] | All handling must occur within a certified chemical fume hood. A respirator with an organic vapor cartridge may be required based on a formal risk assessment.[1][8] |
Causality Behind PPE Choices:
-
Eye Protection : Standard safety glasses are insufficient for liquid chemical handling. Goggles provide a seal around the eyes to protect from splashes, while a face shield protects the entire face from unexpected energetic reactions or spills.[1]
-
Hand Protection : Double-gloving provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin. The choice of material (nitrile, neoprene) offers broad resistance to many organic chemicals.
-
Body Protection : A flame-resistant lab coat is a baseline. An apron adds a layer of chemical resistance against spills that could otherwise soak through the coat.[4]
Engineering Controls and Safe Handling Workflow
PPE is the last line of defense; engineering controls are the first. The single most important engineering control is the proper use of a certified chemical fume hood.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, verify that the chemical fume hood has been certified within the last year. Assemble all necessary equipment and reagents. Clearly label designated waste containers for liquid and solid hazardous waste.
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the area where the chemical is stored or used.
-
Chemical Transfer : Conduct all transfers of this compound, whether solid or in solution, inside the fume hood. Use a spatula for solids and maintain a low drop height to prevent dust generation.
-
Reaction Monitoring : Keep the fume hood sash at the lowest practical height during the reaction. This maximizes containment and provides a physical barrier.
-
Decontamination : After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. A standard laboratory detergent followed by appropriate solvent rinses is typically sufficient.
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing outer gloves, the apron, the face shield/goggles, and then inner gloves. Always wash hands thoroughly with soap and water after removing all PPE.[4][8]
Spill and Emergency Procedures
Preparation is key to managing unexpected events safely.
-
Minor Spill (Inside Fume Hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water. Place all cleanup materials in the solid hazardous waste container.
-
-
Major Spill (Outside Fume Hood) :
-
EVACUATE the lab immediately.
-
ALERT others by activating the fire alarm or following your institution's emergency plan.
-
CLOSE the laboratory doors to contain the vapors.
-
CALL your institution's emergency response team from a safe location.
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste : Collect all liquid waste containing the compound in a clearly labeled, sealed, and bunded hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste : All contaminated disposable items (e.g., gloves, absorbent pads, paper towels, silica gel) must be placed in a sealed, labeled solid hazardous waste container.[8]
-
Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[6]
By adhering to these proactive safety measures, researchers can confidently and safely incorporate this compound into their development workflows, ensuring both personal safety and scientific integrity.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
